OICR11029
Description
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Properties
Molecular Formula |
C26H25Cl2N7O5 |
|---|---|
Molecular Weight |
586.4 g/mol |
IUPAC Name |
3-chloro-5-[7-[2-[[5-chloro-2-(3-methylmorpholin-4-yl)-4-pyridinyl]amino]-2-oxoethyl]-3-methyl-4-oxopyrrolo[2,3-d]pyrimidin-5-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C26H25Cl2N7O5/c1-13-11-40-4-3-35(13)20-7-19(18(28)8-30-20)32-21(36)10-34-9-16(22-25(34)31-12-33(2)26(22)39)14-5-15(24(29)38)23(37)17(27)6-14/h5-9,12-13,37H,3-4,10-11H2,1-2H3,(H2,29,38)(H,30,32,36) |
InChI Key |
NDRFFOKFYGUOKD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
OICR-9429: A Technical Guide to its Mechanism of Action in MLL-Rearranged Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
OICR-9429 is a first-in-class, potent, and selective small-molecule antagonist of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL). In MLL-rearranged leukemias, the fusion proteins generated by chromosomal translocations involving the KMT2A (MLL1) gene are dependent on the interaction with WDR5 to drive their oncogenic program. OICR-9429 competitively binds to the MLL-binding pocket on WDR5, disrupting the formation of the MLL1 core complex. This leads to the inhibition of histone H3 lysine (B10760008) 4 (H3K4) methylation, a critical epigenetic mark for active gene transcription, thereby suppressing the expression of leukemogenic target genes, inhibiting cell proliferation, and inducing differentiation in MLL-rearranged leukemia cells. This technical guide provides an in-depth overview of the mechanism of action of OICR-9429, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action
OICR-9429 functions by directly targeting the interaction between WDR5 and the MLL1 protein. WDR5 is a critical scaffolding protein within the MLL/SET1 family of histone methyltransferase complexes.[1] It engages with the "Win" (WDR5-interacting) motif of MLL1, an interaction essential for the catalytic activity and stability of the complex.[2]
In MLL-rearranged leukemias, the oncogenic MLL fusion proteins must interact with WDR5 to methylate H3K4 at the promoters of target genes, such as the HOXA gene cluster, which are crucial for maintaining the leukemic state.[2][3]
OICR-9429 was designed to occupy the MLL-binding pocket on WDR5 with high affinity.[2] By competitively inhibiting the WDR5-MLL interaction, OICR-9429 effectively evicts the MLL fusion protein from the complex, leading to a significant reduction in H3K4 trimethylation (H3K4me3) at target gene loci.[4] This epigenetic reprogramming results in the downregulation of oncogenic gene expression, leading to cell cycle arrest, differentiation, and ultimately, a reduction in leukemic cell viability.[3][5]
Quantitative Efficacy and Binding Affinity
The potency and selectivity of OICR-9429 have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 93 ± 28 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| 52 nM | Isothermal Titration Calorimetry (ITC) | [6] | |
| 24 nM | Biacore | [6] | |
| 51 nM | Biacore | [7] | |
| Displacement Constant (Kdisp) | 64 ± 4 nM | Fluorescence Polarization (FP) | [1][2] |
| Inhibition Constant (Ki) | 64 nM | Not Specified | |
| Cellular IC50 | < 1 µM | Disruption of WDR5-MLL1 and WDR5-RbBP5 interaction in cells | [6][7] |
| Growth Inhibition (GI50) | 31 µM (3-day) | MV4:11 cells | [5] |
| Cell Viability (IC50) | 67.74 µM (48h) | T24 cells | [8] |
| 70.41 µM (48h) | UM-UC-3 cells | [8] | |
| 121.42 µM (48h) | TCCSUP cells | [8] |
Table 1: Biochemical and Cellular Activity of OICR-9429. This table summarizes the key binding affinity and cellular efficacy metrics for OICR-9429 from various studies.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Caption: OICR-9429 competitively binds to WDR5, disrupting the MLL1 fusion protein interaction and inhibiting H3K4 methylation at target gene promoters.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 7. scitechnol.com [scitechnol.com]
- 8. medchemexpress.com [medchemexpress.com]
OICR-9429: A Technical Guide to its Epigenetic Function
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of OICR-9429, a potent and selective chemical probe for WD repeat-containing protein 5 (WDR5). It details the molecule's mechanism of action in the context of epigenetics, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of its core pathways and associated research methodologies.
Executive Summary
OICR-9429 is a small-molecule antagonist that targets a critical protein-protein interaction (PPI) at the heart of histone methylation.[1] Its primary function is to disrupt the binding of the Mixed Lineage Leukemia 1 (MLL1) protein to WDR5, a core component of several histone methyltransferase (HMT) complexes.[2][3] This disruption leads to the inhibition of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[4][5] Due to its role in downregulating the activity of MLL complexes, which are frequently dysregulated in various cancers, OICR-9429 has emerged as a valuable tool for cancer research and a potential starting point for therapeutic development, particularly in acute myeloid leukemia (AML), bladder cancer, and colon cancer.[1][3][6]
Mechanism of Action in Epigenetics
The epigenetic activity of OICR-9429 is centered on its ability to modulate the function of the MLL1/SET1 family of histone methyltransferases.
-
Target Engagement: OICR-9429 was specifically designed to occupy the highly conserved "WIN" (WDR5-interacting) peptide-binding pocket on the surface of the WDR5 protein.[1] Crystal structure data confirms that OICR-9429 binds directly within this pocket, mimicking the key interactions of the MLL1 protein.[1][7]
-
Disruption of the WDR5-MLL1 Complex: WDR5 acts as a crucial scaffolding protein, essential for the assembly and catalytic activity of the MLL1 complex.[3][7] The MLL1 protein contains a short "WIN" motif that docks into the corresponding pocket on WDR5. This interaction is a prerequisite for the complex to efficiently catalyze the trimethylation of H3K4 on chromatin. OICR-9429 competitively antagonizes this interaction.[2][5] By occupying the WIN-peptide binding pocket, OICR-9429 physically prevents MLL1 from binding to WDR5, thereby disrupting the integrity and function of the entire HMT complex.[1][6]
-
Inhibition of H3K4 Trimethylation: The direct consequence of disrupting the WDR5-MLL1 complex is the suppression of H3K4 trimethylation.[4] H3K4me3 is a canonical mark of transcriptionally active gene promoters. By reducing the levels of H3K4me3 at specific gene loci, OICR-9429 leads to changes in gene expression. In cancer cells dependent on MLL complex activity, this results in the downregulation of oncogenic gene programs, leading to decreased proliferation, cell cycle arrest, and induction of apoptosis.[1][4][5] For instance, in AML cells expressing the C/EBPα p30 isoform, OICR-9429 selectively inhibits proliferation and promotes myeloid differentiation.[1]
Quantitative Data Summary
OICR-9429 has been characterized using various biochemical and cellular assays to quantify its potency and binding affinity.
Table 1: Binding Affinity and Potency of OICR-9429
| Parameter | Method | Value | Target/System | Reference |
| Binding Affinity (KD) | Isothermal Titration Calorimetry (ITC) | 52 nM | WDR5 | [2] |
| Surface Plasmon Resonance (Biacore) | 24 nM | WDR5 | [2] | |
| Surface Plasmon Resonance | 93 ± 28 nM | WDR5 | [1][5] | |
| Function Assay | 0.03 µM | WDR5 | [5] | |
| Displacement (Kdisp) | Fluorescence Polarization | 64 ± 4 nM | WDR5-MLL WIN Peptide | [5] |
| Cellular IC50 | Co-Immunoprecipitation | < 1 µM | WDR5-MLL1 / WDR5-RbBP5 | [2][8] |
Table 2: Cellular Viability (IC50) in Bladder Cancer Cell Lines
| Cell Line | IC50 Value (48h treatment) | Reference |
| T24 | 67.74 µM | [4] |
| UM-UC-3 | 70.41 µM | [4] |
| TCCSUP | 121.42 µM | [4] |
Key Experimental Protocols
The following protocols describe key methodologies used to characterize the function of OICR-9429.
This protocol is used to demonstrate that OICR-9429 disrupts the interaction between WDR5 and MLL1 within a cellular context.[1][6]
-
Cell Culture and Treatment: Culture human AML cells (e.g., MV4;11) or HEK293T cells overexpressing FLAG-tagged WDR5. Treat cells with a dose-response of OICR-9429 (e.g., 0, 1, 5, 10 µM) or a DMSO vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the cell lysates with Protein A/G agarose (B213101) beads. Incubate the pre-cleared lysate with an anti-FLAG antibody (for tagged WDR5) or an anti-WDR5 antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specific binders.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against WDR5, MLL1, and RBBP5.
-
Analysis: A dose-dependent decrease in the amount of MLL1 and RBBP5 co-precipitated with WDR5 in OICR-9429-treated samples indicates successful disruption of the complex.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer Research [oicr.on.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
OICR-9429: A Chemical Probe for W.D. Repeat-Containing Protein 5 (WDR5)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
OICR-9429 is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL) protein.[1][2][3] As a critical component of several chromatin-modifying complexes, WDR5 plays a key role in the regulation of gene expression, primarily through its interaction with the MLL1 histone methyltransferase.[3][4] Dysregulation of the WDR5-MLL interaction is implicated in various cancers, particularly acute myeloid leukemia (AML).[4][5] OICR-9429 serves as a valuable chemical probe for elucidating the biological functions of WDR5 and for validating it as a therapeutic target. This guide provides a comprehensive overview of OICR-9429, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and a discussion of its utility in biomedical research. A closely related, yet inactive, compound, OICR-0547, is available as a negative control for phenotypic assays.[6]
Mechanism of Action
OICR-9429 functions as a competitive antagonist of the WDR5-MLL interaction.[1][5] It binds with high affinity to the central peptide-binding pocket on WDR5, the same site that recognizes a specific arginine-containing motif within the MLL protein, known as the WDR5-interacting (WIN) motif.[1][5] By occupying this pocket, OICR-9429 directly prevents the association of MLL with WDR5, thereby disrupting the assembly and enzymatic activity of the MLL1 complex.[5] This leads to a reduction in histone H3 lysine (B10760008) 4 (H3K4) trimethylation, a key epigenetic mark for transcriptional activation, at target gene loci.[1]
Quantitative Data
The following tables summarize the key quantitative data for OICR-9429, demonstrating its potency, affinity, and selectivity.
Table 1: Biochemical and Biophysical Data
| Parameter | Assay | Value | Reference(s) |
| Binding Affinity (Kd) | Biacore (Surface Plasmon Resonance) | 24 nM | [6] |
| Isothermal Titration Calorimetry (ITC) | 52 nM | [6] | |
| Isothermal Titration Calorimetry (ITC) | 93 ± 28 nM | [5] | |
| Inhibitory Potency (IC50) | Peptide Displacement (Fluorescence Polarization) | 64 nM | [5] |
| Disruption of WDR5-MLL1/RbBP5 interaction in cells | < 1 µM | [6] |
Table 2: Cellular Activity
| Cell Line | Cancer Type | IC50 | Reference(s) |
| T24 | Bladder Cancer | 67.74 µM | [1] |
| UM-UC-3 | Bladder Cancer | 70.41 µM | [1] |
| TCCSUP | Bladder Cancer | 121.42 µM | [1] |
| IMR32 (MYCN-amplified) | Neuroblastoma | 12.34 µM | [7] |
| LAN5 (MYCN-amplified) | Neuroblastoma | 14.89 µM | [7] |
Table 3: Selectivity Profile
| Target Class | Number of Targets Tested | Activity | Reference(s) |
| Chromatin "Reader" Domains | >100-fold selectivity over other domains | >100-fold selectivity | [6] |
| Protein Methyltransferases | 22 | No significant binding or inhibition | [5] |
| Kinases, GPCRs, Ion Channels, Transporters | >250 | Negligible activity at 1 µM | [5] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize OICR-9429 are provided below.
Fluorescence Polarization (FP) Assay for WDR5-MLL Interaction
This assay measures the ability of OICR-9429 to competitively inhibit the interaction between WDR5 and a fluorescently labeled peptide derived from the MLL1 WIN motif.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Coimmunoprecipitation [protocols.io]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 5. assaygenie.com [assaygenie.com]
- 6. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 7. Isothermal Titration Calorimetry (ITC) [protocols.io]
OICR-9429: A Technical Guide to a Potent and Selective WDR5-MLL Interaction Inhibitor
Toronto, ON - This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of OICR-9429, a first-in-class chemical probe targeting the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1). Developed through a collaboration between the Ontario Institute for Cancer Research (OICR) and the Structural Genomics Consortium (SGC), OICR-9429 serves as a critical tool for investigating the biological functions of the WDR5-MLL1 complex and as a promising starting point for the development of novel therapeutics for cancers with MLL1 rearrangements and other dependencies on this epigenetic regulator.[1]
Executive Summary
OICR-9429 is a potent and selective small-molecule antagonist of the WDR5-MLL1 interaction. It binds to the "WIN" (WDR5-interacting) site on WDR5 with high affinity, competitively displacing MLL1 and disrupting the assembly and enzymatic activity of the MLL1 histone methyltransferase complex. This disruption leads to a reduction in histone H3 lysine (B10760008) 4 (H3K4) methylation, a key epigenetic mark associated with active gene transcription. In preclinical studies, OICR-9429 has demonstrated the ability to induce differentiation and inhibit the proliferation of cancer cells, particularly in models of acute myeloid leukemia (AML) with C/EBPα mutations. Its high selectivity and well-characterized mechanism of action make it an invaluable tool for the scientific community.
Discovery and Development
The development of OICR-9429 was a result of a structure-guided medicinal chemistry effort aimed at optimizing an initial screening hit. The journey from a weakly potent compound to a highly optimized chemical probe involved a systematic approach of chemical synthesis, in vitro biochemical and biophysical assays, and structural biology.
From Screening Hit to Lead Optimization
The starting point for the development of OICR-9429 was a small molecule identified from a screen that showed weak inhibition of the WDR5-MLL1 interaction. Through iterative cycles of chemical modification and biological testing, guided by X-ray crystal structures of compounds bound to WDR5, researchers at OICR and SGC were able to significantly improve the potency and selectivity of the initial hit. This structure-based design approach was instrumental in developing OICR-9429 as a highly potent and selective chemical probe.[2]
OICR-9429: A Potent and Selective Chemical Probe
OICR-9429 emerged as the lead compound from this optimization campaign, demonstrating low nanomolar affinity for WDR5 and potent disruption of the WDR5-MLL1 interaction in biochemical assays.[2][3] Importantly, it exhibited high selectivity for WDR5 over other epigenetic targets, including a panel of methyltransferases and other reader domains, as well as a broad panel of kinases, G-protein coupled receptors (GPCRs), and ion channels.[4] A closely related but inactive compound, OICR-0547, was also developed to serve as a negative control in cellular and in vivo experiments.[5]
Quantitative Data
The following tables summarize the key quantitative data for OICR-9429 from various in vitro and cellular assays.
| Assay Type | Parameter | Value | Reference |
| Surface Plasmon Resonance (Biacore) | KD | 24 nM | [5] |
| Surface Plasmon Resonance (Biacore) | KD | 51 nM | [3] |
| Isothermal Titration Calorimetry (ITC) | KD | 52 nM | [5] |
| Isothermal Titration Calorimetry (ITC) | KD | 93 ± 28 nM | [4] |
| Fluorescence Polarization (Peptide Displacement) | Kdisp | 64 ± 4 nM | [4] |
| Cellular Co-immunoprecipitation | IC50 | < 1 µM | [5] |
| MV4;11 Cell Viability (3-day) | GI50 | 31 µM | [6] |
| C/EBPα-mutant AML Cell Viability | IC50 | ~5 µM | [7] |
Table 1: In Vitro Binding Affinity and Cellular Potency of OICR-9429
| Target Class | Number Tested | Activity | Reference |
| Human Methyltransferases | 22 | No significant inhibition | [4] |
| WD40 & Histone Reader Domains | 9 | No significant binding | [4] |
| Kinases, GPCRs, Ion Channels, Transporters | >250 | No significant binding or inhibition | [4] |
Table 2: Selectivity Profile of OICR-9429
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key methodologies used in the discovery and characterization of OICR-9429.
Fluorescence Polarization (FP) Assay
This assay was central to the discovery and optimization of OICR-9429, as it allows for the measurement of the disruption of the WDR5-MLL1 interaction in a high-throughput format.
-
Reagents:
-
Recombinant human WDR5 protein
-
A fluorescently labeled peptide derived from the WDR5-binding region of MLL1 (WIN peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
Test compounds (e.g., OICR-9429) dissolved in DMSO
-
-
Procedure:
-
WDR5 protein and the fluorescently labeled WIN peptide are mixed in the assay buffer and incubated to allow for binding, resulting in a high fluorescence polarization signal.
-
Test compounds are added to the mixture at various concentrations.
-
If a test compound binds to the WIN site of WDR5, it will displace the fluorescently labeled WIN peptide, leading to a decrease in the fluorescence polarization signal.
-
The decrease in polarization is measured using a suitable plate reader.
-
The concentration of the test compound that causes a 50% reduction in the binding of the fluorescent peptide (IC50 or Kdisp) is calculated.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH and ΔS) of a binding interaction.
-
Instrumentation: An isothermal titration calorimeter.
-
Sample Preparation:
-
Recombinant human WDR5 protein is placed in the sample cell.
-
OICR-9429 is loaded into the injection syringe.
-
Both the protein and the compound are in an identical buffer solution to minimize heat of dilution effects.
-
-
Procedure:
-
A series of small injections of OICR-9429 are made into the sample cell containing WDR5.
-
The heat change associated with each injection is measured.
-
As the binding sites on WDR5 become saturated, the heat change per injection decreases.
-
The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.
-
Cellular Co-immunoprecipitation
This technique is used to assess the ability of OICR-9429 to disrupt the WDR5-MLL1 interaction within a cellular context.
-
Cell Culture and Treatment:
-
A suitable cell line (e.g., a human leukemia cell line) is cultured under standard conditions.
-
Cells are treated with OICR-9429 or a vehicle control (DMSO) for a specified period.
-
-
Cell Lysis and Immunoprecipitation:
-
Cells are harvested and lysed to release cellular proteins.
-
An antibody targeting one of the proteins in the complex (e.g., WDR5 or MLL1) is added to the cell lysate and incubated to form an antibody-protein complex.
-
Protein A/G beads are added to pull down the antibody-protein complex.
-
-
Western Blotting:
-
The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against the other proteins in the complex (e.g., if WDR5 was immunoprecipitated, the blot would be probed for MLL1 and RbBP5).
-
A decrease in the amount of co-precipitated protein in the OICR-9429-treated sample compared to the control indicates disruption of the protein-protein interaction.
-
Mandatory Visualizations
WDR5-MLL1 Signaling Pathway and Mechanism of OICR-9429 Action
Caption: Mechanism of OICR-9429 action on the WDR5-MLL1 pathway.
Experimental Workflow for OICR-9429 Discovery and Characterization
Caption: Workflow for the discovery and development of OICR-9429.
References
- 1. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer Research [oicr.on.ca]
- 2. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechnol.com [scitechnol.com]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
OICR-9429: A Technical Guide to its Role in Histone H3K4 Trimethylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
OICR-9429 is a potent and selective small-molecule inhibitor that targets the interaction between WD repeat-containing protein 5 (WDR5) and members of the Mixed Lineage Leukemia (MLL) family of histone methyltransferases.[1] This interaction is crucial for the catalytic activity of the MLL complex, which is a primary driver of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3), an epigenetic mark fundamentally linked to active gene transcription.[1][2] Dysregulation of the WDR5-MLL axis and the subsequent aberrant H3K4me3 patterns are implicated in various malignancies, making OICR-9429 a valuable tool for research and a promising lead for therapeutic development. This guide provides an in-depth overview of OICR-9429's mechanism of action, its impact on H3K4 trimethylation, and detailed experimental protocols for its characterization.
Mechanism of Action: Disrupting the WDR5-MLL Interaction
OICR-9429 functions by competitively binding to the "WIN" (WDR5-interacting) site on the WDR5 protein.[1] This pocket is the natural binding site for a conserved arginine-containing motif present in MLL proteins. By occupying this site, OICR-9429 effectively prevents the association of MLL with WDR5, leading to the destabilization and inactivation of the MLL histone methyltransferase complex.[1][3] The consequence of this disruption is a significant reduction in the levels of H3K4me3 at the promoter regions of MLL target genes.[4]
Signaling Pathway
The WDR5-MLL complex is a key component of the cellular machinery that regulates gene expression. Its activity is influenced by various upstream signals and has a broad range of downstream transcriptional targets.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the WDR5-MLL Interaction with OICR-9429: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and quantitative parameters of the interaction between the WD40-repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia (MLL) protein, and its potent inhibition by the small molecule antagonist OICR-9429. This document provides a comprehensive overview of the binding kinetics, cellular effects, and the experimental methodologies used to characterize this critical interaction in the context of cancer research, particularly in acute myeloid leukemia (AML).
Core Concepts: The WDR5-MLL Interaction
The MLL1 complex is a key histone methyltransferase responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a critical epigenetic mark for transcriptional activation. WDR5 is an essential component of this complex, acting as a scaffold and presenting the histone H3 tail for methylation by the MLL1 catalytic subunit. The interaction between WDR5 and a specific "Win" motif on MLL1 is crucial for the integrity and enzymatic activity of the complex. Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias, making the WDR5-MLL1 interaction a prime target for therapeutic intervention.[1][2][3]
OICR-9429: A Potent Antagonist
OICR-9429 is a first-in-class, potent, and highly selective small molecule antagonist of the WDR5-MLL interaction.[4] It competitively binds to the central peptide-binding pocket on WDR5, the same site that recognizes the MLL1 "Win" motif.[5][6] This disruption of the protein-protein interaction compromises the MLL1 complex's activity, leading to a reduction in H3K4 trimethylation and subsequent anti-leukemic effects.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for the interaction of OICR-9429 with WDR5.
| Binding Affinity (Kd) | Method | Value (nM) | Reference |
| OICR-9429 to WDR5 | Surface Plasmon Resonance (Biacore) | 24 | [8] |
| OICR-9429 to WDR5 | Surface Plasmon Resonance (Biacore) | 51 | [9] |
| OICR-9429 to WDR5 | Isothermal Titration Calorimetry (ITC) | 52 | [8][9] |
| OICR-9429 to WDR5 | Fluorescence Polarization (FP) | 93 ± 28 | [5][10] |
| OICR-9429 to WDR5 | Function Assay (SPR) | 30 | [10] |
| Displacement and Inhibition | Method | Value (nM) | Reference |
| Kdisp (MLL Win peptide) | Fluorescence Polarization (FP) | 64 ± 4 | [5][10] |
| Ki | Fluorescence Polarization (FP) | 64 | [11] |
| IC50 | Disruption of WDR5-MLL1/RbBP5 in cells | < 1000 | [9] |
| IC50 | Fluorescence Polarization (FP) | 64 |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of the WDR5-MLL complex in H3K4 trimethylation and how OICR-9429 disrupts this process.
Caption: Mechanism of OICR-9429 inhibition of the WDR5-MLL complex.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Fluorescence Polarization (FP) Assay
This competitive binding assay measures the ability of OICR-9429 to displace a fluorescently labeled MLL "Win" peptide from WDR5.
Workflow:
Caption: Workflow for the Fluorescence Polarization (FP) competition assay.
Detailed Steps:
-
Reagents:
-
Recombinant human WDR5 (residues 1-334) is expressed and purified.
-
A synthetic MLL1 peptide (e.g., ARAEVHLRKSAFD) is labeled with a fluorophore like fluorescein (B123965) (FAM).
-
OICR-9429 is dissolved in DMSO to create a stock solution for serial dilutions.
-
Assay buffer (e.g., HEPES-based buffer) is prepared.
-
-
Procedure:
-
Assays are performed in black, non-binding 384-well plates.
-
A fixed concentration of WDR5 protein and fluorescently labeled MLL peptide are added to each well.
-
A serial dilution of OICR-9429 is added to the wells.
-
The plate is incubated for a set period (e.g., 30 minutes) at room temperature to reach equilibrium.
-
-
Data Acquisition:
-
Fluorescence polarization is measured using a plate reader capable of detecting parallel and perpendicular fluorescence intensity.
-
-
Data Analysis:
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics (association and dissociation rates) and affinity (Kd) of OICR-9429 to WDR5 in a label-free manner.
Detailed Steps:
-
Immobilization:
-
Recombinant His-tagged WDR5 protein is immobilized onto a sensor chip (e.g., a Ni-NTA sensor chip).
-
-
Binding Analysis:
-
A series of concentrations of OICR-9429 in a suitable running buffer are flowed over the sensor chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.
-
-
Data Analysis:
-
The association rate (ka) and dissociation rate (kd) are determined by fitting the sensorgram data to a suitable binding model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Cellular Assays
These assays assess the biological effects of OICR-9429 in a cellular context.
Cell Viability Assay (e.g., CellTiter-Glo):
-
Cell Culture:
-
Human acute myeloid leukemia (AML) cells (e.g., primary AML cells) are seeded in 96-well plates.[10]
-
-
Treatment:
-
Cells are treated with a range of concentrations of OICR-9429 or a vehicle control (e.g., 0.05% DMSO).[10]
-
-
Incubation:
-
Plates are incubated for a specified period (e.g., 72 hours).[10]
-
-
Measurement:
-
Cell viability is measured using a luminescent assay, such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[10]
-
Co-Immunoprecipitation (Co-IP) and Western Blotting: This method is used to confirm that OICR-9429 disrupts the interaction between WDR5 and other MLL complex components within cells.[5]
-
Cell Treatment:
-
Cells (e.g., HEK293 transfected with FLAG-tagged WDR5) are treated with OICR-9429 or a vehicle control.[5]
-
-
Lysis and Immunoprecipitation:
-
Cells are lysed, and the FLAG-tagged WDR5 is immunoprecipitated using anti-FLAG antibodies.
-
-
Western Blotting:
-
The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against MLL and RbBP5 to detect the amount of these proteins that co-immunoprecipitated with WDR5. A dose-dependent decrease in co-precipitated MLL and RbBP5 indicates the disruptive effect of OICR-9429.[5]
-
Conclusion
OICR-9429 is a well-characterized and potent chemical probe for studying the WDR5-MLL interaction. Its ability to selectively disrupt this key protein-protein interaction has been quantitatively demonstrated through various biophysical and cellular assays. The detailed protocols and data presented in this guide provide a solid foundation for researchers investigating the role of the WDR5-MLL complex in health and disease and for the development of novel epigenetic therapies.
References
- 1. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 9. scitechnol.com [scitechnol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
OICR-9429: A Technical Guide for Bladder Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of OICR-9429 in bladder cancer (BCa) research. OICR-9429 is a potent and selective small-molecule inhibitor of WD repeat domain 5 (WDR5), a key protein involved in epigenetic regulation.[1][2][3] This document details the mechanism of action of OICR-9429, its effects on bladder cancer cells, and protocols for key experimental assays.
Core Concepts: Mechanism of Action of OICR-9429
OICR-9429 functions as a high-affinity antagonist of the WDR5 protein.[1][3] It competitively binds to the central peptide-binding pocket of WDR5, thereby disrupting its interaction with the Mixed Lineage Leukemia (MLL) protein.[1][3] This interaction is crucial for the assembly and enzymatic activity of the MLL1 complex, which is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[1] The H3K4me3 mark is a key epigenetic signal for active gene transcription.
By inhibiting the WDR5-MLL interaction, OICR-9429 effectively suppresses H3K4 trimethylation at the promoter regions of various oncogenes, leading to their transcriptional downregulation.[1] This targeted epigenetic modulation underlies the anti-cancer effects of OICR-9429 observed in bladder cancer models.
Figure 1. Mechanism of Action of OICR-9429.
In Vitro Applications and Effects
OICR-9429 has demonstrated significant anti-tumor activity in various bladder cancer cell lines. Its effects are multifaceted, impacting cell viability, proliferation, apoptosis, and metastasis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of OICR-9429 in bladder cancer cell lines.
| Cell Line | IC50 (µM) after 48h | Sensitivity |
| T24 | 67.74 | High |
| UM-UC-3 | 70.41 | High |
| TCCSUP | 121.42 | Low |
Table 1. OICR-9429 Cytotoxicity in Bladder Cancer Cell Lines.[1][3]
| Effect | Cell Lines | Observations |
| Cell Viability | T24, UM-UC-3, TCCSUP | Dose-dependent reduction in cell viability.[1] |
| Proliferation | T24, UM-UC-3, TCCSUP | Inhibition of proliferation and colony formation.[4] |
| Cell Cycle | T24, UM-UC-3, TCCSUP | G1/S phase transition arrest.[1] |
| Apoptosis | T24, UM-UC-3, TCCSUP | Time- and dose-dependent increase in apoptosis.[1] |
| Metastasis | T24, UM-UC-3, TCCSUP | Suppression of cell migration and invasion.[1] |
| Chemosensitivity | T24, UM-UC-3 | Enhanced sensitivity to cisplatin.[1] |
| Immune Evasion | T24, UM-UC-3 | Suppression of IFN-γ induced PD-L1 expression. |
Table 2. Summary of In Vitro Effects of OICR-9429 on Bladder Cancer Cells.
In Vivo Applications
Preclinical studies using xenograft models have confirmed the in vivo efficacy of OICR-9429 in bladder cancer.
| Animal Model | Treatment | Dosage | Key Findings |
| Male BALB/c nude mice with UM-UC-3 xenografts | OICR-9429 | 30 mg/kg or 60 mg/kg (i.p.) | Suppressed tumor proliferation and enhanced the efficacy of cisplatin.[1][3] Reduced toxicity and side effects on normal tissues.[1] |
| Male BALB/c nude mice with UM-UC-3 xenografts | OICR-9429 + Cisplatin | 30 mg/kg OICR-9429 + 2.5 mg/kg Cisplatin | Combination therapy showed significantly slower tumor growth. |
Table 3. In Vivo Efficacy of OICR-9429 in Bladder Cancer Xenograft Model.
Experimental Protocols
This section provides detailed methodologies for key experiments involving OICR-9429 in bladder cancer research.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of OICR-9429 on bladder cancer cell lines.
Materials:
-
Bladder cancer cell lines (e.g., T24, UM-UC-3, TCCSUP)
-
96-well plates
-
Complete culture medium
-
OICR-9429 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of OICR-9429 in culture medium.
-
Replace the medium in each well with 100 µL of the corresponding OICR-9429 dilution. Include a vehicle control (DMSO).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Figure 2. MTT Assay Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control bladder cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with OICR-9429 for the desired time (e.g., 72 hours).
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the effect of OICR-9429 on the migratory and invasive potential of bladder cancer cells.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
For Invasion Assay: Coat the top of the Transwell insert with diluted Matrigel and incubate for 2 hours at 37°C to solidify.
-
Harvest bladder cancer cells and resuspend in serum-free medium.
-
Add 5 x 10⁴ cells in 200 µL of serum-free medium to the upper chamber of the Transwell insert.
-
Add 600 µL of complete medium to the lower chamber.
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash with PBS and allow to air dry.
-
Count the stained cells in several random fields under a microscope.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for investigating the effect of OICR-9429 on H3K4me3 levels at specific gene promoters.
Materials:
-
Treated and control bladder cancer cells
-
Glycine
-
Lysis buffer
-
Sonciator
-
Antibody against H3K4me3
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-H3K4me3 antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Perform qPCR using primers specific for the promoter regions of target genes (e.g., CCNE2, CCNB1, PLK1, BIRC5, XRCC2, AURKA, FOXM1).
Signaling Pathways and Downstream Targets
OICR-9429-mediated inhibition of the WDR5-MLL complex leads to the downregulation of a specific set of genes involved in key cancer-related pathways.
Figure 3. Signaling Pathway of OICR-9429.
RNA sequencing and ChIP assays have identified several direct downstream target genes of the WDR5-MLL complex that are downregulated by OICR-9429 in bladder cancer cells. These include genes critical for:
-
Cell Cycle Progression: CCNB1, CCNE2, PLK1, AURKA
-
Anti-apoptosis and DNA Repair: BIRC5, XRCC2
-
Metastasis: FOXM1
-
Immune Evasion: PD-L1[5]
The downregulation of these genes provides a molecular basis for the observed phenotypic effects of OICR-9429 in bladder cancer models. This makes OICR-9429 a valuable tool for studying epigenetic regulation in bladder cancer and a promising candidate for further therapeutic development.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
OICR-9429: A Technical Whitepaper on its Therapeutic Potential in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
OICR-9429 is a potent and selective small-molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1] This interaction is a critical component of the MLL/SET1 family of histone methyltransferases, which are responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription.[2][3] Dysregulation of this pathway is implicated in the pathogenesis of various cancers, including solid tumors. This document provides a comprehensive technical overview of the preclinical data supporting the therapeutic potential of OICR-9429 in solid tumors, including its mechanism of action, effects on cancer cell lines, and in vivo efficacy. Detailed experimental protocols and structured data summaries are presented to facilitate further research and development.
Introduction
The targeting of epigenetic regulators represents a promising therapeutic strategy in oncology. OICR-9429 emerged from a structure-guided medicinal chemistry effort to develop antagonists of the WDR5-MLL1 interaction.[1][4] By binding to the MLL-binding pocket of WDR5, OICR-9429 competitively disrupts the formation of the MLL1 complex, leading to a reduction in H3K4 trimethylation (H3K4me3) at the promoters of target genes.[4][5] This mechanism has shown significant anti-neoplastic effects in various cancer models, including acute myeloid leukemia (AML) and a range of solid tumors.[2][3][6] This whitepaper will delve into the preclinical evidence supporting the investigation of OICR-9429 as a therapeutic agent for solid tumors.
Mechanism of Action
OICR-9429 functions as a high-affinity antagonist of the WDR5-MLL interaction.[5] It binds directly to WDR5, occupying the same pocket that recognizes a conserved arginine-containing motif in MLL1 and other interacting proteins like histone H3.[4][7] This competitive inhibition disrupts the assembly and enzymatic activity of the MLL1/SET1 COMPASS-like complexes, which are critical for H3K4 methylation. The downstream consequence is a global decrease in H3K4me3 levels, leading to the repression of genes essential for cancer cell proliferation, survival, and metastasis.[3][5]
Signaling Pathway
The following diagram illustrates the mechanism of action of OICR-9429 in disrupting the WDR5-MLL1 signaling pathway.
Caption: Mechanism of OICR-9429 action in the cell nucleus.
Preclinical Data in Solid Tumors
OICR-9429 has demonstrated significant anti-cancer activity in a variety of solid tumor models, including bladder, colon, and prostate cancer.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of OICR-9429 in solid tumor cell lines.
Table 1: Binding Affinity and Cellular Activity of OICR-9429
| Parameter | Value | Method | Reference |
| WDR5 Binding Affinity (KD) | 93 ± 28 nM | Isothermal Titration Calorimetry (ITC) | [5] |
| 24 nM | Biacore | [7] | |
| 52 nM | ITC | [7] | |
| WDR5-MLL WIN Peptide Interaction (Kdisp) | 64 ± 4 nM | Biochemical Assay | [5] |
| Cellular WDR5-MLL1/RbBP5 Interaction (IC50) | < 1 µM | Co-immunoprecipitation | [7] |
Table 2: In Vitro Efficacy of OICR-9429 in Solid Tumor Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Effect | Reference |
| Bladder Cancer | T24 | 67.74 | 48 | Inhibition of Proliferation | [8] |
| UM-UC-3 | 70.41 | 48 | Inhibition of Proliferation | [8] | |
| TCCSUP | 121.42 | 48 | Inhibition of Proliferation | [8] | |
| Colon Cancer | SW620 | Not specified, but effective | 10-14 days | Decreased Colony Formation | [3] |
| T84 | Not specified, but effective | 10-14 days | Decreased Colony Formation | [3] | |
| RKO | Not specified, but effective | 10-14 days | Decreased Colony Formation | [3] | |
| SW480 | Not specified, but effective | 10-14 days | Decreased Colony Formation | [3] | |
| Prostate Cancer | DU145 | ~75 | 48 | Inhibition of Proliferation | [6] |
| PC-3 | ~100 | 48 | Inhibition of Proliferation | [6] |
In Vivo Efficacy
In vivo studies using xenograft models have demonstrated the anti-tumor activity of OICR-9429.
Table 3: In Vivo Efficacy of OICR-9429 in Solid Tumor Xenograft Models
| Cancer Type | Animal Model | Dosage and Administration | Outcome | Reference |
| Bladder Cancer | Male BALB/c nude mice | 30 or 60 mg/kg, i.p. | Suppressed tumor growth, enhanced cisplatin (B142131) sensitivity | [5][8] |
| Prostate Cancer | Nude mice | Not specified | Reduced tumor volume and weight | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this whitepaper.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., DU145, PC-3, T24) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of OICR-9429 (e.g., 0-100 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Treat the cells with a fixed concentration of OICR-9429 or DMSO.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1x106 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, OICR-9429 at different doses, combination therapy).
-
Drug Administration: Administer OICR-9429 via intraperitoneal (i.p.) injection at the specified dosage and schedule.
-
Tumor Measurement: Measure tumor volume every few days using calipers (Volume = 0.5 x length x width2).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Experimental Workflow Diagram
The following diagram outlines a typical preclinical workflow for evaluating the efficacy of OICR-9429.
Caption: A typical preclinical experimental workflow for OICR-9429.
Future Directions and Conclusion
The preclinical data strongly suggest that OICR-9429 has significant therapeutic potential in solid tumors by targeting the WDR5-MLL1 epigenetic axis. Its ability to inhibit proliferation, reduce colony formation, and suppress tumor growth in vivo provides a solid foundation for further investigation.[3][5][6][8] Future studies should focus on identifying predictive biomarkers of response to OICR-9429, exploring its efficacy in a broader range of solid tumor types, and evaluating its potential in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. The detailed protocols and summarized data in this whitepaper are intended to serve as a valuable resource for the scientific community to accelerate the clinical translation of this promising therapeutic agent.
References
- 1. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 8. medchemexpress.com [medchemexpress.com]
OICR-9429: A Comprehensive Technical Guide to its Selectivity and Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of OICR-9429, a potent and selective small-molecule antagonist of the WD repeat-containing protein 5 (WDR5)-Mixed Lineage Leukemia (MLL) interaction. OICR-9429 has emerged as a critical chemical probe for studying the biological functions of WDR5 and the MLL complex, and as a potential therapeutic agent in various cancers. This document summarizes its binding affinity, target selectivity, and the experimental methodologies used for its characterization.
Core Mechanism of Action
OICR-9429 functions by competitively inhibiting the protein-protein interaction (PPI) between WDR5 and the WDR5-interacting (WIN) motif of MLL.[1] WDR5 is a crucial scaffolding protein within the MLL histone methyltransferase (HMT) complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[2] By binding to the MLL WIN peptide-binding pocket on WDR5, OICR-9429 disrupts the integrity of the MLL complex, leading to a reduction in H3K4 trimethylation (H3K4me3) at target gene promoters.[1][3] This modulation of the epigenetic landscape can induce differentiation and reduce cell viability in certain cancer cell types, particularly those dependent on MLL complex activity.[1][2]
Quantitative Affinity and Potency Data
The affinity and potency of OICR-9429 for WDR5 have been rigorously determined using various biophysical and biochemical assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of OICR-9429 to WDR5
| Assay Type | Parameter | Value (nM) | Reference |
| Surface Plasmon Resonance (Biacore) | KD | 24 | [4] |
| Isothermal Titration Calorimetry (ITC) | KD | 52 | [4][5] |
| Isothermal Titration Calorimetry (ITC) | KD | 93 ± 28 | [1][6][7] |
| Surface Plasmon Resonance (Biacore) | KD | 51 | [8] |
Table 2: Functional Antagonism of the WDR5-MLL Interaction
| Assay Type | Parameter | Value (nM) | Reference |
| Fluorescence Polarization (Peptide Displacement) | Kdisp | 64 ± 4 | [1][6] |
| Fluorescence Polarization (FP) | KD | 64 | [8] |
Table 3: Cellular Activity of OICR-9429
| Cell Line(s) | Assay Type | Parameter | Value (µM) | Reference |
| MLL-rearranged leukemia cells | Disruption of WDR5-MLL1/RbBP5 interaction | IC50 | < 1 | [4] |
| T24 Bladder Cancer Cells | Cell Viability | IC50 | 67.74 | [3] |
| UM-UC-3 Bladder Cancer Cells | Cell Viability | IC50 | 70.41 | [3] |
| TCCSUP Bladder Cancer Cells | Cell Viability | IC50 | 121.42 | [3] |
Target Selectivity Profile
OICR-9429 exhibits a high degree of selectivity for WDR5, a critical characteristic for a chemical probe and potential therapeutic. Extensive screening has demonstrated minimal off-target activity.
Table 4: Selectivity of OICR-9429 Against Other Protein Classes
| Target Class | Number of Targets Screened | Activity | Reference |
| Protein Methyltransferases | 22 | No significant binding or inhibition | [1][5] |
| WD40 and Histone Reader Domains | 9 | No significant binding or inhibition | [1][5] |
| Kinases, GPCRs, Ion Channels, Transporters | > 250 | Negligible activity at 1 µM | [1][5] |
The high selectivity of OICR-9429, with over 100-fold selectivity over other chromatin "reader" domains, underscores its utility as a specific modulator of WDR5 function.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize OICR-9429.
Surface Plasmon Resonance (SPR) for Binding Affinity
This assay measures the binding kinetics and affinity between OICR-9429 and WDR5 in real-time.
-
Immobilization: Recombinant human His-tagged WDR5 (residues 1-334) is expressed in E. coli and purified.[6] The purified protein is then immobilized on a sensor chip (e.g., a Biacore CM5 chip) via amine coupling.
-
Binding Analysis: A serial dilution of OICR-9429 in a suitable running buffer is flowed over the sensor chip surface.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured and recorded as a sensorgram.
-
Data Analysis: The association and dissociation rates are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: Purified WDR5 is placed in the sample cell of the calorimeter, and OICR-9429 is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of OICR-9429 are made into the WDR5 solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the KD, stoichiometry (n), and enthalpy (ΔH) of binding.
Fluorescence Polarization (FP) for WDR5-MLL Interaction Displacement
This competitive assay measures the ability of OICR-9429 to displace a fluorescently labeled peptide derived from the MLL WIN motif from WDR5.
-
Reaction Setup: A reaction mixture is prepared containing purified WDR5 and a fluorescently labeled MLL WIN peptide (e.g., FITC-labeled 9-Ala-FAM peptide).[6]
-
Compound Addition: OICR-9429 is serially diluted and added to the reaction mixture.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
FP Measurement: The fluorescence polarization of the sample is measured. When the fluorescent peptide is bound to the larger WDR5 protein, it tumbles slowly in solution, resulting in high polarization. When displaced by OICR-9429, the free peptide tumbles more rapidly, leading to a decrease in polarization.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of OICR-9429 to determine the displacement constant (Kdisp) or IC50.
Cellular Viability Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present.
-
Cell Seeding: Cells (e.g., primary human AML cells) are seeded in 96-well plates at a density of 20,000 viable cells per well.[6]
-
Compound Treatment: Cells are treated with a range of concentrations of OICR-9429 or a vehicle control (e.g., 0.05% DMSO).[6]
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).[6]
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP. The luminescence is measured using a luminometer.
-
Data Analysis: The luminescent signal is used to calculate the percentage of viable cells relative to the vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of OICR-9429 Action
Caption: OICR-9429 competitively binds to WDR5, disrupting the MLL1 complex and inhibiting H3K4 methylation.
Experimental Workflow for Affinity Determination using SPR
Caption: A generalized workflow for determining the binding affinity of OICR-9429 to WDR5 using Surface Plasmon Resonance.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. Probe OICR-9429 | Chemical Probes Portal [chemicalprobes.org]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. scitechnol.com [scitechnol.com]
OICR-9429: A Technical Guide to its Impact on Gene Expression in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-9429 is a potent and selective small-molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1] As a key component of several chromatin-modifying complexes, WDR5 is crucial for the catalytic activity of MLL1, a histone methyltransferase that trimethylates histone H3 at lysine (B10760008) 4 (H3K4me3).[2][3] This epigenetic mark is strongly associated with active gene transcription. OICR-9429 competitively binds to the WDR5-interacting (WIN) pocket on WDR5, disrupting the WDR5-MLL1 interaction and thereby inhibiting the formation of a functional MLL1 complex.[4][5][6] This leads to a reduction in global H3K4me3 levels and subsequent alterations in the expression of downstream target genes.[7] The compound has demonstrated anti-tumor activity in various preclinical cancer models, including acute myeloid leukemia (AML), bladder cancer, colon cancer, and glioblastoma.[5][8][9][10] This document provides an in-depth technical overview of OICR-9429's effects on gene expression in cancer cells.
Mechanism of Action: Disrupting the WDR5-MLL1 Axis
OICR-9429's primary mechanism of action is the targeted disruption of the protein-protein interaction between WDR5 and MLL1.[11] WDR5 acts as a scaffold, bringing together core components of the MLL/SET1 histone methyltransferase complexes.[3] By occupying the WIN site on WDR5, OICR-9429 prevents the recruitment of MLL1, leading to a non-functional complex and a subsequent decrease in H3K4 trimethylation at the promoters of MLL1 target genes.[5][7]
Impact on Gene Expression Across Cancer Types
The inhibition of the WDR5-MLL1 axis by OICR-9429 results in significant changes in the transcriptomic landscape of cancer cells. These changes are often cell-context dependent, reflecting the specific roles of WDR5-containing complexes in different malignancies.
Acute Myeloid Leukemia (AML)
In AML models with mutations in the CEBPA gene, which result in the expression of a short p30 isoform, OICR-9429 has a profound effect on cell fate.[5] The p30 isoform of C/EBPα preferentially interacts with WDR5, leading to a block in myeloid differentiation.[5] Treatment with OICR-9429 disrupts this interaction, leading to the upregulation of myeloid-specific transcripts and inducing differentiation of the leukemic cells.[5]
Bladder Cancer
In bladder cancer (BCa) cells, OICR-9429 has been shown to suppress proliferation, metastasis, and immune evasion.[8] RNA sequencing analysis revealed that OICR-9429 down-regulates a number of genes involved in critical cancer-related pathways. Notably, the expression of PD-L1 (Programmed death-ligand 1), an important immune checkpoint protein, is suppressed by OICR-9429 in a H3K4me3-dependent manner.[8]
Colon Cancer
Studies in colon cancer have demonstrated that WDR5 is overexpressed in tumors and that its depletion reduces cell viability.[9][12] Treatment with OICR-9429 also reduces the viability of colon cancer cell lines.[9][12] While the effects on global gene expression are less detailed in the available literature, the primary mechanism is understood to be the reduction of H3K4me3 levels.[12]
Glioblastoma
In glioblastoma, WDR5 has been identified as an essential epigenetic regulator, particularly in therapy-resistant cancer stem cells (CSCs).[10] Inhibition of WDR5 with small molecules, including those with a similar mechanism to OICR-9429, leads to a reduction in H3K4 trimethylation and a subsequent decrease in the expression of genes involved in oncogenic pathways relevant to CSCs.[10]
Long Non-Coding RNAs (lncRNAs)
Recent research has also indicated that WDR5 can regulate the expression of lncRNAs.[13] Treatment of breast cancer cells with OICR-9429 led to a down-regulation of the lncRNA HOTTIP, suggesting that the transcriptional control exerted by WDR5 extends beyond protein-coding genes.[13]
Quantitative Data on Gene Expression Changes
The following table summarizes the reported changes in the expression of key genes following treatment with OICR-9429 across different cancer types.
| Cancer Type | Gene | Regulation | Functional Role |
| Acute Myeloid Leukemia | Myeloid marker genes (e.g., C3ar1, Ccl9, Lcn2, Lilrb3, Lyz2) | Up-regulated | Myeloid Differentiation |
| Bladder Cancer | BIRC5, XRCC2, CCNB1, CCNE2, PLK1, AURKA, FOXM1, PD-L1 | Down-regulated | Anti-apoptosis, DNA Repair, Cell Cycle, Metastasis, Immune Evasion |
| Breast Cancer | HOTTIP (lncRNA) | Down-regulated | Oncogenic lncRNA |
Experimental Protocols
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of OICR-9429 on cancer cell viability and proliferation.
-
Methodology:
-
Cancer cells are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere overnight, they are treated with a range of concentrations of OICR-9429 or a vehicle control (e.g., DMSO).
-
Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
Data is normalized to the vehicle-treated control, and IC50 values are calculated using appropriate software.
-
RNA Sequencing (RNA-seq)
-
Objective: To obtain a global profile of gene expression changes induced by OICR-9429.
-
Methodology:
-
Cancer cells are treated with OICR-9429 or a vehicle control for a specified time.
-
Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
mRNA is enriched from the total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers.
-
Second-strand cDNA is synthesized, and the resulting double-stranded cDNA is purified.
-
The cDNA fragments undergo end-repair, A-tailing, and ligation of sequencing adapters.
-
The ligated fragments are amplified by PCR to create the final sequencing library.
-
The library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
The sequencing data is then processed through a bioinformatics pipeline for alignment, quantification of gene expression, and differential expression analysis.
-
Chromatin Immunoprecipitation (ChIP)
-
Objective: To determine if OICR-9429 affects the binding of WDR5 or the presence of H3K4me3 at specific gene promoters.
-
Methodology:
-
Cancer cells are treated with OICR-9429 or a vehicle control.
-
Proteins are cross-linked to DNA by treating the cells with formaldehyde.
-
The cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
An antibody specific to the protein of interest (e.g., WDR5 or H3K4me3) is added to the chromatin solution and incubated to form an antibody-protein-DNA complex.
-
The complexes are immunoprecipitated using protein A/G magnetic beads.
-
The cross-links are reversed, and the proteins are digested with proteinase K.
-
The DNA is purified and can be analyzed by quantitative PCR (ChIP-qPCR) using primers for specific gene promoters or by high-throughput sequencing (ChIP-seq) for a genome-wide analysis.
-
Conclusion
OICR-9429 represents a promising therapeutic agent that targets a fundamental epigenetic mechanism in cancer. By disrupting the WDR5-MLL1 interaction, it effectively modulates the expression of a wide range of genes critical for cancer cell proliferation, survival, differentiation, and immune evasion. The data gathered from various preclinical studies underscores the potential of WDR5 inhibition as a therapeutic strategy. Further research, including comprehensive transcriptomic and epigenomic analyses, will continue to elucidate the full spectrum of OICR-9429's effects on gene expression and refine its clinical applications.
References
- 1. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 7. News - WDR5 inhibitor - LARVOL VERI [veri.larvol.com]
- 8. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. selleckchem.com [selleckchem.com]
- 12. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small molecule WDR5 inhibitors down-regulate lncRNA expression - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00605K [pubs.rsc.org]
Methodological & Application
OICR-9429: A Potent Antagonist of the WDR5-MLL Interaction for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-9429 is a highly potent and selective small molecule antagonist of the WD repeat-containing protein 5 (WDR5)-Mixed Lineage Leukemia 1 (MLL1) interaction.[1][2][3][4] By occupying the MLL binding pocket on WDR5, OICR-9429 effectively disrupts the formation of the MLL1 complex, which is crucial for histone H3 lysine (B10760008) 4 (H3K4) methylation.[5][6] Dysregulation of the MLL1 complex is implicated in various cancers, particularly acute myeloid leukemia (AML).[1][7] OICR-9429 serves as a valuable chemical probe to investigate the biological functions of the WDR5-MLL1 axis and to evaluate its therapeutic potential in cancer.[4]
This document provides detailed application notes and protocols for utilizing OICR-9429 in a range of in vitro cell-based assays to characterize its cellular effects. A closely related but inactive compound, OICR-0547, is available as a negative control for these experiments.[2][3]
Mechanism of Action
OICR-9429 competitively binds to the "WIN" (WDR5-interacting) site on WDR5, a core component of the MLL1 histone methyltransferase complex.[5][6] This binding event prevents the interaction between WDR5 and MLL1, thereby inhibiting the enzymatic activity of the complex and subsequent H3K4 methylation.[5][8] The disruption of this protein-protein interaction leads to downstream effects on gene expression, ultimately impacting cell proliferation, differentiation, and survival in cancer cells dependent on MLL1 activity.[1]
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of OICR-9429 across various assays and cell lines.
Table 1: In Vitro Binding Affinity and Potency
| Assay Type | Parameter | Value | Reference |
| Surface Plasmon Resonance (Biacore) | KD | 24 nM | [2] |
| Isothermal Titration Calorimetry (ITC) | KD | 52 nM | [2] |
| Fluorescence Polarization | Kdisp | 64 ± 4 nM | [9] |
| WDR5-MLL1 Interaction Disruption | IC50 | < 1 µM | [2][3] |
| WDR5-RbBP5 Interaction Disruption | IC50 | < 1 µM | [2][3] |
Table 2: Cellular Activity of OICR-9429
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| Human AML cells | Acute Myeloid Leukemia | Cell Viability | - | Reduces viability | [9] |
| T24 | Bladder Cancer | Cell Viability | IC50 | 67.74 µM (48h) | [5] |
| UM-UC-3 | Bladder Cancer | Cell Viability | IC50 | 70.41 µM (48h) | [5] |
| TCCSUP | Bladder Cancer | Cell Viability | IC50 | 121.42 µM (48h) | [5] |
| DU145 | Prostate Cancer | Cell Viability | - | Inhibits proliferation | [1] |
| PC-3 | Prostate Cancer | Cell Viability | - | Inhibits proliferation | [1] |
| IMR32 | Neuroblastoma | Cell Proliferation | EC50 | 12.34 µM | [10] |
| LAN5 | Neuroblastoma | Cell Proliferation | EC50 | 14.89 µM | [10] |
Experimental Protocols
Herein are detailed protocols for common in vitro cell-based assays to assess the efficacy of OICR-9429.
Cell Viability Assays
1. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest (e.g., DU145, PC-3)
-
Complete cell culture medium
-
OICR-9429 (and OICR-0547 negative control)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of OICR-9429 and OICR-0547 in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 48 hours).[1]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
-
Materials:
-
Primary human AML cells or other cell lines
-
Complete cell culture medium
-
OICR-9429 (and OICR-0547 negative control)
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Protocol:
-
Seed 20,000 viable, actively proliferating primary human AML cells per well in an opaque-walled 96-well plate in a final volume of 100 µL.[2]
-
Add OICR-9429, OICR-0547, or DMSO (final concentration 0.05%) to the wells in triplicate.[2]
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[2]
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.[11]
-
Materials:
-
Cells of interest (e.g., DU145, PC-3)
-
Complete cell culture medium
-
OICR-9429 (and OICR-0547 negative control)
-
DMSO (vehicle control)
-
6-well plates
-
Crystal violet staining solution (0.5% w/v crystal violet, 25% methanol)
-
PBS
-
-
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of OICR-9429, OICR-0547, or vehicle control.
-
Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
When colonies are visible, wash the wells twice with PBS.
-
Fix the colonies with 1 mL of methanol (B129727) for 20 minutes at room temperature.[12]
-
Remove the methanol and stain the colonies with 1 mL of crystal violet solution for 40 minutes at room temperature.[12]
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
OICR-9429 (and OICR-0547 negative control)
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with OICR-9429, OICR-0547, or vehicle control for the desired duration (e.g., 24-48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
OICR-9429 (and OICR-0547 negative control)
-
DMSO (vehicle control)
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with OICR-9429, OICR-0547, or vehicle control for the desired time.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).[13]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Co-Immunoprecipitation (Co-IP) to Demonstrate WDR5-MLL1 Disruption
This protocol is to confirm that OICR-9429 disrupts the interaction between WDR5 and MLL1 in a cellular context.
-
Materials:
-
Cells expressing tagged WDR5 or MLL1 (or use antibodies against endogenous proteins)
-
OICR-9429 and DMSO
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody against the "bait" protein (e.g., anti-FLAG for FLAG-tagged WDR5)
-
Protein A/G magnetic beads
-
Wash Buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents
-
-
Protocol:
-
Treat cells with OICR-9429 or DMSO for a specified time (e.g., 4-24 hours).
-
Lyse the cells in Co-IP Lysis Buffer on ice.
-
Clarify the lysates by centrifugation.
-
Incubate the clarified lysate with the "bait" antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads using a magnetic stand and wash them 3-5 times with Wash Buffer.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.
-
Analyze the eluates by Western blotting using antibodies against the "bait" protein (e.g., WDR5) and the expected interacting partner (e.g., MLL1). A reduced MLL1 signal in the OICR-9429 treated sample indicates disruption of the interaction.
-
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Colony Formation [protocols.io]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing OICR-9429 in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-9429 is a potent and selective small-molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia (MLL) proteins.[1][2][3] WDR5 is a critical component of the MLL/SET1 histone methyltransferase complexes, which are responsible for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[1][2][4] The H3K4me3 mark is a key epigenetic signal predominantly associated with active gene promoters and transcriptional activation.[5][6]
By binding to a pocket on WDR5 that is essential for its interaction with MLL, OICR-9429 effectively disrupts the assembly and enzymatic activity of the MLL complex.[1] This leads to a reduction in global and locus-specific H3K4me3 levels, thereby modulating gene expression.[7] These application notes provide a comprehensive protocol for utilizing OICR-9429 in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments to investigate the genome-wide consequences of inhibiting the WDR5-MLL interaction.
Mechanism of Action of OICR-9429
OICR-9429 acts as a competitive inhibitor of the WDR5-MLL interaction. It occupies the "WIN" (WDR5-interacting) site on the WDR5 protein, a shallow groove that recognizes a specific arginine-containing motif within MLL proteins.[1] This steric hindrance prevents the stable association of MLL with WDR5, which is essential for the catalytic activity of the MLL histone methyltransferase complex. The resulting decrease in H3K4me3 at specific genomic loci can be quantitatively assessed on a genome-wide scale using ChIP-seq.
Quantitative Data for OICR-9429
The following table summarizes key quantitative parameters for OICR-9429, which are essential for designing and interpreting experiments.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 93 ± 28 nM | In vitro | [8][9][10] |
| 24 nM (Biacore), 52 nM (ITC) | In vitro | [11] | |
| Displacement Constant (Kdisp) | 64 ± 4 nM | In vitro (vs. MLL WIN peptide) | [8] |
| IC50 (Cell Viability) | 67.74 µM | T24 (Bladder Cancer) | [1] |
| 70.41 µM | UM-UC-3 (Bladder Cancer) | [1] | |
| 121.42 µM | TCCSUP (Bladder Cancer) | [1] | |
| ~25 µM | K562 (Leukemia) | [4] | |
| Recommended Cellular Concentration | 500 nM - 5 µM | General guidance | |
| Negative Control Compound | OICR-0547 | Does not antagonize WDR5 | [11] |
Signaling Pathway and Experimental Workflow
OICR-9429 Signaling Pathway
Caption: Mechanism of OICR-9429 action on the MLL/SET1 complex and H3K4 methylation.
ChIP-seq Experimental Workflow with OICR-9429
Caption: Workflow for a ChIP-seq experiment incorporating OICR-9429 treatment.
Experimental Protocols
This protocol outlines the key steps for performing a ChIP-seq experiment to assess the impact of OICR-9429 on H3K4me3 marks. It is crucial to include proper controls, including a vehicle control (e.g., DMSO) and the negative control compound OICR-0547.
Cell Culture and OICR-9429 Treatment
-
Cell Seeding: Plate the cells of interest at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment and harvesting. The number of cells required will depend on the abundance of the histone mark and the antibody quality, but typically ranges from 1 x 106 to 1 x 107 cells per ChIP reaction.
-
Pilot Experiment (Recommended): To determine the optimal treatment conditions for your specific cell line, perform a pilot experiment:
-
Dose-Response: Treat cells with a range of OICR-9429 concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of OICR-9429 (determined from the dose-response or based on literature) for various durations (e.g., 4, 8, 16, 24, 48 hours).
-
Analysis: Harvest the cells at each condition and assess global H3K4me3 levels by Western blotting. Select the lowest concentration and shortest time that elicits a significant and reproducible reduction in H3K4me3 without causing excessive cell death.
-
-
Experimental Treatment: Based on the pilot experiment, treat cells with the determined optimal concentration and duration of OICR-9429. Include the following control groups:
-
Vehicle control (e.g., 0.1% DMSO).
-
Negative control compound OICR-0547 at the same concentration as OICR-9429.
-
Chromatin Immunoprecipitation
This is a generalized protocol and may require optimization for specific cell types and antibodies.
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% (v/v).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells and pellet them by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Isolate the nuclei according to standard protocols.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in a shearing/sonication buffer.
-
Shear the chromatin to an average fragment size of 200-700 bp using a sonicator. The optimal sonication conditions must be determined empirically for each cell type and instrument.
-
Verify the chromatin fragment size by running an aliquot on an agarose (B213101) gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Save a small aliquot of the pre-cleared chromatin as "input" control.
-
Incubate the remaining chromatin overnight at 4°C with a ChIP-grade antibody specific for H3K4me3. A no-antibody or IgG control should also be included.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elute the chromatin from the beads using an elution buffer (e.g., SDS-containing buffer).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours or overnight.
-
Treat the samples with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the ChIP DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing
-
DNA Quantification: Quantify the purified ChIP DNA and input DNA using a high-sensitivity method (e.g., Qubit).
-
Library Preparation: Prepare sequencing libraries from the ChIP and input DNA using a commercial library preparation kit suitable for Illumina sequencing. This typically involves end-repair, A-tailing, and ligation of sequencing adapters.
-
Library Amplification: Amplify the libraries by PCR, using a minimal number of cycles to avoid amplification bias.
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform.
Data Analysis
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the sequencing reads to the appropriate reference genome.
-
Peak Calling: Use a peak-calling algorithm (e.g., MACS2) to identify regions of H3K4me3 enrichment in the OICR-9429, DMSO, and negative control samples, using the respective input DNA as a background control.
-
Differential Binding Analysis: Compare the H3K4me3 peaks between the different treatment conditions to identify genomic regions where H3K4me3 levels are significantly altered by OICR-9429 treatment.
-
Downstream Analysis: Perform downstream analyses such as peak annotation, motif analysis, and integration with gene expression data (e.g., from RNA-seq) to understand the functional consequences of the observed epigenetic changes.
References
- 1. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 3. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer Research [oicr.on.ca]
- 4. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uncoupling histone H3K4 trimethylation from developmental gene expression via an equilibrium of COMPASS, Polycomb, and DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone modifications for human epigenome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of H3K4me3-ChIP-Seq and RNA-Seq data to understand the putative role of miRNAs and their target genes in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of the H3K4 methyltransferase MLL1/WDR5 complex attenuates renal senescence in ischemia reperfusion mice by reduction of p16INK4a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. chromosomedynamics.com [chromosomedynamics.com]
Application Notes and Protocols for OICR-9429 in Cell Culture
A Potent and Selective WDR5 Inhibitor for Epigenetic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: OICR-9429 is a first-in-class, potent, and highly selective small molecule inhibitor of the WD repeat-containing protein 5 (WDR5).[1] It functions by competitively binding to the MLL-binding pocket of WDR5, thereby disrupting the WDR5-MLL interaction.[2] This interaction is crucial for the activity of the MLL1 (Mixed Lineage Leukemia 1) histone methyltransferase complex, which is responsible for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[3] Dysregulation of the MLL1 complex and H3K4me3 levels is implicated in various cancers, making OICR-9429 a valuable chemical probe for studying the role of WDR5 in gene regulation and a potential therapeutic agent.[3][4] These application notes provide recommended concentrations, experimental protocols, and key signaling pathway information for the use of OICR-9429 in cell culture.
Quantitative Data Summary
The effective concentration of OICR-9429 can vary significantly depending on the cell line and the experimental endpoint. Below is a summary of reported IC50 values and working concentrations in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Working Concentration (µM) | Incubation Time (hours) | Assay Type |
| T24 | Bladder Cancer | 67.74 | 70, 120, 140, 240 | 24, 48 | Cell Viability, Apoptosis |
| UM-UC-3 | Bladder Cancer | 70.41 | - | 48 | Cell Viability |
| TCCSUP | Bladder Cancer | 121.42 | - | 48 | Cell Viability |
| DU145 | Prostate Cancer | - | 75 | 48 | Cell Viability, Apoptosis |
| PC-3 | Prostate Cancer | - | 100 | 48 | Cell Viability, Apoptosis |
| Primary Human AML | Acute Myeloid Leukemia | - | 5 | 72 | Cell Viability |
| SW620, T84 | Colon Cancer | - | 10 | 72 | Cell Viability, DNA Damage |
Note: The optimal concentration should be determined empirically for each specific cell line and experimental setup.
Signaling Pathway
OICR-9429 targets the interaction between WDR5 and MLL within the MLL1 histone methyltransferase complex. This disruption prevents the catalytic activity of the complex, leading to a reduction in H3K4 trimethylation on target gene promoters and subsequent alterations in gene expression.
Caption: OICR-9429 mechanism of action.
Experimental Protocols
Stock Solution Preparation
-
Reconstitution: OICR-9429 is typically supplied as a solid. It is soluble in DMSO.[5][6] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10 mM. Gentle warming can aid in dissolution.[7]
-
Storage: Store the stock solution at -20°C for long-term storage.[6] Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in the appropriate cell culture medium to the desired final concentration immediately before use.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Caption: General workflow for a cell viability assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
OICR-9429 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, prepare serial dilutions of OICR-9429 in complete cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Remove the old medium from the cells and add the medium containing different concentrations of OICR-9429 or the vehicle control.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for H3K4me3
This protocol can be used to assess the on-target effect of OICR-9429 by measuring the levels of H3K4me3.
Materials:
-
Cells treated with OICR-9429 and vehicle control
-
Histone extraction buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me3 and anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentration of OICR-9429 or vehicle control for an appropriate time (e.g., 24-48 hours).
-
Harvest the cells and perform histone extraction using a suitable protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me3 and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the relative levels of H3K4me3.
Negative Control
For robust experimental design, it is recommended to use a negative control compound. OICR-0547 is a closely related analog of OICR-9429 that does not antagonize the WDR5-MLL interaction and can be used to control for off-target effects.[8]
Conclusion
OICR-9429 is a valuable tool for investigating the biological functions of WDR5 and the consequences of inhibiting the MLL1 complex. The provided concentration ranges and protocols serve as a starting point for designing experiments. It is crucial to empirically determine the optimal conditions for each specific cell line and experimental question to ensure reliable and reproducible results.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scitechnol.com [scitechnol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. OICR 9429 | WDR5 | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. OICR-9429 | Structural Genomics Consortium [thesgc.org]
OICR-9429: A Guide to Solubility and Experimental Application
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
OICR-9429 is a potent and selective small molecule inhibitor of the WD repeat-containing protein 5 (WDR5)-Mixed Lineage Leukemia (MLL) interaction. By competitively binding to the MLL binding pocket on WDR5, OICR-9429 effectively disrupts the formation of the MLL/SET1 COMPASS complex, a key regulator of histone H3 lysine (B10760008) 4 (H3K4) methylation.[1][2][3] This disruption of a critical epigenetic mechanism has demonstrated therapeutic potential in various cancers, including acute myeloid leukemia (AML) and solid tumors such as colon and bladder cancer.[1][3][4] This document provides detailed information on the solubility of OICR-9429 and comprehensive protocols for its use in in vitro and in vivo experiments.
Chemical Properties and Solubility
OICR-9429 is a white to off-white solid with a molecular weight of 555.59 g/mol .[4][5] Proper solubilization is critical for accurate and reproducible experimental results. It is recommended to use fresh, anhydrous solvents, as the presence of moisture can negatively impact solubility, particularly in DMSO.[5]
Table 1: OICR-9429 Solubility Data
| Solvent | Concentration | Remarks | Source(s) |
| DMSO | ≥ 32 mg/mL (57.60 mM) | Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO. | [4] |
| DMSO | 41 mg/mL (73.79 mM) | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. | [5] |
| DMSO | 100 mg/mL (179.98 mM) | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. | [5] |
| DMSO | 0.5 mg/mL | Gentle warming may be required. | [6] |
| Methanol | 0.5 mg/mL | Gentle warming may be required. | [6] |
Storage and Stability
For long-term storage, OICR-9429 powder should be stored at -20°C and is stable for at least four years.[6] Stock solutions prepared in solvent can be stored at -80°C for up to one year.[5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.[5]
Mechanism of Action: WDR5-MLL Interaction Inhibition
OICR-9429 functions by directly targeting WDR5, a core component of the MLL/SET1 COMPASS (Complex of Proteins Associated with Set1) family of histone methyltransferases. The MLL complex is responsible for mono-, di-, and tri-methylation of histone H3 at lysine 4 (H3K4me1/2/3), epigenetic marks generally associated with active gene transcription. OICR-9429 competitively binds to the "WIN" (WDR5-interacting) motif binding pocket on WDR5, a site normally occupied by the MLL protein.[1][2] This prevents the assembly of a functional MLL complex, leading to a reduction in global H3K4 methylation and subsequent changes in gene expression that can induce cell differentiation and apoptosis in cancer cells.[1][4]
Figure 1: Mechanism of OICR-9429 action on the WDR5-MLL signaling pathway.
In Vitro Experimental Protocols
Preparation of Stock Solutions
-
To prepare a 10 mM stock solution of OICR-9429 in DMSO, add 1.798 mL of anhydrous DMSO to 10 mg of OICR-9429 powder.
-
If necessary, gently warm the solution at 37°C and vortex to ensure complete dissolution.
-
Store the stock solution in aliquots at -80°C.
Cell Viability and Proliferation Assays
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Table 2: Exemplary IC50 and Effective Concentrations of OICR-9429 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 / Effective Concentration | Source(s) |
| T24 | Bladder Cancer | 48 hours | 67.74 µM | [4] |
| UM-UC-3 | Bladder Cancer | 48 hours | 70.41 µM | [4] |
| TCCSUP | Bladder Cancer | 48 hours | 121.42 µM | [4] |
| Primary human AML cells | Acute Myeloid Leukemia | 72 hours | 5 µM (viability reduction) | [5] |
| Colon Cancer Cell Lines | Colon Cancer | 72 hours | 10 µM (viability reduction) | [3] |
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for logarithmic growth over the course of the experiment.
-
Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of OICR-9429. A typical concentration range to start with is 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a preferred method, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.
Figure 2: General workflow for an in vitro cell viability assay with OICR-9429.
Western Blotting for H3K4 Methylation
-
Treat cells with OICR-9429 at the desired concentration (e.g., 10 µM) for 24-48 hours.
-
Harvest cells and extract histones using an acid extraction protocol.
-
Separate histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K4me3 and total Histone H3 (as a loading control).
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system. A decrease in the H3K4me3 signal relative to total H3 would indicate target engagement.
In Vivo Experimental Protocol
The following is a general protocol for assessing the in vivo efficacy of OICR-9429 in a mouse xenograft model. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Table 3: In Vivo Dosing of OICR-9429
| Animal Model | Dosing | Administration Route | Source(s) |
| Male BALB/c nude mice | 30 or 60 mg/kg | Intraperitoneal (i.p.) | [4][5] |
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Prepare a formulation of OICR-9429 in a suitable vehicle (e.g., DMSO/saline). Administer OICR-9429 via intraperitoneal injection at the desired dose and schedule.
-
Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
Figure 3: General workflow for an in vivo xenograft study using OICR-9429.
Conclusion
OICR-9429 is a valuable chemical probe for studying the biological roles of the WDR5-MLL interaction and for exploring its therapeutic potential in oncology. Careful consideration of its solubility and the use of appropriate experimental protocols are essential for obtaining reliable and meaningful data. The information and protocols provided in this document serve as a comprehensive guide for researchers utilizing OICR-9429 in their studies.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
Application of OICR-9429 in High-Throughput Screening: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of OICR-9429, a potent and selective small-molecule antagonist of the WD repeat-containing protein 5 (WDR5). OICR-9429 serves as a valuable chemical probe for studying the biological functions of WDR5 and for identifying novel therapeutic agents targeting the WDR5-MLL interaction. This document outlines the mechanism of action of OICR-9429, presents its application in various high-throughput screening (HTS) formats, and provides detailed protocols for its use.
Mechanism of Action
OICR-9429 is a high-affinity antagonist of WDR5, a critical component of several chromatin-modifying complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex.[1][2] It competitively binds to the central peptide-binding pocket of WDR5, thereby disrupting its interaction with the MLL protein.[2][3] This disruption inhibits the histone methyltransferase activity of the MLL complex, specifically the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a key epigenetic mark associated with active gene transcription.[2] By blocking the WDR5-MLL interaction, OICR-9429 can modulate the expression of genes regulated by this complex, leading to various cellular effects, including reduced proliferation and viability in certain cancer cells, such as those found in acute myeloid leukemia (AML) and bladder cancer.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for OICR-9429 from various biochemical and cell-based assays, providing a reference for its potency and selectivity.
Table 1: Binding Affinity and Potency of OICR-9429
| Assay Type | Parameter | Value | Reference |
| Isothermal Titration Calorimetry (ITC) | Kd | 52 nM | [1] |
| Biacore (Surface Plasmon Resonance) | Kd | 24 nM | [1] |
| Fluorescence Polarization (Peptide Displacement) | Kdisp | 64 ± 4 nM | [3] |
| Cellular WDR5-MLL1/RbBP5 Interaction Assay | IC50 | < 1 µM | [1] |
Table 2: In Vitro Cellular Activity of OICR-9429
| Cell Line | Assay Type | Parameter | Value | Incubation Time | Reference |
| T24 (Bladder Cancer) | Cell Viability | IC50 | 67.74 µM | 48 h | [2] |
| UM-UC-3 (Bladder Cancer) | Cell Viability | IC50 | 70.41 µM | 48 h | [2] |
| TCCSUP (Bladder Cancer) | Cell Viability | IC50 | 121.42 µM | 48 h | [2] |
| Primary Human AML Cells | Cell Viability | - | Reduced Viability | 72 h | [3] |
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of OICR-9429 in the context of the WDR5-MLL signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments involving OICR-9429 in a high-throughput screening context are provided below.
Protocol 1: Fluorescence Polarization (FP) Competition Assay for WDR5-MLL Interaction
This biochemical assay is designed to identify and characterize inhibitors that disrupt the interaction between WDR5 and a peptide derived from the MLL protein (WIN peptide).
Workflow Diagram:
Materials:
-
Recombinant human WDR5 protein
-
Fluorescein isothiocyanate (FITC)-labeled MLL WIN peptide (e.g., FITC-ARAEVHLRKS)
-
OICR-9429 (as a positive control)
-
Assay Buffer: e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well, low-volume, non-binding black microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of OICR-9429 (e.g., starting from 100 µM) and test compounds in Assay Buffer.
-
Assay Plate Preparation:
-
Add 5 µL of Assay Buffer to all wells.
-
Add 5 µL of WDR5 protein solution to all wells except the "no protein" controls.
-
Add 5 µL of the compound dilutions to the respective wells. For controls, add 5 µL of Assay Buffer (for "no compound" control) or DMSO vehicle.
-
-
Incubation: Incubate the plate at room temperature for 15 minutes.
-
Peptide Addition: Add 5 µL of FITC-labeled WIN peptide solution to all wells.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence polarization on a compatible plate reader using appropriate filters for FITC (e.g., excitation at 485 nm and emission at 535 nm).
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test well, mP_min is the average mP of the "no protein" control, and mP_max is the average mP of the "no compound" control.
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation/Viability Assay
This protocol describes a method to assess the effect of OICR-9429 on the proliferation and viability of cancer cell lines in a high-throughput format.
Workflow Diagram:
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML, T24 for bladder cancer)
-
Complete cell culture medium
-
OICR-9429
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96- or 384-well clear-bottom, white-walled microplates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cells in complete medium to the desired seeding density (e.g., 5,000 cells per well in 90 µL for a 96-well plate).
-
Dispense the cell suspension into the microplate wells.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of OICR-9429 in complete medium.
-
Add 10 µL of the compound dilutions to the corresponding wells. Add vehicle control (e.g., DMSO) to control wells.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (e.g., 100 µL for a 96-well plate).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a microplate luminometer.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 or GI50 value.
-
Conclusion
OICR-9429 is a well-characterized and potent inhibitor of the WDR5-MLL interaction, making it an indispensable tool for high-throughput screening campaigns aimed at discovering novel modulators of this key epigenetic pathway. The protocols and data presented herein provide a solid foundation for researchers to effectively utilize OICR-9429 in their drug discovery and chemical biology efforts.
References
Application Notes and Protocols for OICR-9429: A Chemical Probe for Studying Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-9429 is a potent and selective chemical probe that acts as an antagonist of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2][3] WDR5 is a critical component of the MLL1 histone methyltransferase complex, which is responsible for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a key epigenetic mark associated with active gene transcription. By competitively binding to the MLL1-binding pocket on WDR5, OICR-9429 disrupts the formation and activity of the MLL1 complex, leading to a reduction in H3K4me3 levels.[1][3] This inhibitory action makes OICR-9429 a valuable tool for investigating the biological roles of the WDR5-MLL1 interaction in various physiological and pathological processes, including cancer. These application notes provide detailed protocols for utilizing OICR-9429 to study the WDR5-MLL1 interaction and its cellular consequences. A closely related compound, OICR-0547, which does not exhibit WDR5 antagonism, can be used as a negative control in cellular assays.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for OICR-9429, providing a quick reference for its biochemical and cellular activities.
Table 1: Biochemical Activity of OICR-9429
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | |||
| 93 ± 28 nM | Not Specified | [2][4] | |
| 51 nM | Biacore | [3] | |
| 52 nM | Isothermal Titration Calorimetry (ITC) | [2][3] | |
| 24 nM | Biacore | [2] | |
| Displacement Constant (Kdisp) | |||
| (vs. MLL WIN peptide) | 64 ± 4 nM | Fluorescence Polarization (FP) | [2][4] |
| Inhibition of PPI (IC50) | |||
| WDR5-MLL1 Interaction | < 1 µM | Cellular Assay | [2] |
| WDR5-RbBP5 Interaction | < 1 µM | Cellular Assay | [2] |
Table 2: Cellular Activity of OICR-9429
| Cell Line | Assay | IC50 / Effect | Incubation Time | Reference |
| T24 (Bladder Cancer) | Cell Viability | 67.74 µM | 48 h | [1][3] |
| UM-UC-3 (Bladder Cancer) | Cell Viability | 70.41 µM | 48 h | [1][3] |
| TCCSUP (Bladder Cancer) | Cell Viability | 121.42 µM | 48 h | [1][3] |
| Primary Human AML cells | Cell Viability | 5 µM | 72 h | [4] |
Signaling Pathway and Mechanism of Action
OICR-9429 functions by directly interfering with a critical protein-protein interaction at the core of an epigenetic regulatory complex. The diagram below illustrates the mechanism of action of OICR-9429.
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the effects of OICR-9429 on the WDR5-MLL1 interaction and its cellular consequences.
Fluorescence Polarization (FP) Peptide Displacement Assay
This assay quantitatively measures the ability of OICR-9429 to disrupt the interaction between WDR5 and a fluorescently labeled peptide derived from the MLL1 WDR5-interacting (WIN) motif.
Materials:
-
Purified recombinant human WDR5 protein
-
Fluorescently labeled MLL1 WIN peptide (e.g., with FITC or TAMRA)
-
OICR-9429
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black, non-binding microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X stock solution of WDR5 protein in Assay Buffer. The final concentration should be optimized, but a starting point is twice the Kd of the peptide-protein interaction.
-
Prepare a 2X stock solution of the fluorescently labeled MLL1 peptide in Assay Buffer. The final concentration should be low (e.g., 1-5 nM) to ensure a good signal-to-noise ratio.
-
Prepare a serial dilution of OICR-9429 in Assay Buffer containing a constant concentration of DMSO (e.g., 1%).
-
-
Assay Setup:
-
Add 10 µL of the 2X WDR5 protein solution to each well of the 384-well plate.
-
Add 10 µL of the 2X fluorescently labeled MLL1 peptide solution to each well.
-
Add 5 µL of the OICR-9429 serial dilutions to the appropriate wells. For control wells, add 5 µL of Assay Buffer with DMSO.
-
Mix the plate gently by shaking for 1 minute.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the OICR-9429 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the displacement constant (Kdisp) using the Cheng-Prusoff equation if the Kd of the fluorescent peptide is known.
-
Co-Immunoprecipitation (Co-IP) and Western Blotting
This protocol is designed to demonstrate the disruption of the endogenous WDR5-MLL1 interaction in a cellular context following treatment with OICR-9429.
Materials:
-
Cell line of interest (e.g., HEK293T, AML cell line)
-
OICR-9429 and DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-WDR5, anti-MLL1
-
Protein A/G magnetic beads or agarose (B213101) beads
-
SDS-PAGE gels, transfer apparatus, and western blotting reagents
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere or reach the desired density.
-
Treat cells with varying concentrations of OICR-9429 or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant (protein lysate).
-
Determine the protein concentration of each lysate.
-
-
Immunoprecipitation:
-
Take an equal amount of protein from each sample for immunoprecipitation.
-
Add the anti-WDR5 antibody to each lysate and incubate with gentle rotation for 2-4 hours at 4°C.
-
Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against MLL1 and WDR5 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Analyze the intensity of the MLL1 band in the WDR5 immunoprecipitates. A decrease in the MLL1 band intensity with increasing concentrations of OICR-9429 indicates disruption of the WDR5-MLL1 interaction.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of OICR-9429 on the proliferation and viability of cancer cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
OICR-9429
-
96-well clear or opaque-walled microplates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of OICR-9429 in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of OICR-9429. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) in a cell culture incubator.
-
-
Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the OICR-9429 concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
OICR-9429 is a well-characterized chemical probe that serves as a powerful tool for dissecting the biological functions of the WDR5-MLL1 protein-protein interaction. The protocols outlined in these application notes provide a framework for researchers to investigate the biochemical and cellular effects of inhibiting this critical epigenetic regulatory complex. By utilizing OICR-9429, scientists can further elucidate the role of WDR5 and MLL1 in health and disease, potentially leading to the development of novel therapeutic strategies.
References
OICR-9429: Application Notes and Protocols for the Treatment of Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
OICR-9429 is a potent and selective small-molecule inhibitor of WD repeat-containing protein 5 (WDR5).[1] WDR5 is a critical component of several chromatin-modifying complexes, most notably the mixed-lineage leukemia (MLL) complex, which plays a key role in the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[1] This epigenetic mark is associated with active gene transcription. In pancreatic ductal adenocarcinoma (PDAC), a disease characterized by early metastasis and high mortality, the genetic landscape is dominated by mutations in KRAS and alterations in the MYC oncogene.[2][3] The WDR5-MLL complex is implicated in sustaining the proliferative functions of c-Myc, making WDR5 a compelling therapeutic target.[4] Furthermore, inhibition of the WDR5-H3K4me3 axis has been shown to suppress pancreatic tumor immune escape, highlighting its multifaceted role in pancreatic cancer progression.[5][6]
These application notes provide a summary of the effects of OICR-9429 on pancreatic cancer cell lines and detailed protocols for key in vitro experiments.
Data Presentation
Table 1: OICR-9429 IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| DU145 | Prostate Cancer | ~75 | [7] |
| PC-3 | Prostate Cancer | ~100 | [7] |
| T24 | Bladder Cancer | 67.74 | |
| UM-UC-3 | Bladder Cancer | 70.41 |
Note: Researchers should perform their own dose-response experiments to determine the optimal concentration of OICR-9429 for their specific pancreatic cancer cell line of interest.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of OICR-9429 in pancreatic cancer cells and a general workflow for evaluating its in vitro effects.
Caption: OICR-9429 inhibits WDR5, disrupting the WDR5-MLL complex and MYC-driven transcription.
Caption: A general workflow for assessing the effects of OICR-9429 on pancreatic cancer cells.
Experimental Protocols
The following are detailed protocols for assessing the effects of OICR-9429 on pancreatic cancer cell lines. These protocols are based on standard methodologies and should be optimized for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of OICR-9429 on the viability of pancreatic cancer cells in a 96-well format.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
OICR-9429 stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Count the cells and adjust the concentration to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
OICR-9429 Treatment:
-
Prepare serial dilutions of OICR-9429 in complete culture medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest OICR-9429 concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of OICR-9429 or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on a plate shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify apoptosis and necrosis in pancreatic cancer cells treated with OICR-9429.
Materials:
-
Pancreatic cancer cell lines
-
6-well plates
-
OICR-9429
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 105 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of OICR-9429 (e.g., based on IC50 values from the viability assay) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the adherent cells with PBS and trypsinize.
-
Combine the trypsinized cells with the floating cells from the supernatant.
-
Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the effect of OICR-9429 on the cell cycle distribution of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines
-
6-well plates
-
OICR-9429
-
70% ethanol (B145695) (ice-cold)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates as described for the apoptosis assay.
-
Treat with OICR-9429 and a vehicle control for 24-48 hours.
-
-
Cell Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution (G0/G1, S, G2/M phases).
-
Western Blot Analysis for H3K4me3
This protocol is for detecting changes in the levels of H3K4me3 and other target proteins in pancreatic cancer cells following treatment with OICR-9429.
Materials:
-
Pancreatic cancer cell lines
-
6-well plates
-
OICR-9429
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-total H3, anti-c-Myc, anti-WDR5, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with OICR-9429 as previously described.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., total H3 for histone modifications, GAPDH/β-actin for other proteins).
-
References
- 1. mdpi.com [mdpi.com]
- 2. KRAS Suppression-Induced Degradation of MYC is Antagonized by a MEK5-ERK5 Compensatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WDR5-H3K4me3 epigenetic axis regulates OPN expression to compensate PD-L1 function to promote pancreatic cancer immune escape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In vivo dosing and administration of OICR-9429 in mouse models
Application Notes: OICR-9429
Introduction
OICR-9429 is a potent and selective chemical probe that functions as a high-affinity antagonist of WD repeat-containing protein 5 (WDR5).[1][2] It competitively binds to the central peptide-binding pocket of WDR5, disrupting its crucial interaction with the Mixed-Lineage Leukemia 1 (MLL1) protein.[1][3][4] This inhibition prevents the assembly and function of the MLL1 histone methyltransferase complex, leading to the suppression of histone H3 lysine (B10760008) 4 trimethylation (H3K4me3).[1][5] Due to its role in regulating gene transcription, the WDR5-MLL1 axis is a key therapeutic target in various cancers. OICR-9429 has demonstrated anti-tumor effects in preclinical models of bladder, ovarian, prostate, and colon cancer, as well as acute myeloid leukemia (AML).[1][3][6][7] It has been shown to suppress tumor proliferation, enhance apoptosis, and increase sensitivity to conventional chemotherapeutic agents like cisplatin (B142131).[5][8]
Mechanism of Action
OICR-9429 targets the WDR5 protein, a core component of the MLL/SET1 family of histone methyltransferase complexes. WDR5 acts as a scaffolding protein, essential for the integrity and catalytic activity of the complex which methylates H3K4. By occupying the MLL binding pocket on WDR5, OICR-9429 prevents the recruitment of MLL1, thereby inhibiting H3K4me3 at target gene promoters and altering gene expression programs that drive oncogenesis.[3][9][10]
Caption: Mechanism of OICR-9429 action on the WDR5-MLL1 signaling pathway.
In Vivo Dosing and Efficacy Summary
Quantitative data from various in vivo studies using OICR-9429 in mouse models are summarized below. The compound is typically administered via intraperitoneal injection.
| Mouse Model | Cancer/Disease Type | OICR-9429 Dosage | Administration Route | Key Findings |
| Xenograft (UM-UC-3 cells) | Bladder Cancer | 60 mg/kg | Intraperitoneal (i.p.) | Suppressed tumor growth as a single agent.[8] |
| Xenograft (UM-UC-3 cells) | Bladder Cancer | 30 mg/kg (in combination with Cisplatin 2.5 mg/kg) | Intraperitoneal (i.p.) | Enhanced tumor sensitivity to cisplatin and significantly slowed tumor growth.[1][8] |
| Patient-Derived Xenograft (PDX) | Ovarian Cancer | 3 mg/kg (in combination with Topotecan or Cisplatin) | Intraperitoneal (i.p.) | Enhanced the efficacy of genotoxic chemotherapeutics.[6] |
| Angiotensin II-induced model | Cardiac Fibrosis | 3 mg/kg | Intraperitoneal (i.p.) | Significantly reduced cardiac fibrosis.[6] |
| AML Model | Acute Myeloid Leukemia (C/EBPα-mutant) | Not specified in detail, but effective | Not specified in detail | Selectively inhibited proliferation and induced differentiation in p30-expressing AML cells.[3] |
Experimental Protocols
Protocol 1: Preparation of OICR-9429 for In Vivo Administration
This protocol describes the preparation of a dosing solution for intraperitoneal injection in mice, based on a commonly used vehicle formulation.[5]
Materials:
-
OICR-9429 powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile ddH₂O (double-distilled water) or saline
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of OICR-9429 in DMSO (e.g., 100 mg/mL).[5] Ensure the powder is fully dissolved. Note: Moisture-absorbing DMSO can reduce solubility, so use fresh, high-quality DMSO.[5]
-
Vehicle Preparation (Example for a 1 mL final working solution): a. In a sterile tube, add 400 µL of PEG300. b. Add the required volume of the OICR-9429 DMSO stock solution to the PEG300. For a final concentration of 5 mg/mL, add 50 µL of the 100 mg/mL stock. Mix until the solution is clear. c. Add 50 µL of Tween 80 to the mixture and mix until clear. d. Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. Mix thoroughly.
-
Final Checks: The final solution should be clear. This formulation results in a vehicle composition of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous solution.[5]
-
Administration: It is highly recommended to prepare the working solution fresh on the day of use for optimal results.[1] Administer the solution to mice via intraperitoneal (i.p.) injection at the desired dosage.
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol provides a general workflow for evaluating the anti-tumor efficacy of OICR-9429 in a subcutaneous xenograft mouse model.[8]
Materials:
-
Cancer cell line (e.g., UM-UC-3 bladder cancer cells)[8]
-
6-8 week old immunodeficient mice (e.g., BALB/c nude mice)[5]
-
Standard cell culture media and reagents
-
Matrigel (optional)
-
Prepared OICR-9429 dosing solution (Protocol 1)
-
Vehicle control solution (prepared identically to Protocol 1 but without OICR-9429)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Preparation: Culture cancer cells under standard conditions. On the day of injection, harvest cells using trypsin, wash with sterile PBS, and resuspend at a concentration of 3 x 10⁷ cells/mL in sterile PBS or a PBS/Matrigel mixture.[8]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 3 x 10⁶ cells) into the right flank of each mouse.[8]
-
Tumor Growth and Grouping: Monitor mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice into treatment groups (e.g., Vehicle Control, OICR-9429 30 mg/kg, OICR-9429 60 mg/kg).[8]
-
Drug Administration: Administer OICR-9429 or vehicle control via intraperitoneal injection according to the predetermined schedule (e.g., daily, every other day).
-
Monitoring: a. Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2. b. Monitor animal body weight and overall health status throughout the study.
-
Study Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed.
-
Analysis: At the end of the study, excise tumors, weigh them, and process for further analysis (e.g., Western blot for H3K4me3 levels, immunohistochemistry).[1][6] Compare tumor growth curves and final tumor weights between treatment groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. News - WDR5 inhibitor - LARVOL VERI [veri.larvol.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
OICR-9429: Application Notes and Protocols for Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing apoptosis assays for the characterization of OICR-9429, a potent and selective small-molecule inhibitor of the WDR5-MLL interaction. The following protocols and data presentation guidelines are intended to assist researchers in investigating the pro-apoptotic effects of OICR-9429 in various cancer cell lines.
Introduction to OICR-9429 and its Mechanism of Action
OICR-9429 is a chemical probe that competitively binds to the WD repeat-containing protein 5 (WDR5), a core component of the mixed-lineage leukemia (MLL) complex.[1] By disrupting the interaction between WDR5 and MLL, OICR-9429 effectively inhibits the histone methyltransferase activity of the MLL complex, leading to a reduction in histone H3 lysine (B10760008) 4 (H3K4) trimethylation.[1] This epigenetic modification is crucial for the regulation of gene expression, and its inhibition by OICR-9429 has been shown to suppress the proliferation of various cancer cells and induce apoptosis.[2][3] OICR-9429 has demonstrated efficacy in preclinical models of bladder cancer, prostate cancer, and acute myeloid leukemia (AML).[2][4][5]
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize quantitative data from representative studies investigating the pro-apoptotic effects of OICR-9429.
Table 1: Induction of Apoptosis in Bladder Cancer Cells by OICR-9429
| Cell Line | Treatment | Duration (h) | Apoptotic Cells (%) |
| T24 | DMSO (Control) | 72 | ~5% |
| OICR-9429 (70 µM) | 72 | ~25% | |
| UM-UC-3 | DMSO (Control) | 72 | ~8% |
| OICR-9429 (70 µM) | 72 | ~30% | |
| TCCSUP | DMSO (Control) | 72 | ~3% |
| OICR-9429 (120 µM) | 72 | ~20% |
Data adapted from a study on bladder cancer cells, showing a time-dependent increase in apoptosis upon OICR-9429 treatment.[2][6]
Table 2: Enhancement of Chemotherapy-Induced Apoptosis in Prostate Cancer Cells by OICR-9429
| Cell Line | Treatment | Apoptotic Cells (%) |
| DU145 | DMSO (Control) | ~5% |
| Cisplatin (B142131) (1 µg/mL) | ~15% | |
| OICR-9429 (75 µM) | ~10% | |
| OICR-9429 (75 µM) + Cisplatin (1 µg/mL) | ~35% | |
| PC-3 | DMSO (Control) | ~3% |
| Cisplatin (1 µg/mL) | ~12% | |
| OICR-9429 (100 µM) | ~8% | |
| OICR-9429 (100 µM) + Cisplatin (1 µg/mL) | ~30% |
Data derived from a study on prostate cancer, illustrating the synergistic effect of OICR-9429 and cisplatin in inducing apoptosis.[1]
Table 3: Caspase-3/7 Activity in Bladder Cancer Cells Treated with OICR-9429
| Cell Line | Treatment | Duration (h) | Caspase-3/7 Activity (Fold Change) |
| T24 | OICR-9429 (70 µM) | 72 | ~3.5 |
| UM-UC-3 | OICR-9429 (70 µM) | 72 | ~4.0 |
| TCCSUP | OICR-9429 (120 µM) | 72 | ~3.0 |
Quantitative representation of increased caspase-3/7 activity, a hallmark of apoptosis, in bladder cancer cells following OICR-9429 treatment.[2][6]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
OICR-9429 Not Showing an Effect in Your Assay? A Technical Support Troubleshooting Guide
Technical Support Center
This guide is designed for researchers, scientists, and drug development professionals who are using the WDR5 inhibitor, OICR-9429, and are not observing the expected experimental effect. This document provides a structured approach to troubleshooting common issues in a question-and-answer format, alongside detailed experimental protocols and an understanding of the underlying signaling pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common problems that can lead to a lack of efficacy for OICR-9429 in your experiments.
Q1: I'm not seeing any effect of OICR-9429 in my cell-based assay. What are the first things I should check?
A1: When OICR-9429 doesn't produce an effect, it's crucial to systematically verify your experimental setup. Here are the initial steps:
-
Compound Integrity and Handling:
-
Solubility: OICR-9429 is soluble in DMSO.[1][2] Ensure you are preparing a fresh, clear stock solution in high-quality, anhydrous DMSO.[1] Avoid repeated freeze-thaw cycles of the stock solution.[1]
-
Storage: The powdered compound should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced artifacts or toxicity.[3][4] Remember to include a vehicle-only (DMSO) control in all your experiments.[3]
-
-
Cell System Verification:
-
Target Expression: Confirm that your cell line expresses WDR5, the target of OICR-9429.[5][6] You can verify this by Western blot or by checking publicly available expression databases.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to the disruption of the WDR5-MLL interaction. OICR-9429 has shown selective effects in specific cancer contexts, such as AML with C/EBPα p30 mutations and certain bladder and prostate cancers.[1][5][7] The cellular context and downstream pathways are critical for observing a phenotypic effect.
-
Cell Health: Ensure your cells are healthy, proliferating, and within an optimal passage number. Stressed or senescent cells may respond differently or non-specifically.[4]
-
Q2: My compound appears to be correctly handled, and my cells express WDR5. What are the next steps in troubleshooting?
A2: If the initial checks don't reveal the issue, the next step is to investigate the experimental conditions and the possibility of off-target effects.
-
Dose and Time Optimization:
-
Concentration Range: A wide range of concentrations should be tested. While OICR-9429 has a high binding affinity for WDR5 (Kd ≈ 24-93 nM), the effective concentration in cellular assays can be significantly higher, often in the micromolar range (e.g., 1-20 µM or even higher depending on the cell line and assay).[1][5][6][8]
-
Incubation Time: The duration of treatment is critical. Effects on cell proliferation or differentiation may require longer incubation times (e.g., 48-72 hours or even longer).[1][7][9]
-
-
Use of Controls:
-
Negative Control: It is highly recommended to use the structurally similar but inactive analog, OICR-0547, as a negative control.[6][10] This compound does not bind to WDR5 and should not produce the same biological effect, helping to confirm that the observed phenotype (or lack thereof) is due to on-target activity.[6][10]
-
Positive Control: If possible, include a positive control in your experiment. This could be a different, validated inhibitor of the same pathway or a genetic knockdown (e.g., siRNA against WDR5) to confirm that your assay can detect the expected biological response.
-
Q3: I've optimized the dose and time, and used the proper controls, but OICR-9429 is still not working. What other factors could be at play?
A3: If you've exhausted the common troubleshooting steps, consider these more complex possibilities:
-
Assay-Specific Issues:
-
Biochemical vs. Cell-Based Assays: Discrepancies between biochemical and cell-based assay results are common.[3][11] Factors such as cell permeability, drug efflux pumps, and intracellular protein binding can reduce the effective intracellular concentration of the inhibitor.[3]
-
Assay Readout: Ensure your assay readout is appropriate for the expected biological effect. For example, if you are expecting an effect on cell proliferation, a 24-hour assay might be too short. If you are looking for changes in histone methylation, a Western blot for H3K4me3 might be a more direct readout.[9]
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Interference with Assay Components: Small molecules can sometimes interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay).[12] Running appropriate controls, such as the compound in the absence of cells or key reagents, can help rule this out.
-
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition or a lack of activity.[3][12] Including a small amount of a non-ionic detergent like 0.01% Triton X-100 in your assay buffer (for in vitro assays) can help to mitigate this.[3][12]
Signaling Pathway and Experimental Workflow
To aid in your experimental design and troubleshooting, the following diagrams illustrate the targeted signaling pathway and a logical troubleshooting workflow.
Caption: OICR-9429 competitively inhibits the WDR5-MLL1 interaction.
Caption: A stepwise guide to troubleshooting OICR-9429 experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for OICR-9429 based on published literature.
Table 1: In Vitro Binding and Activity of OICR-9429
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (KD) | 93 ± 28 nM | Isothermal Titration Calorimetry (ITC) | [1][5] |
| 24 nM | Biacore | [6] | |
| 52 nM | Isothermal Titration Calorimetry (ITC) | [6] | |
| Peptide Displacement (Kdisp) | 64 ± 4 nM | Fluorescence Polarization | [5] |
| Cellular IC50 | < 1 µM | Disruption of WDR5-MLL1/RbBP5 interaction | [6] |
Table 2: Cellular Activity of OICR-9429 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| Cebpap30/p30 cells | Acute Myeloid Leukemia | Colony Formation | Inhibition at 20 µM | [5] |
| T24 | Bladder Cancer | Cell Viability (48h) | 67.74 µM | [9] |
| UM-UC-3 | Bladder Cancer | Cell Viability (48h) | 70.41 µM | [9] |
| DU145 | Prostate Cancer | Cell Viability (48h) | Dose-dependent decrease | [7] |
| PC-3 | Prostate Cancer | Cell Viability (48h) | Dose-dependent decrease | [7] |
Detailed Experimental Protocol: Cellular Proliferation Assay
This protocol provides a general framework for assessing the effect of OICR-9429 on the proliferation of adherent cancer cells.
1. Materials:
-
OICR-9429 (and OICR-0547 negative control)
-
Anhydrous DMSO
-
Appropriate cell culture medium and supplements
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of OICR-9429 and OICR-0547 in anhydrous DMSO.
-
Serially dilute the stock solution in cell culture medium to create a range of working concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well).
-
Allow the cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium and replace it with fresh medium containing the desired concentrations of OICR-9429, OICR-0547, or vehicle (DMSO) control.
-
Include wells with medium only (no cells) as a background control.
-
-
Incubation:
-
Return the plate to the incubator and incubate for the desired duration (e.g., 48, 72, or 96 hours).
-
-
Cell Viability Measurement:
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
For example, using CellTiter-Glo®, add the reagent to each well, incubate for the recommended time, and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all other readings.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized data as a function of compound concentration and determine the IC50 value using a non-linear regression analysis.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 7. researchgate.net [researchgate.net]
- 8. Probe OICR-9429 | Chemical Probes Portal [chemicalprobes.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
OICR-9429 Technical Support Center: Optimizing Incubation Time for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of OICR-9429 to achieve maximum inhibition of its target, the WDR5-MLL interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for OICR-9429?
A1: OICR-9429 is a potent and selective small molecule antagonist of the protein-protein interaction between WD repeat domain 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2][3][4] By binding to the MLL binding pocket on WDR5, OICR-9429 disrupts the formation of the MLL1 complex, which is crucial for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[1][2][5] This inhibition of H3K4me3 leads to changes in gene expression, ultimately affecting cancer cell proliferation, apoptosis, and differentiation.[1][5][6]
Q2: What is a recommended starting concentration and incubation time for OICR-9429 in cell-based assays?
A2: Based on published studies, a reasonable starting point for many cancer cell lines is a concentration range of 1-10 µM with an initial incubation time of 48 to 72 hours.[1][2] However, the optimal conditions are highly dependent on the cell type and the specific biological endpoint being measured. For instance, in primary human Acute Myeloid Leukemia (AML) cells, a 72-hour incubation at 5 µM has been used to assess cell viability.[1] In bladder cancer cell lines, concentrations between 70 µM and 240 µM for 24 to 48 hours have been shown to induce apoptosis and reduce cell viability.[2]
Q3: How can I determine the optimal incubation time for my specific experiment?
A3: To determine the optimal incubation time for maximum inhibition in your experimental system, a time-course experiment is recommended. This involves treating your cells with a fixed concentration of OICR-9429 and measuring the desired inhibitory effect at multiple time points (e.g., 12, 24, 48, 72, and 96 hours). The ideal time point will be the one that yields the maximal effect before significant secondary effects or cell death occur, which could confound the results.
Q4: Is there a negative control compound available for OICR-9429?
A4: Yes, OICR-0547 is a structurally similar compound that does not bind to WDR5 and can be used as a negative control in phenotypic assays to distinguish on-target from off-target effects.[7][8]
Q5: What are the key signaling pathways affected by OICR-9429?
A5: The primary signaling pathway affected by OICR-9429 is the MLL1-mediated histone methylation pathway. By inhibiting the WDR5-MLL1 interaction, OICR-9429 prevents the trimethylation of H3K4, a key epigenetic mark associated with active gene transcription. This can impact various downstream pathways involved in cell cycle regulation, proliferation, and apoptosis.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory effect observed | Suboptimal incubation time: The incubation period may be too short for the inhibitory effects to manifest. | Perform a time-course experiment, extending the incubation period up to 96 hours, to identify the optimal time point for your cell line and endpoint. |
| Inadequate drug concentration: The concentration of OICR-9429 may be too low to effectively inhibit the WDR5-MLL interaction in your specific cell type. | Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value for your system. | |
| Cell line insensitivity: Some cell lines may be less dependent on the WDR5-MLL pathway for survival and proliferation. | Confirm the expression of WDR5 and MLL in your cell line. Consider testing other cell lines known to be sensitive to WDR5 inhibition. | |
| Compound instability: Improper storage or handling of OICR-9429 can lead to its degradation. | Ensure OICR-9429 is stored as recommended by the supplier (typically at -20°C) and that stock solutions are prepared in fresh, high-quality DMSO.[1] | |
| High cellular toxicity or non-specific effects | Excessively high drug concentration: High concentrations of any compound can lead to off-target effects and general cytotoxicity. | Carefully titrate the concentration of OICR-9429 to find a window that provides maximal target inhibition with minimal toxicity. Use the negative control OICR-0547 to differentiate between on-target and non-specific effects.[7][8] |
| Prolonged incubation time: Long exposure to the inhibitor may induce secondary effects and widespread cell death. | Shorten the incubation time based on the results of your time-course experiment. Focus on the earliest time point that shows significant and maximal inhibition. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular responses. | Standardize all cell culture parameters, including seeding density and passage number. Ensure consistent quality of reagents. |
| Inaccurate pipetting or drug dilution: Errors in preparing drug solutions can lead to significant variability in the final concentration. | Calibrate pipettes regularly and prepare stock solutions and dilutions carefully. Prepare a master mix of the final drug concentration to add to all relevant wells or plates. |
Data on OICR-9429 Incubation Times and Concentrations
The following tables summarize quantitative data from various studies using OICR-9429.
Table 1: In Vitro Efficacy of OICR-9429 in Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration(s) | Incubation Time | Observed Effect |
| Primary Human AML Cells | Acute Myeloid Leukemia | Cell Viability | 5 µM | 72 h | Reduced cell viability[1] |
| T24, UM-UC-3 | Bladder Cancer | Cell Viability | 0-10 µM | 48 h | IC50 of 67.74 µM and 70.41 µM, respectively[2] |
| TCCSUP | Bladder Cancer | Cell Viability | 0-10 µM | 48 h | IC50 of 121.42 µM[2] |
| T24, UM-UC-3, TCCSUP | Bladder Cancer | Apoptosis | 70, 120, 140, 240 µM | 24 h | Enhanced apoptosis in a dose-dependent manner[2] |
| DU145, PC-3 | Prostate Cancer | Cell Viability | Indicated Concentrations | 48 h | Inhibited cell viability[9] |
| DU145, PC-3 | Prostate Cancer | Apoptosis, DNA Damage | 75 µM (DU145), 100 µM (PC-3) | 48 h | Induced apoptosis and DNA damage[9] |
Table 2: Binding Affinity and Inhibitory Concentrations of OICR-9429
| Parameter | Value | Assay |
| Kd (Binding Affinity to WDR5) | 93 ± 28 nM | Isothermal Titration Calorimetry (ITC)[1][10] |
| Kdisp (Displacement of MLL peptide) | 64 ± 4 nM | Fluorescence Polarization Assay[5] |
| IC50 (Disruption of WDR5-MLL1 interaction in cells) | < 1 µM | Co-immunoprecipitation[7] |
| IC50 (Disruption of WDR5-RbBP5 interaction in cells) | < 1 µM | Co-immunoprecipitation[7] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Plate cells at a density that will ensure they remain in the exponential growth phase for the duration of the experiment (e.g., 96 hours).
-
Compound Preparation: Prepare a stock solution of OICR-9429 in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration. Include a vehicle control (DMSO) at the same final concentration.
-
Treatment: Add the OICR-9429 solution and the vehicle control to the appropriate wells.
-
Incubation: Incubate the cells for various time points (e.g., 12, 24, 48, 72, and 96 hours).
-
Endpoint Analysis: At each time point, harvest the cells and perform the desired assay to measure the inhibitory effect. This could be:
-
Western Blotting: To measure the levels of H3K4me3.
-
Cell Viability Assay (e.g., MTT, CellTiter-Glo): To assess the effect on cell proliferation.
-
Apoptosis Assay (e.g., Annexin V staining, Caspase activity): To measure programmed cell death.
-
Quantitative PCR (qPCR): To measure the expression of MLL1 target genes.
-
-
Data Analysis: Plot the inhibitory effect as a function of time to determine the time point at which the maximum effect is observed.
Protocol 2: Dose-Response Experiment to Determine IC50
-
Cell Seeding: Plate cells at an appropriate density.
-
Compound Preparation: Prepare a serial dilution of OICR-9429 in cell culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control.
-
Treatment: Add the different concentrations of OICR-9429 and the vehicle control to the wells.
-
Incubation: Incubate the cells for the optimal incubation time determined from the time-course experiment.
-
Endpoint Analysis: Perform the desired assay to measure the biological response.
-
Data Analysis: Plot the response as a function of the logarithm of the OICR-9429 concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scitechnol.com [scitechnol.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Probe OICR-9429 | Chemical Probes Portal [chemicalprobes.org]
Troubleshooting OICR-9429 precipitation in media
Welcome to the technical support center for OICR-9429. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent WDR5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is OICR-9429 and what is its mechanism of action?
OICR-9429 is a first-in-class, potent, and highly selective small molecule antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1] WDR5 is a critical component of the MLL1 histone methyltransferase complex, which is responsible for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3). This epigenetic mark is generally associated with active gene transcription.
By binding to a pocket on WDR5 that is essential for its interaction with MLL1, OICR-9429 disrupts the integrity and function of the MLL1 complex.[2][3] This leads to a reduction in global H3K4me3 levels and subsequent downregulation of target gene expression, which can inhibit cancer cell proliferation, induce differentiation, and enhance chemosensitivity.[2][3][4]
Q2: My OICR-9429 is precipitating after I add it to my cell culture media. Why is this happening?
Precipitation of OICR-9429 in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. This phenomenon, often referred to as "crashing out," typically occurs for one or more of the following reasons:
-
Poor Aqueous Solubility: OICR-9429 is sparingly soluble in water. When a concentrated stock solution in an organic solvent like DMSO is diluted into the aqueous environment of the media, the inhibitor can no longer stay dissolved.
-
High Final Concentration: The desired final concentration of OICR-9429 in your experiment may exceed its maximum soluble concentration in the specific cell culture medium you are using.
-
Rapid Dilution: Adding a small volume of a highly concentrated DMSO stock directly into a large volume of media can cause rapid solvent exchange, leading to localized supersaturation and immediate precipitation.
-
Media Composition and Temperature: Components in the media, such as salts and proteins, can interact with the compound and reduce its solubility. Additionally, using media that is not pre-warmed to 37°C can decrease the solubility of many compounds.
Q3: How can I prevent OICR-9429 from precipitating in my cell culture experiments?
To prevent precipitation, it is crucial to follow a careful dilution protocol. Here are some recommended steps and best practices:
-
Prepare a High-Concentration Stock in 100% DMSO: Dissolve OICR-9429 in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication.
-
Use an Intermediate Dilution Step: Avoid adding the high-concentration stock directly to your final volume of media. Instead, perform an intermediate dilution in either DMSO or pre-warmed (37°C) complete cell culture medium.
-
Step-wise Addition and Mixing: When preparing the final working solution, add the OICR-9429 stock (or intermediate dilution) drop-wise to the pre-warmed media while gently swirling or vortexing. This ensures rapid and even dispersion, preventing localized high concentrations.
-
Maintain a Low Final DMSO Concentration: The final concentration of DMSO in your cell culture should ideally be below 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Pre-warm Your Media: Always use cell culture media that has been pre-warmed to 37°C, as temperature can significantly affect compound solubility.
Troubleshooting Guide: OICR-9429 Precipitation
If you are still experiencing precipitation after following the best practices above, this guide provides a systematic approach to troubleshooting the issue.
Step 1: Visual Inspection
Visually inspect the culture medium under a microscope. Crystalline or amorphous precipitate is likely the compound. If you observe motile particles, it may indicate bacterial contamination.
Step 2: Solubility Test in Your Specific Media
The solubility of OICR-9429 can vary between different types of media and serum concentrations. It is advisable to perform a simple solubility test before your main experiment.
Step 3: Optimize Your Dilution Protocol
If precipitation persists, consider modifying your dilution strategy.
Quantitative Data Summary
Table 1: Solubility of OICR-9429
| Solvent | Concentration | Notes |
| DMSO | ≥ 32 mg/mL (57.60 mM) | Hygroscopic DMSO can reduce solubility; use fresh DMSO. |
| DMSO | 50 mg/mL (89.99 mM) | Sonication is recommended.[5] |
| Ethanol | 12 mg/mL (21.6 mM) | Sonication is recommended.[5] |
| Water | < 1 mg/mL | Insoluble or slightly soluble.[5] |
Table 2: In Vitro Activity of OICR-9429 in Various Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / GI50 | Reference |
| T24 | Bladder Cancer | Cell Viability | 67.74 µM | [6][7] |
| UM-UC-3 | Bladder Cancer | Cell Viability | 70.41 µM | [6][7] |
| TCCSUP | Bladder Cancer | Cell Viability | 121.42 µM | [6][7] |
| DU145 | Prostate Cancer | Cell Viability | ~75 µM | [8] |
| PC-3 | Prostate Cancer | Cell Viability | ~100 µM | [8] |
| MV4;11 | Acute Myeloid Leukemia | Growth Inhibition | > 2500 nM | [4] |
| EOL-1 | Acute Myeloid Leukemia | Growth Inhibition | > 2500 nM | [4] |
Experimental Protocols
Key Experiment: Preparation of OICR-9429 Working Solution for Cell Culture
This protocol provides a detailed methodology for preparing a final working solution of OICR-9429 in cell culture media, designed to minimize precipitation.
Materials:
-
OICR-9429 powder
-
Anhydrous, sterile DMSO
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Allow the OICR-9429 vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of sterile DMSO to the vial to create a 10 mM stock solution.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Prepare a 100 µM Intermediate Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
In a sterile tube, dilute the 10 mM stock 1:100 in pre-warmed complete culture medium to create a 100 µM intermediate solution. For example, add 5 µL of the 10 mM stock to 495 µL of media.
-
Mix immediately and thoroughly by gentle vortexing or pipetting.
-
-
Prepare the Final Working Solution (e.g., 10 µM):
-
Add the required volume of the 100 µM intermediate solution to a larger volume of pre-warmed complete culture medium to achieve your desired final concentration. For example, to make 10 mL of a 10 µM final solution, add 1 mL of the 100 µM intermediate solution to 9 mL of media.
-
Gently swirl the flask or tube during the addition to ensure even distribution.
-
The final DMSO concentration in this example would be 0.1%.
-
Visualizations
Signaling Pathway of the WDR5-MLL1 Complex and Inhibition by OICR-9429
Caption: OICR-9429 competitively inhibits the WDR5-MLL1 interaction, disrupting the MLL1/WRAD complex.
Experimental Workflow for Testing OICR-9429 Efficacy
Caption: A typical workflow for assessing the in vitro efficacy of OICR-9429 on cancer cell lines.
Troubleshooting Logic for OICR-9429 Precipitation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 5. OICR-9429 | JAK | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. An Ash2L/RbBP5 Heterodimer Stimulates the MLL1 Methyltransferase Activity through Coordinated Substrate Interactions with the MLL1 SET Domain | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
How to minimize off-target effects of OICR-9429
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of OICR-9429, a potent and selective chemical probe for WD repeat-containing protein 5 (WDR5). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize potential off-target effects and ensure the generation of reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is OICR-9429 and what is its primary target?
OICR-9429 is a high-affinity small molecule antagonist of the interaction between WDR5 and mixed-lineage leukemia 1 (MLL1).[1][2] It binds to the MLL binding pocket on WDR5, thereby disrupting the formation of the MLL1 complex and inhibiting its histone methyltransferase activity.[3][4]
Q2: What are the known off-targets of OICR-9429?
OICR-9429 has been demonstrated to be highly selective for WDR5. It has shown negligible activity against a broad panel of other proteins, including 22 human methyltransferases, 9 other WD40 and histone reader domains, and over 250 kinases, GPCRs, ion channels, and transporters at a concentration of 1 µM.[3][5] While no specific, consistent off-targets have been identified, it is crucial to adhere to recommended experimental conditions to minimize the risk of non-specific effects.
Q3: What is the recommended concentration range for cell-based assays?
The recommended concentration for cellular use is between 500 nM and 5 µM.[5] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment. It is important to note that while OICR-9429 shows selectivity, there is a less than 1-log difference in cytotoxicity between sensitive (p30-expressing) and other cell lines, indicating that higher concentrations may lead to non-specific cytotoxic effects.[5]
Q4: Is there a negative control compound available for OICR-9429?
Yes, OICR-0547 is a structurally related compound that is inactive against WDR5 and can be used as a negative control in phenotypic assays.[4] The use of a negative control is critical to distinguish on-target effects from non-specific or compound-related artifacts.
Q5: How should I prepare and store OICR-9429?
OICR-9429 is typically dissolved in DMSO to prepare a stock solution. For example, a 10 mM stock solution can be prepared in DMSO.[6] Stock solutions should be stored at -20°C. When preparing working solutions, it is recommended to perform a serial dilution in pre-warmed media to the desired final concentration, ensuring the final DMSO concentration is consistent across all experimental conditions (including vehicle controls) and is typically ≤ 0.1%.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cell toxicity observed at expected effective concentrations. | 1. Concentration is too high for the specific cell line. 2. Non-specific cytotoxicity. 3. Extended incubation time. | 1. Perform a dose-response experiment to determine the EC50 and optimal concentration for your cell line. 2. Include the negative control (OICR-0547) at the same concentrations to assess non-specific toxicity. 3. Optimize the incubation time; shorter durations may be sufficient to observe the desired phenotype. |
| Inconsistent or non-reproducible results. | 1. Variability in compound concentration. 2. Cell passage number and confluency. 3. Instability of the compound in media. | 1. Prepare fresh dilutions from a validated stock for each experiment. 2. Maintain consistent cell culture conditions, including passage number and seeding density. 3. Minimize the time the compound is in media before and during the experiment. |
| No observable phenotype at recommended concentrations. | 1. The biological system is not dependent on the WDR5-MLL interaction. 2. Insufficient target engagement. 3. The chosen endpoint is not sensitive to WDR5 inhibition. | 1. Confirm the expression and functional relevance of WDR5 and the MLL complex in your model system. 2. Increase the concentration, while carefully monitoring for cytotoxicity using the negative control. 3. Use a more proximal biomarker of WDR5-MLL activity, such as measuring H3K4me3 levels. |
| Observed phenotype is the same with both OICR-9429 and the negative control (OICR-0547). | 1. The observed phenotype is due to a non-specific effect of the chemical scaffold or experimental conditions (e.g., DMSO concentration). | 1. Re-evaluate the experimental setup and controls. 2. Consider using a structurally distinct WDR5 inhibitor to validate the phenotype. 3. Employ a genetic approach (e.g., siRNA or CRISPR-mediated knockdown of WDR5) to confirm that the phenotype is on-target.[7] |
Quantitative Data Summary
Table 1: OICR-9429 Binding Affinity and Potency
| Parameter | Value | Assay |
| Kd | 93 ± 28 nM | Isothermal Titration Calorimetry (ITC) |
| Kd | 24 nM | Biacore |
| Kdisp | 64 ± 4 nM | Peptide Displacement Assay |
| Cellular IC50 | < 1 µM | Disruption of WDR5-MLL1 and WDR5-RbBP5 interaction in cells |
Data compiled from multiple sources.[3][4][5][8]
Table 2: OICR-9429 Selectivity Profile
| Target Class | Number of Targets Tested | Result |
| Protein Methyltransferases | 22 | No significant inhibition |
| WD40 & Epigenetic Reader Domains | 9 | No activity detected |
| Kinases, GPCRs, Ion Channels, Transporters | >250 | Negligible activity at 1 µM |
Data compiled from multiple sources.[3][5]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2X serial dilution of OICR-9429 and the negative control, OICR-0547, in culture medium. A typical concentration range to test is 0.1 µM to 50 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add the compound dilutions to the cells and incubate for a period relevant to your biological question (e.g., 72 hours for cell viability).[8]
-
Assay: Perform a cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.
Protocol 2: Confirming On-Target Activity by Measuring H3K4 Trimethylation
-
Treatment: Treat cells with OICR-9429 at the determined optimal concentration, a higher concentration, the negative control, and a vehicle control for a suitable duration (e.g., 24-48 hours).
-
Histone Extraction: Isolate histones from the treated cells.
-
Western Blotting: Perform a Western blot analysis using antibodies specific for H3K4me3 and total Histone H3 (as a loading control).
-
Analysis: A reduction in the H3K4me3 signal relative to the total H3 signal in the OICR-9429 treated cells, but not in the negative control or vehicle-treated cells, would indicate on-target activity.
Visualizations
Caption: Signaling pathway showing OICR-9429 inhibition of the WDR5-MLL1 interaction.
Caption: Experimental workflow for validating OICR-9429 activity.
Caption: Troubleshooting decision tree for OICR-9429 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. Probe OICR-9429 | Chemical Probes Portal [chemicalprobes.org]
- 6. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The era of high-quality chemical probes - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00291D [pubs.rsc.org]
- 8. selleckchem.com [selleckchem.com]
OICR-9429 stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of OICR-9429. For optimal experimental outcomes, please adhere to the following guidelines and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for OICR-9429 powder?
A1: OICR-9429 as a solid powder should be stored at -20°C.[1][2][3]
Q2: How long is OICR-9429 stable for?
A2: When stored as a crystalline solid at -20°C, OICR-9429 is stable for at least three to four years.[1][3] Once reconstituted in a solvent, the stability is reduced. Stock solutions can be stored at -80°C for up to one year.[3] For shorter durations, some suppliers suggest that stock solutions are stable for up to one month at -20°C.[3]
Q3: How should I prepare stock solutions of OICR-9429?
A3: It is recommended to prepare stock solutions in anhydrous DMSO.[3] To aid dissolution, gentle warming or sonication may be necessary.[1][2] It is crucial to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of OICR-9429.[3]
Q4: What should I do if I observe precipitation in my OICR-9429 stock solution?
A4: If precipitation is observed, especially after a freeze-thaw cycle, gently warm the solution and sonicate until the precipitate redissolves. To prevent this, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]
Q5: Is OICR-9429 soluble in aqueous solutions?
A5: OICR-9429 has low solubility in water.[2] For cell-based assays, it is common to first dissolve the compound in DMSO and then further dilute the stock solution with cell culture media. Some suppliers also provide solubility data for specific aqueous-based formulations, such as a mix of DMSO, PEG300, Tween 80, and saline.[2]
Data Presentation
Storage and Stability
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 3 years[3] |
| In Solvent | -80°C | 1 year[3] |
| In Solvent | -20°C | 1 month[3] |
Solubility
| Solvent | Concentration | Notes |
| DMSO | 0.5 mg/mL | With gentle warming[1] |
| DMSO | 27.78 mg/mL (50 mM) | |
| DMSO | 32 - 100 mg/mL | Varies by batch and freshness of DMSO[3] |
| DMSO | 41 mg/mL (73.79 mM) | Use fresh DMSO[3] |
| DMSO | 50 mg/mL (89.99 mM) | Sonication is recommended[2] |
| Ethanol | 12 mg/mL (21.6 mM) | Sonication is recommended[2] |
| Methanol | 0.5 mg/mL | With gentle warming[1] |
| 0.1N NaOH(aq) | Soluble | [4] |
| 0.1N HCl(aq) | Soluble | [4] |
| H2O | < 1 mg/mL | Insoluble or slightly soluble[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (3.6 mM) | Sonication is recommended[2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of OICR-9429 powder (Molecular Weight: 555.59 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh 5.56 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Dissolution: To facilitate complete dissolution, cap the vial tightly and vortex thoroughly. If necessary, gently warm the vial (e.g., in a 37°C water bath) or sonicate for a short period.
-
Verification: Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of OICR-9429.
OICR-9429 Signaling Pathway and Experimental Workflow
The following diagram illustrates the mechanism of action of OICR-9429 and a general experimental workflow for its use. OICR-9429 is an antagonist of the WDR5-MLL interaction, which is crucial for the methylation of Histone 3 at lysine (B10760008) 4 (H3K4).[5][6] By inhibiting this interaction, OICR-9429 can modulate gene expression and affect cellular processes such as proliferation and apoptosis.
References
Overcoming resistance to OICR-9429 in cancer cells
Welcome to the technical support center for OICR-9429. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing OICR-9429 and troubleshooting potential challenges, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for OICR-9429?
OICR-9429 is a potent and selective small molecule inhibitor of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[1][2][3][4][5] WDR5 is a critical component of the MLL complex, which is responsible for histone H3 lysine (B10760008) 4 (H3K4) trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[1][2] By binding to WDR5, OICR-9429 competitively disrupts the WDR5-MLL interaction, leading to a reduction in global H3K4me3 levels and subsequent suppression of target gene expression involved in cancer cell proliferation and survival.[1][2][3][6]
Q2: In which cancer types has OICR-9429 shown activity?
OICR-9429 has demonstrated anti-cancer activity in a range of preclinical models, including:
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Acute Myeloid Leukemia (AML), particularly in cells expressing the p30 isoform of C/EBPα.[3][7]
-
Colon Cancer.[8]
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Prostate Cancer.[9]
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Pancreatic Cancer.
-
Ovarian Cancer.[10]
Q3: What is the recommended concentration range for OICR-9429 in cell culture experiments?
The effective concentration of OICR-9429 can vary depending on the cell line and the duration of treatment. Based on published studies, a starting point for dose-response experiments could be in the range of 1 µM to 20 µM.[8] For example, in some acute myeloid leukemia cell lines, a concentration of 5 µM for 72 hours has been used to measure effects on cell viability.[1] In bladder cancer cell lines, IC50 values have been reported to be in the range of 67-121 µM after 48 hours of treatment.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is there a negative control compound available for OICR-9429?
Yes, a closely related compound, OICR-0547, is available and can be used as a negative control in phenotypic assays.[4] This compound is structurally similar to OICR-9429 but does not antagonize the WDR5-MLL interaction, making it a suitable control to ensure that the observed effects are due to the specific inhibition of WDR5.[4]
Troubleshooting Guide: Overcoming Resistance to OICR-9429
The development of resistance to targeted therapies is a significant challenge in cancer research. While specific resistance mechanisms to OICR-9429 are still under investigation, we can extrapolate from known resistance patterns to other epigenetic inhibitors, such as those targeting PRMT5, to provide guidance on troubleshooting and overcoming potential resistance.
Problem 1: Decreased sensitivity or acquired resistance to OICR-9429 after initial response.
This is a common observation with targeted therapies. Resistance can emerge through various mechanisms.
Potential Causes and Solutions:
-
Upregulation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating alternative survival pathways.
-
Troubleshooting:
-
Hypothesis: Activation of parallel pathways (e.g., PI3K/mTOR, MAPK) may be compensating for the loss of WDR5-MLL signaling. Resistance to PRMT5 inhibitors has been linked to the activation of mTOR signaling.[11]
-
Experiment: Perform phosphoproteomic or western blot analysis to assess the activation status of key survival pathways in resistant cells compared to sensitive parental cells.
-
Solution: Consider combination therapy. For example, co-treatment with an mTOR inhibitor (e.g., rapamycin (B549165) or a derivative) or a PI3K inhibitor could re-sensitize resistant cells.
-
-
-
Transcriptional Reprogramming: Cancer cells can undergo a stable switch in their transcriptional state, leading to a drug-tolerant phenotype. This has been observed in resistance to PRMT5 inhibitors.[12][13]
-
Troubleshooting:
-
Hypothesis: Resistant cells may have altered their gene expression profile to become independent of the WDR5-MLL axis.
-
Experiment: Conduct RNA sequencing (RNA-seq) to compare the transcriptomes of sensitive and resistant cells. Look for differentially expressed genes and activated transcriptional programs.
-
Solution: Identify new therapeutic vulnerabilities based on the altered transcriptome. For instance, if a specific cell surface receptor is upregulated, it could be a target for antibody-based therapy.
-
-
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor.
-
Troubleshooting:
-
Hypothesis: Resistant cells may be actively pumping OICR-9429 out of the cell.
-
Experiment: Use a fluorescent substrate of MDR1 (e.g., rhodamine 123) to assess efflux pump activity in sensitive versus resistant cells via flow cytometry.
-
Solution: Co-administer a known inhibitor of drug efflux pumps, such as verapamil (B1683045) or cyclosporine A, to see if sensitivity to OICR-9429 is restored.
-
-
Problem 2: Intrinsic (Primary) Resistance to OICR-9429 in a new cell line.
Some cancer cell lines may not be sensitive to OICR-9429 from the outset.
Potential Causes and Solutions:
-
Low Dependence on WDR5-MLL Pathway: The cancer cell line may not rely on the WDR5-MLL complex for its survival and proliferation.
-
Troubleshooting:
-
Hypothesis: The cell line may have mutations in other genes that drive its growth independently of H3K4 methylation status.
-
Experiment: Perform a CRISPR/Cas9 or shRNA screen to identify genes that are essential for the survival of this cell line. This can reveal its specific dependencies.
-
Solution: If the cell line is not dependent on the WDR5-MLL pathway, OICR-9429 is unlikely to be effective as a single agent. Consider other targeted therapies based on the identified dependencies.
-
-
-
Pre-existing Mutations in WDR5: Although not yet reported for OICR-9429, mutations in the drug target that prevent binding are a common mechanism of resistance to targeted therapies.[13]
-
Troubleshooting:
-
Hypothesis: The cell line may harbor a mutation in the WDR5 gene that alters the OICR-9429 binding site.
-
Experiment: Sequence the WDR5 gene in the resistant cell line to check for mutations.
-
Solution: If a mutation is identified, a different therapeutic strategy will be needed. It may be possible to design a next-generation inhibitor that can bind to the mutated WDR5.
-
-
Data Summary Tables
Table 1: In Vitro Activity of OICR-9429 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Concentration/Result | Reference |
| Primary human AML cells | Acute Myeloid Leukemia | CellTiter-Glo | Viability | 5 µM (after 72h) | [1] |
| T24 | Bladder Cancer | MTT | IC50 | 67.74 µM (after 48h) | [2] |
| UM-UC-3 | Bladder Cancer | MTT | IC50 | 70.41 µM (after 48h) | [2] |
| TCCSUP | Bladder Cancer | MTT | IC50 | 121.42 µM (after 48h) | [2] |
| DU145 | Prostate Cancer | MTT | Viability | Dose-dependent decrease | [9] |
| PC-3 | Prostate Cancer | MTT | Viability | Dose-dependent decrease | [9] |
| RKO, T84, SW480, SW620 | Colon Cancer | Colony Formation | Growth | Decreased colony number | [8] |
Table 2: Potential Combination Strategies to Overcome OICR-9429 Resistance
| Combination Partner | Rationale | Potential Cancer Types | Reference (for rationale) |
| Cisplatin | OICR-9429 enhances chemosensitivity by promoting apoptosis and DNA damage. | Bladder Cancer, Prostate Cancer, Ovarian Cancer | [1][6][9][10] |
| Paclitaxel (B517696) | Collateral sensitivity observed in cells resistant to PRMT5 inhibitors. | Lung Adenocarcinoma | [12][13] |
| mTOR Inhibitors | To counteract upregulation of the mTOR bypass pathway. | Mantle Cell Lymphoma (inferred from PRMT5i resistance) | [11] |
| Antiestrogens (e.g., Fulvestrant) | Synergistic activity observed with PRMT5 inhibitors in ER+ breast cancer. | ER+ Breast Cancer (inferred from PRMT5i studies) | [14] |
| Anti-PD-1/PD-L1 | OICR-9429 can suppress PD-L1 expression, potentially enhancing immunotherapy. | Bladder Cancer | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol is used to determine the effect of OICR-9429 on the viability of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of OICR-9429 in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Luminescent Cell Viability Assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for H3K4me3 and Pathway Analysis
This protocol is used to assess the on-target effect of OICR-9429 and to investigate potential resistance mechanisms.
-
Cell Lysis: Treat cells with OICR-9429 for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-H3K4me3
-
Anti-total Histone H3 (as a loading control)
-
Antibodies against key signaling proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-ERK, ERK)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting WD repeat domain 5 enhances chemosensitivity and inhibits proliferation and programmed death-ligand 1 expression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. onclive.com [onclive.com]
Improving the bioavailability of OICR-9429 for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the bioavailability of the WDR5 inhibitor, OICR-9429, for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good in vivo exposure with OICR-9429 challenging?
A1: OICR-9429 is a lipophilic and poorly water-soluble compound.[1] These characteristics are common for small molecule inhibitors designed to interact with protein binding pockets.[2] This poor aqueous solubility can lead to low dissolution rates in the gastrointestinal tract and subsequent low and variable oral bioavailability, categorizing it as a likely Biopharmaceutics Classification System (BCS) Class II compound.[3]
Q2: What is the mechanism of action of OICR-9429?
A2: OICR-9429 is a potent and selective antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1).[4][5] It binds to WDR5 with high affinity, disrupting the MLL1 complex and inhibiting its histone methyltransferase activity.[4][6] This disruption of protein-protein interaction is a key therapeutic strategy being explored in certain cancers.[4]
Q3: My OICR-9429 is precipitating out of my aqueous buffer during my in vitro assay preparation. What can I do?
A3: This is a common issue with poorly soluble compounds. To prevent precipitation when diluting a DMSO stock solution of OICR-9429 into an aqueous buffer, ensure the final DMSO concentration is as low as possible (ideally below 0.5%).[2] It is also recommended to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion.[7]
Q4: What are some recommended starting formulations for in vivo studies with OICR-9429?
A4: Due to its poor water solubility, OICR-9429 requires a formulation that can maintain it in solution or as a stable suspension for administration. Common approaches for preclinical studies involve using a mixture of solvents and excipients. Two frequently used formulations for intraperitoneal (i.p.) injection are:
-
Aqueous-based formulation: A solution prepared by first dissolving OICR-9429 in DMSO, followed by dilution with PEG300, Tween 80, and a final addition of saline or water.[8]
-
Lipid-based formulation: A solution made by dissolving a DMSO stock of OICR-9429 in corn oil.[8]
It is crucial to prepare these formulations fresh before each use and to visually inspect for any precipitation.[9]
Q5: Are there more advanced strategies to improve the oral bioavailability of OICR-9429?
A5: Yes, for compounds like OICR-9429, more advanced formulation strategies can be explored to enhance oral bioavailability. These include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[3]
-
Amorphous Solid Dispersions: Dispersing OICR-9429 in a polymer matrix can prevent crystallization and increase its apparent solubility.[4]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by forming fine emulsions in the gastrointestinal tract.[3]
-
Inclusion Complexes: Using cyclodextrins to form complexes with OICR-9429 can enhance its aqueous solubility.[9]
Recent efforts have focused on optimizing the scaffold of OICR-9429 to develop analogs with improved druglike properties and oral bioavailability.[10][11]
Troubleshooting Guides
Problem: Low and inconsistent plasma concentrations of OICR-9429 in pharmacokinetic (PK) studies.
| Possible Cause | Troubleshooting Steps |
| Precipitation of OICR-9429 upon administration | 1. Visually inspect the formulation for any signs of precipitation before and after preparation. 2. Ensure all components of the vehicle are fully dissolved and the final mixture is homogenous. 3. Consider increasing the proportion of solubilizing agents like PEG300 or Tween 80, while being mindful of potential toxicity.[9] |
| Poor dissolution at the site of administration | 1. For oral administration, consider conducting a pilot study with a different formulation strategy known to enhance dissolution, such as a micronized suspension or a lipid-based formulation.[3][12] 2. For intraperitoneal administration, ensure the injection volume is appropriate for the animal model to allow for adequate dispersion. |
| High first-pass metabolism | 1. If oral bioavailability remains low despite improved formulation, investigate the potential for significant first-pass metabolism in the liver. 2. Consider co-administration with a known inhibitor of relevant metabolic enzymes (use with caution and appropriate controls). |
| Instability of the formulation | 1. Always prepare the formulation fresh before each experiment.[9] 2. If the formulation must be stored, conduct a short-term stability study to check for precipitation or degradation over time. |
Data Presentation
Table 1: Physicochemical and In Vitro Properties of OICR-9429
| Property | Value | Reference |
| Molecular Weight | 555.59 g/mol | [8] |
| Chemical Formula | C₂₉H₃₂F₃N₅O₃ | [13] |
| Lipophilicity | High (inferred from poor aqueous solubility) | [1] |
| Aqueous Solubility | Poor | [1] |
| Binding Affinity (Kd) to WDR5 | 93 ± 28 nM | [8] |
| In Vitro Potency (IC₅₀) | Disrupts WDR5-MLL1 and RbBP5 interaction in cells with IC₅₀ values below 1 µM | [6][14] |
Table 2: Example Formulations for In Vivo Studies of OICR-9429
| Formulation Component | Example 1 (Aqueous-based for i.p.) | Example 2 (Lipid-based for i.p.) | Reference |
| OICR-9429 | Target concentration (e.g., 5 mg/mL) | Target concentration (e.g., 1.6 mg/mL) | [8] |
| DMSO | 5% | 5% | [8] |
| PEG300 | 40% | - | [8] |
| Tween 80 | 5% | - | [8] |
| ddH₂O or Saline | 50% | - | [8] |
| Corn Oil | - | 95% | [8] |
Experimental Protocols
Protocol 1: Preparation of OICR-9429 Formulation (Aqueous-Based for i.p. Administration)
-
Prepare Stock Solution: Dissolve OICR-9429 in 100% fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[8] Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Add Co-solvent: In a sterile tube, add the required volume of the DMSO stock solution. To this, add PEG300. Mix thoroughly until the solution is clear.[8]
-
Add Surfactant: Add Tween 80 to the mixture and mix until a clear solution is obtained.[8]
-
Add Aqueous Component: Finally, add ddH₂O or saline to reach the final desired volume and concentration. Mix thoroughly.[8]
-
Final Check: Before administration, visually inspect the final formulation for any signs of precipitation. The solution should be clear. Use immediately after preparation.[8]
Protocol 2: A General Preclinical Pharmacokinetic (PK) Study Design
-
Animal Model: Select an appropriate animal model (e.g., male BALB/c nude mice).[8] Acclimatize the animals for at least one week before the study.
-
Dose Groups:
-
Group 1 (Intravenous): Administer OICR-9429 in a suitable intravenous formulation at a low dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
-
Group 2 (Oral or Intraperitoneal): Administer OICR-9429 in the test formulation at the desired therapeutic dose (e.g., 30 or 60 mg/kg).[1]
-
Group 3 (Vehicle Control): Administer the formulation vehicle only.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of OICR-9429 in the plasma samples.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). Oral bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Mandatory Visualizations
Caption: Mechanism of action of OICR-9429 as a WDR5-MLL1 interaction inhibitor.
Caption: Experimental workflow for preparing an aqueous-based OICR-9429 formulation.
Caption: Logical workflow for troubleshooting poor in vivo exposure of OICR-9429.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scitechnol.com [scitechnol.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. admescope.com [admescope.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. caymanchem.com [caymanchem.com]
- 14. OICR-9429 | Structural Genomics Consortium [thesgc.org]
WDR5 Inhibitor Experiments: Technical Support Center
Welcome to the technical support center for researchers working with WDR5 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my potent WDR5 inhibitors from biochemical assays showing weak activity in cell-based assays?
A1: This is a common phenomenon known as a "right-shift" in potency. Several factors can contribute to this discrepancy:
-
Cellular Permeability and Efflux: The inhibitor may have poor cell membrane permeability or be actively removed from the cell by efflux pumps.
-
Slow Onset of Action: The cellular effects of WIN (WDR5-interacting) site inhibitors are often not immediate. They rely on the disruption of protein-protein interactions and subsequent downstream events, which can take time to manifest. Antiproliferative effects, for instance, may require 3 to 5 days of continuous exposure to the inhibitor to become apparent[1][2].
-
High Intracellular Protein Concentrations: The concentration of WDR5 and its binding partners within the cell is much higher than in a typical biochemical assay, requiring a higher concentration of the inhibitor to achieve a comparable level of target engagement.
-
Off-target Effects at High Concentrations: At the higher concentrations needed to see a cellular effect, the inhibitor may be engaging off-target proteins, leading to confounding results or toxicity.
Troubleshooting:
-
Increase the incubation time in your cell-based assays (e.g., 72-120 hours for proliferation assays).
-
Use a cellular thermal shift assay (CETSA) to confirm that the inhibitor is engaging WDR5 inside the cell.
-
If permeability is suspected, consider using cell lines with lower expression of efflux pumps or co-administering with an efflux pump inhibitor as a control experiment.
Q2: My WDR5 inhibitor isn't affecting global H3K4 trimethylation levels as expected. Is the experiment failing?
A2: Not necessarily. While WDR5 is a core component of the MLL/SET1 complexes that catalyze H3K4 methylation, the mechanism of action for many WIN-site inhibitors is more complex than simply inhibiting this epigenetic modification.[3][4]
-
Primary Mechanism of Action: Recent studies have shown that potent WIN-site inhibitors primarily act by displacing WDR5 from chromatin, particularly at the promoters of ribosomal protein genes (RPGs)[4][5]. This leads to a decrease in RPG transcription, which in turn causes nucleolar stress and activates p53-dependent apoptosis[4][5].
-
Subtle vs. Global Changes: While some studies have reported a reduction in H3K4me3 at specific gene loci upon WDR5 inhibition, global levels may not be significantly altered, especially at early time points[4]. The effect on H3K4me3 can be context-dependent and may not be the primary driver of the observed cellular phenotype.
Troubleshooting:
-
Instead of or in addition to Western blotting for global H3K4me3, perform Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) to assess WDR5 occupancy at known target gene promoters (e.g., RPL5, RPS14).
-
Use RT-qPCR to measure the transcript levels of these WDR5 target genes.
-
Assess markers of nucleolar stress and p53 activation (e.g., by Western blotting for p53 and its target genes like p21).
Q3: We are observing the development of resistance to our WDR5 inhibitor in our long-term cell culture experiments. What is the likely mechanism?
A3: Acquired resistance to WDR5 inhibitors is a significant challenge. A primary mechanism that has been identified is the emergence of mutations in the WDR5 protein itself.
-
Target Engagement Prevention: A specific mutation, P173L in WDR5, has been shown to confer resistance by preventing the inhibitor from binding to its target site.[6][7][8][9]
-
Bypass Signaling Pathways: Although less documented for WDR5 inhibitors specifically, cancer cells can also develop resistance by activating alternative signaling pathways that bypass the need for the inhibited protein.[6][9]
Troubleshooting and Further Investigation:
-
Sequence the WDR5 gene in your resistant cell lines to check for mutations like P173L.
-
Perform RNA-sequencing or proteomic analysis to compare the resistant and parental cell lines to identify upregulated or activated signaling pathways.
-
Consider combination therapies to target potential bypass mechanisms from the outset.
Troubleshooting Guides
Guide 1: Inconsistent Results in Biochemical Assays (TR-FRET, FP)
| Problem | Potential Cause | Recommended Solution |
| High background signal | Reagent aggregation or non-specific binding. | Centrifuge reagents before use. Include a non-specific competitor (e.g., BSA) in the assay buffer. Optimize detergent concentration (e.g., Tween-20, Empigen BB). |
| Low signal-to-background ratio | Suboptimal concentrations of protein, probe, or antibody. | Perform a 2D titration of the fluorescent probe/peptide and the protein to find optimal concentrations. For TR-FRET, titrate the antibody concentration. |
| Inhibitor insolubility | Compound precipitating in the assay buffer. | Check the solubility of your inhibitor in the assay buffer. The final DMSO concentration should typically be kept low (e.g., <1%)[10]. |
| Variable IC50 values | Inconsistent incubation times or reagent stability. | Ensure consistent incubation times for all plates. Prepare fresh reagents and avoid repeated freeze-thaw cycles. |
Guide 2: Challenges with In Vivo Experiments
| Problem | Potential Cause | Recommended Solution |
| Lack of efficacy in xenograft models | Poor pharmacokinetic (PK) properties of the inhibitor (e.g., low bioavailability, rapid clearance). | Perform PK studies to determine the inhibitor's plasma and tumor concentration over time. Optimize the dosing regimen (dose and frequency) based on PK data. |
| Lack of brain penetrance for brain tumor models. | Use inhibitors specifically designed to cross the blood-brain barrier. | |
| Toxicity in animal models | On-target toxicity due to the essential role of WDR5, or off-target effects. | Use a selective loss-of-function inhibitor (e.g., a WIN-site inhibitor) rather than a degrader, as the latter may have a more pan-lethal effect[1][6]. Conduct dose-escalation studies to find the maximum tolerated dose. |
| Tumor regrowth after initial response | Development of resistance. | Analyze tumors from treated animals for resistance mutations (e.g., WDR5 P173L). Consider intermittent dosing schedules or combination therapies. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected WDR5 Inhibitors
| Inhibitor | Assay Type | Cell Line | IC50/GI50 (nM) | Reference |
| OICR-9429 | Cell Proliferation | MV4;11 (AML) | ~500 | [7] |
| Cell Proliferation | MOLM-13 (AML) | ~700 | [6] | |
| Cell Proliferation | K562 (CML) | >10,000 | [6] | |
| MM-401 | Cell Proliferation | MV4;11 (AML) | ~3,000 | [7] |
| MS67 (Degrader) | Cell Proliferation | MV4;11 (AML) | 18 | [7] |
| Cell Proliferation | MOLM-13 (AML) | 13 | [7] | |
| Compound 10 | Cell Proliferation | MV4;11 (AML) | 1.8 | [6] |
| Cell Proliferation | MOLM-13 (AML) | 1.6 | [6] |
Table 2: Pharmacokinetic Parameters of Selected WDR5 Inhibitors in Mice
| Inhibitor | Dosing Route | Dose (mg/kg) | Cmax (µM) | Tmax (h) | Bioavailability (%) | Reference |
| MS67 | i.p. | 75 | ~4.2 | ~0.5 | N/A | [7] |
| Compound 9 | p.o. | 10 | 1.7 | 4 | 33 | [6] |
| Compound 10 | p.o. | 10 | 1.2 | 2 | 26 | [6] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture cells to ~90% confluency. Treat cells with the WDR5 inhibitor or vehicle control at the desired concentrations for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble WDR5 by Western blotting. Increased thermal stability of WDR5 in the presence of the inhibitor confirms target engagement.
Protocol 2: Chromatin Immunoprecipitation (ChIP-qPCR) for WDR5 Occupancy
-
Cross-linking: Treat cells with the WDR5 inhibitor or vehicle for the desired time. Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight with an anti-WDR5 antibody or an IgG control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a standard column-based method.
-
qPCR Analysis: Use primers specific for the promoter regions of WDR5 target genes (e.g., RPL5, RPS14) and a negative control region to quantify the amount of immunoprecipitated DNA.
Signaling Pathways and Experimental Workflows
Caption: WDR5 in the MLL/SET1 complex and the effect of WIN-site inhibitors.
Caption: WDR5-MYC signaling axis and the induction of nucleolar stress.
Caption: Troubleshooting workflow for low cellular potency of WDR5 inhibitors.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a Novel WDR5-binding Site That Recruits RbBP5 through a Conserved Motif to Enhance Methylation of Histone H3 Lysine 4 by Mixed Lineage Leukemia Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of WIN site inhibitor on the WDR5 interactome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: OICR-9429 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with guidance on validating the cellular target engagement of OICR-9429, a potent and selective inhibitor of the WD repeat-containing protein 5 (WDR5).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of OICR-9429 and its mechanism of action?
A1: The primary target of OICR-9429 is WD repeat domain 5 (WDR5)[1][2]. It is a high-affinity inhibitor that competitively blocks the interaction between WDR5 and the Mixed Lineage Leukemia (MLL) protein by binding to the central peptide-binding pocket of WDR5[1][3]. This disruption of the WDR5-MLL complex suppresses histone H3 lysine (B10760008) 4 (H3K4) trimethylation[1][2].
Q2: Why is validating OICR-9429 target engagement in cells important?
A2: Validating target engagement in a cellular context is crucial to confirm that OICR-9429 reaches its intended target (WDR5) within the complex environment of a living cell and exerts its inhibitory effect at pharmacologically relevant concentrations[3]. This step is essential for interpreting cellular phenotypes and ensuring that the observed biological effects are a direct result of WDR5 inhibition.
Q3: What are the recommended assays to validate OICR-9429 target engagement in cells?
A3: Several robust methods can be employed to confirm OICR-9429 target engagement with WDR5 in cells. The most common and effective assays are the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays[4][5][6].
Q4: What is a suitable negative control for experiments involving OICR-9429?
A4: A closely related but inactive compound, OICR-0547, can be used as a negative control in phenotypic assays to ensure that the observed effects are specific to WDR5 inhibition by OICR-9429.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause | Troubleshooting Steps |
| No significant thermal shift observed with OICR-9429 treatment. | 1. Insufficient drug concentration or incubation time. 2. Suboptimal heating temperature. 3. Low abundance of WDR5 in the chosen cell line. 4. Poor antibody quality for Western blotting. | 1. Perform a dose-response and time-course experiment to optimize OICR-9429 concentration and incubation time. 2. Optimize the melting temperature by performing a full temperature gradient experiment.[7] 3. Confirm WDR5 expression levels in your cell line by Western blot. Consider using a cell line with higher WDR5 expression. 4. Validate your WDR5 antibody for specificity and sensitivity. |
| High variability between replicates. | 1. Inconsistent heating or cooling of samples. 2. Uneven cell lysis. 3. Pipetting errors. | 1. Ensure uniform and rapid heating and cooling of all samples using a PCR cycler or a specialized CETSA instrument. 2. Ensure complete and consistent cell lysis. 3. Use calibrated pipettes and be meticulous with pipetting technique. |
| Lane-to-lane loading variability in Western blot. | Inconsistent protein quantification. | Use a reliable protein quantification method (e.g., BCA assay) and normalize protein loading across all samples. Include a loading control (e.g., GAPDH, β-actin) on your Western blots. |
NanoBRET Assay
| Issue | Possible Cause | Troubleshooting Steps |
| Low NanoBRET signal. | 1. Inefficient transfection of NanoLuc-WDR5 and HaloTag-Histone H3 constructs. 2. Suboptimal ratio of donor (NanoLuc) to acceptor (HaloTag) plasmids. 3. Low expression of fusion proteins. | 1. Optimize transfection protocol (e.g., DNA concentration, transfection reagent, cell density). 2. Titrate the ratio of NanoLuc-WDR5 and HaloTag-Histone H3 plasmids to find the optimal window for BRET.[4] 3. Confirm the expression of both fusion proteins by Western blot. |
| High background signal. | 1. Spectral overlap between donor emission and acceptor excitation. 2. Nonspecific interactions. | 1. Ensure you are using the appropriate filter sets for NanoBRET measurements to minimize spectral bleed-through.[8] 2. Include control wells with cells expressing only the donor or only the acceptor to determine background levels. |
| Inconsistent IC50 values. | 1. Cell density variation across wells. 2. Inaccurate compound dilutions. | 1. Ensure a homogenous cell suspension and consistent cell seeding density. 2. Prepare fresh serial dilutions of OICR-9429 for each experiment. |
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 93 ± 28 nM | Biochemical Assay | [2] |
| Binding Affinity (Kd) | 24 nM | Biacore | |
| Binding Affinity (Kd) | 52 nM | Isothermal Titration Calorimetry (ITC) | |
| Displacement Constant (Kdisp) | 64 ± 4 nM | Peptide Displacement Assay | [2] |
| Cellular IC50 (WDR5-MLL1/RbBP5 disruption) | < 1 µM | Co-immunoprecipitation | [9] |
| Cellular IC50 (T24 cells) | 67.74 µM | Cell Viability Assay | [1] |
| Cellular IC50 (UM-UC-3 cells) | 70.41 µM | Cell Viability Assay | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to assess the engagement of OICR-9429 with its target protein WDR5 in intact cells by measuring changes in the thermal stability of WDR5 upon ligand binding.
Materials:
-
Cell line of interest (e.g., MV4;11, MOLM-13)
-
Complete cell culture medium
-
OICR-9429
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus
-
Primary antibody against WDR5
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
PCR thermal cycler
Procedure:
-
Cell Treatment:
-
Seed cells in sufficient quantity for the number of planned temperature points and treatments.
-
Treat cells with the desired concentration of OICR-9429 or DMSO (vehicle) for the optimized incubation time (e.g., 1-4 hours).
-
-
Heating Step:
-
Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
-
Protein Quantification and Western Blotting:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting to detect the amount of soluble WDR5 at each temperature point.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble WDR5 as a function of temperature for both OICR-9429-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the OICR-9429-treated sample indicates target engagement.
-
Protocol 2: NanoBRET Target Engagement Assay
This protocol describes a proximity-based assay to measure the interaction of WDR5 with Histone H3 in live cells and its disruption by OICR-9429.
Materials:
-
HEK293T or U2OS cells
-
Expression vectors for NanoLuc-WDR5 (donor) and HaloTag-Histone H3 (acceptor)
-
Transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
OICR-9429
-
DMSO (vehicle control)
-
HaloTag NanoBRET 618 Ligand (acceptor substrate)
-
NanoBRET Nano-Glo Substrate (donor substrate)
-
White, opaque 96-well assay plates
-
Luminometer with appropriate filters for NanoBRET
Procedure:
-
Cell Transfection:
-
Co-transfect cells with NanoLuc-WDR5 and HaloTag-Histone H3 plasmids at an optimized ratio (e.g., 1:10 donor to acceptor)[4].
-
Seed the transfected cells into a 96-well plate.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with serial dilutions of OICR-9429 or DMSO.
-
-
Substrate Addition:
-
Add the HaloTag NanoBRET 618 Ligand and the NanoBRET Nano-Glo Substrate to the wells according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 2 hours) at 37°C.
-
-
BRET Measurement:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET ratio as a function of the OICR-9429 concentration.
-
Determine the IC50 value, which represents the concentration of OICR-9429 required to inhibit 50% of the WDR5-Histone H3 interaction.
-
Visualizations
Caption: OICR-9429 inhibits the WDR5-MLL1 interaction, disrupting H3K4 methylation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the NanoBRET Target Engagement Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 5. promegaconnections.com [promegaconnections.com]
- 6. researchgate.net [researchgate.net]
- 7. Our Research — CETSA [cetsa.org]
- 8. NanoBRET® Nano-Glo® Detection Systems [promega.com]
- 9. scitechnol.com [scitechnol.com]
OICR-9429 Dosage and Experimental Design: A Technical Guide
Welcome to the technical support center for OICR-9429, a potent and selective inhibitor of the WDR5-MLL interaction. This guide provides detailed information, troubleshooting advice, and experimental protocols to assist researchers, scientists, and drug development professionals in effectively using OICR-9429 across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for OICR-9429?
A1: OICR-9429 is a small molecule antagonist that selectively binds to the WD repeat-containing protein 5 (WDR5).[1][2][3] This binding competitively disrupts the interaction between WDR5 and Mixed Lineage Leukemia 1 (MLL1).[1][2][4][5] The WDR5-MLL1 interaction is crucial for the histone methyltransferase activity of the MLL1 complex, which is responsible for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[1][5][6] By inhibiting this interaction, OICR-9429 effectively reduces H3K4me3 levels, leading to changes in gene expression that can suppress cancer cell proliferation, induce apoptosis, and enhance chemosensitivity.[1][4]
Q2: What is a good starting concentration for my experiments with OICR-9429?
A2: A recommended starting concentration for cellular assays is between 500 nM and 5 µM.[7] However, the optimal concentration is highly dependent on the cell line. For initial experiments, we recommend performing a dose-response curve to determine the IC50 value for your specific cell line. Based on published data, effective concentrations can range from the low micromolar to tens of micromolars. For example, in some bladder cancer cell lines, IC50 values are in the range of 67-121 µM after 48 hours of treatment.[1] In contrast, studies on colon cancer cells used a concentration of 10 µM based on dose-response experiments.[6]
Q3: My cells are not responding to OICR-9429 treatment. What could be the reason?
A3: There are several potential reasons for a lack of response:
-
Cell Line Specificity: The sensitivity to OICR-9429 can vary significantly between cell lines. Some cell lines may not be dependent on the WDR5-MLL pathway for their proliferation and survival. It is advisable to test OICR-9429 on a positive control cell line known to be sensitive, if possible.
-
Incorrect Dosage: The concentration of OICR-9429 may be too low. We recommend performing a dose-response experiment ranging up to 100 µM to determine the effective concentration for your cell line.[6]
-
Treatment Duration: The duration of treatment may be insufficient to observe a phenotypic effect. Some studies report effects after 24, 48, or 72 hours.[1][4]
-
Compound Stability: Ensure that the compound has been stored and handled correctly to maintain its activity. Prepare fresh dilutions for each experiment.
-
Target Expression: Confirm that your cell line expresses WDR5. Although widely expressed, levels can vary.
Q4: How can I confirm that OICR-9429 is working on-target in my cells?
A4: To confirm the on-target activity of OICR-9429, you can measure the levels of H3K4 trimethylation (H3K4me3) via Western blotting. A decrease in global H3K4me3 levels upon treatment with OICR-9429 would indicate successful target engagement.[6] Additionally, you can perform co-immunoprecipitation experiments to demonstrate the disruption of the WDR5-MLL interaction.[2]
OICR-9429 Dosage and Efficacy in Various Cancer Cell Lines
The following table summarizes the reported IC50 values and effective concentrations of OICR-9429 in different cancer cell lines. This data can be used as a reference for designing your experiments.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 / Effective Concentration | Reference |
| T24 | Bladder Cancer | Cell Viability | 48 h | IC50: 67.74 µM | [1] |
| UM-UC-3 | Bladder Cancer | Cell Viability | 48 h | IC50: 70.41 µM | [1] |
| TCCSUP | Bladder Cancer | Cell Viability | 48 h | IC50: 121.42 µM | [1] |
| HCT116 | Colon Cancer | Cell Viability | 48 h | 10 µM (substantial decrease) | [6] |
| RKO | Colon Cancer | Colony Formation | - | 10 µM (decreased colonies) | [6] |
| T84 | Colon Cancer | Colony Formation | - | 10 µM (decreased colonies) | [6] |
| SW480 | Colon Cancer | Colony Formation | - | 10 µM (decreased colonies) | [6] |
| SW620 | Colon Cancer | Colony Formation | - | 10 µM (decreased colonies) | [6] |
| PCa Cells | Prostate Cancer | Cell Viability | - | Dose-dependent decrease | [8] |
| MV4;11 | Acute Myeloid Leukemia | Growth Inhibition | - | GI50 > 2500 nM | [9] |
| EOL-1 | Acute Myeloid Leukemia | Growth Inhibition | - | GI50 > 2500 nM | [9] |
| Primary human AML cells | Acute Myeloid Leukemia | Cell Viability | 72 h | 5 µM | [4] |
Experimental Protocols
Dose-Response Curve using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the general steps to determine the half-maximal inhibitory concentration (IC50) of OICR-9429.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of OICR-9429 in your cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in your compound dilutions.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X OICR-9429 dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using your chosen assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the OICR-9429 concentration and fit a dose-response curve to calculate the IC50 value.
Western Blot for H3K4me3 Levels
This protocol is to confirm the on-target effect of OICR-9429.
-
Cell Treatment: Treat cells with OICR-9429 at the desired concentration (e.g., the determined IC50) and for a suitable duration (e.g., 24-48 hours). Include a vehicle-treated control.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of your histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K4me3.
-
Incubate with a primary antibody for a loading control, such as total Histone H3.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the H3K4me3 band intensity relative to the total H3 loading control in the OICR-9429-treated sample indicates target engagement.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the signaling pathway and a general workflow for dosage determination.
Caption: Mechanism of action of OICR-9429.
Caption: Experimental workflow for OICR-9429 dosage determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. scitechnol.com [scitechnol.com]
- 6. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe OICR-9429 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
OICR-9429: A Comparative Guide to a Potent WDR5-MLL Interaction Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OICR-9429 with other notable inhibitors of the WD repeat-containing protein 5 (WDR5). WDR5 is a critical scaffolding protein involved in the assembly and function of multiple protein complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complex, which plays a crucial role in regulating gene expression. Dysregulation of the WDR5-MLL interaction is a key driver in various cancers, particularly acute myeloid leukemia (AML). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of WDR5 inhibitors for research and development.
OICR-9429: A Profile
OICR-9429 is a potent, cell-active, and highly selective small-molecule antagonist of the WDR5-MLL interaction.[1] It binds with high affinity to the "WIN" (WDR5-interacting) site on WDR5, a pocket that recognizes an arginine-containing motif present in MLL and other interacting proteins.[1][2] By occupying this site, OICR-9429 competitively disrupts the protein-protein interaction between WDR5 and MLL, thereby inhibiting the histone methyltransferase activity of the MLL complex.[1][3][4] This disruption of a critical oncogenic driver has shown therapeutic potential in preclinical models of AML and other cancers.[1][5][6]
Comparative Performance of WDR5 Inhibitors
The landscape of WDR5 inhibitors includes compounds with distinct mechanisms of action, primarily categorized as WIN-site inhibitors and WDR5-targeted protein degraders. The following tables summarize the quantitative data for OICR-9429 and a selection of other well-characterized WDR5 inhibitors.
Table 1: In Vitro Binding Affinity and Potency of WDR5 Inhibitors
| Compound | Type | Target Site | Binding Affinity (Kd/Ki) | HMT Inhibition (IC50) | Reference(s) |
| OICR-9429 | Small Molecule | WIN Site | Kd = 93 ± 28 nM | - | [1][4][7] |
| MM-102 | Peptidomimetic | WIN Site | Ki < 1 nM | IC50 = 2.4 nM | [1][6][8] |
| MM-401 | Peptidomimetic | WIN Site | - | IC50 = 0.9 nM | [5][6] |
| MM-589 | Peptidomimetic | WIN Site | Ki < 1 nM | IC50 = 12.7 nM | [9][10][11] |
| C6 (WDR5-IN-4) | Small Molecule | WIN Site | Kd = 0.1 nM | - | [12][13][14] |
| MS33 | PROTAC Degrader | WIN Site | Kd (WDR5) = 120 nM | - | [15][16] |
| MS67 | PROTAC Degrader | WIN Site | Kd = 63 nM | - | [3][5][17][18] |
HMT: Histone Methyltransferase; Kd: Dissociation Constant; Ki: Inhibition Constant; IC50: Half-maximal Inhibitory Concentration; PROTAC: Proteolysis Targeting Chimera.
Table 2: Cellular Activity of WDR5 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Cellular Potency (GI50/IC50/DC50) | Reference(s) |
| OICR-9429 | MV4;11 | AML (MLL-rearranged) | GI50 = 31 µM (3 days) | [19] |
| MM-102 | MV4-11 | AML (MLL-rearranged) | Selectively inhibits growth | [8][20] |
| MM-589 | MV4-11 | AML (MLL-rearranged) | IC50 = 0.25 µM | [9] |
| MM-589 | MOLM-13 | AML (MLL-rearranged) | IC50 = 0.21 µM | [9] |
| C6 (WDR5-IN-4) | MV4;11 | AML (MLL-rearranged) | GI50 = 3.2 µM (3 days) | [12][13] |
| C6 (WDR5-IN-4) | K562 | CML | GI50 = 25.4 µM | [12] |
| MS33 | MV4;11 | AML (MLL-rearranged) | DC50 = 260 nM | [18] |
| MS67 | MV4;11 | AML (MLL-rearranged) | DC50 = 3.7 nM; GI50 = 15 nM | [3][18] |
| MS67 | EOL-1 | AML | GI50 = 38 nM | [3] |
AML: Acute Myeloid Leukemia; CML: Chronic Myeloid Leukemia; GI50: Half-maximal Growth Inhibition; IC50: Half-maximal Inhibitory Concentration; DC50: Half-maximal Degradation Concentration.
Key Experimental Methodologies
The evaluation of WDR5 inhibitors relies on a suite of biochemical, biophysical, and cell-based assays. Below are detailed descriptions of the key experimental protocols.
Biochemical and Biophysical Assays
1. Fluorescence Polarization (FP) Assay for WDR5-MLL Interaction
This assay quantitatively measures the disruption of the WDR5-MLL protein-protein interaction by an inhibitor.
-
Principle: A fluorescently labeled peptide derived from the WDR5-interacting region of MLL (WIN peptide) is incubated with purified WDR5 protein. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor binds to WDR5 and displaces the fluorescent peptide, the smaller, faster-tumbling peptide exhibits a lower polarization signal.
-
Protocol:
-
Purified recombinant human WDR5 protein and a fluorescently labeled WIN peptide are diluted in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
A serial dilution of the test compound (e.g., OICR-9429) is prepared in DMSO and then diluted in the assay buffer.
-
In a microplate, the WDR5 protein, fluorescent peptide, and test compound are mixed and incubated at room temperature to reach binding equilibrium.
-
Fluorescence polarization is measured using a microplate reader with appropriate excitation and emission filters.
-
The decrease in polarization signal is plotted against the inhibitor concentration to determine the IC50 value.
-
2. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive method for measuring protein-protein interactions in a homogeneous format.
-
Principle: WDR5 and a biotinylated MLL-derived peptide are used. WDR5 is labeled with a donor fluorophore (e.g., a europium chelate), and the biotinylated peptide is detected using streptavidin conjugated to an acceptor fluorophore (e.g., allophycocyanin). When WDR5 and the MLL peptide interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
Protocol:
-
Purified proteins (donor-labeled WDR5 and biotinylated MLL peptide) and detection reagents (streptavidin-acceptor) are prepared in an assay buffer.
-
The test inhibitor is serially diluted.
-
All components are incubated together in a microplate.
-
The TR-FRET signal is read on a compatible plate reader after a time delay to minimize background fluorescence. The ratio of acceptor to donor emission is calculated to determine the extent of inhibition.
-
3. AlphaLISA Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL complex and its inhibition.
-
Principle: The assay quantifies the methylation of a biotinylated histone H3 peptide substrate by the MLL complex. The methylated product is captured by acceptor beads coated with an antibody specific for the methylated histone mark (e.g., H3K4me3). Streptavidin-coated donor beads bind to the biotinylated substrate. When the substrate is methylated, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal.
-
Protocol:
-
The MLL enzyme complex, biotinylated H3 peptide substrate, and the methyl donor S-adenosylmethionine (SAM) are incubated with the test inhibitor.
-
The enzymatic reaction is stopped, and AlphaLISA acceptor beads and streptavidin donor beads are added.
-
After incubation in the dark, the plate is read on an AlphaLISA-compatible reader.
-
Cellular Assays
1. Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of inhibitors on cell proliferation and viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cancer cells (e.g., MV4;11) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the WDR5 inhibitor or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the GI50 or IC50 value.
-
2. Colony Formation Assay
This assay evaluates the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.
-
Principle: Cells are treated with an inhibitor and then plated at a low density. The number of colonies formed after a period of incubation reflects the clonogenic survival of the cells.
-
Protocol:
-
Cells are treated with the WDR5 inhibitor for a defined period.
-
After treatment, cells are harvested, counted, and seeded at a low density in new culture dishes.
-
The cells are incubated for 1-3 weeks to allow for colony formation.
-
Colonies are fixed and stained with a dye such as crystal violet.
-
Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to the vehicle-treated control.
-
In Vivo Models
1. Acute Myeloid Leukemia (AML) Xenograft Model
This model assesses the in vivo efficacy of WDR5 inhibitors in a living organism.
-
Principle: Human AML cells are implanted into immunodeficient mice, leading to the development of tumors. The mice are then treated with the WDR5 inhibitor, and tumor growth is monitored over time.
-
Protocol:
-
Immunodeficient mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human AML cells (e.g., MV4;11).
-
Once tumors are established or leukemia is engrafted, mice are randomized into treatment and control groups.
-
The WDR5 inhibitor is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.
-
Tumor volume is measured regularly with calipers (for subcutaneous models), or leukemia progression is monitored by bioluminescence imaging or flow cytometry of peripheral blood.
-
At the end of the study, tumors are excised and weighed, and tissues may be collected for further analysis.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
WDR5 Signaling in MLL-Rearranged Leukemia
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. In vivo AML xenograft models. [bio-protocol.org]
- 6. columbiabiosciences.com [columbiabiosciences.com]
- 7. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. What are WDR5 inhibitors and how do they work? [synapse.patsnap.com]
- 11. string-db.org [string-db.org]
- 12. The WDR5 interaction network [ir.vanderbilt.edu]
- 13. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]
- 14. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. MTT (Assay protocol [protocols.io]
- 17. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
- 20. Video: The Soft Agar Colony Formation Assay [jove.com]
Comparing the efficacy of OICR-9429 and small molecule inhibitors
An Objective Comparison of OICR-9429 and Other Small Molecule Inhibitors for Researchers
Introduction
In the landscape of epigenetic drug discovery, the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) has emerged as a critical therapeutic target, particularly in certain forms of acute myeloid leukemia (AML) and other cancers.[1][2] OICR-9429 is a first-in-class, potent, and selective small molecule antagonist that disrupts this key interaction.[1][3] This guide provides a comprehensive comparison of the efficacy of OICR-9429 with other small molecule inhibitors, supported by experimental data, to aid researchers in drug development and related fields.
OICR-9429 was developed through a collaboration between the Ontario Institute for Cancer Research (OICR) and the Structural Genomics Consortium (SGC).[2][3] It functions by binding with high affinity to the central peptide-binding pocket on WDR5, the same site that recognizes a conserved arginine-containing motif within MLL1 (the WIN motif).[1][4] This competitive inhibition prevents the assembly and enzymatic activity of the MLL1 histone methyltransferase complex, which is crucial for histone H3 lysine (B10760008) 4 (H3K4) methylation and the expression of oncogenic genes like HoxA9 and Meis-1.[1][5] The compound has demonstrated selective activity in AML cells with N-terminal CEBPA mutations and has been shown to inhibit proliferation and induce differentiation.[1]
Signaling Pathway and Mechanism of Action
The MLL1 complex is a key epigenetic regulator. WDR5 acts as a scaffold, bringing MLL1 and other components like RBBP5 together, which is essential for the complex's histone methyltransferase activity. OICR-9429 directly interferes with this assembly by occupying the MLL1 binding site on WDR5, leading to the inhibition of H3K4 trimethylation and downstream gene expression.
Quantitative Data on Efficacy
OICR-9429 has been extensively characterized using various biophysical and cellular assays. The tables below summarize its binding affinity, inhibitory activity, and cellular efficacy compared to other relevant small molecule inhibitors.
Table 1: Biophysical and Biochemical Efficacy of WDR5 Inhibitors
| Compound | Target | Assay Type | Kd (nM) | Kdisp (nM) | Ki (nM) | IC50 | Reference(s) |
| OICR-9429 | WDR5 | ITC | 93 ± 28 | [1][6] | |||
| WDR5 | Biacore | 24 | [3] | ||||
| WDR5-MLL peptide | Fluorescence Polarization | 64 ± 4 | [6][7] | ||||
| WDR5-0103 | WDR5 | 450 | [4] | ||||
| MM-102 | WDR5 | < 1 | [8] | ||||
| MS67 (Degrader) | WDR5 | 64 (Binding Moiety) | DC50 = 260 nM (Initial version MS33) | [9] |
Kd: Dissociation Constant; Kdisp: Displacement Constant; Ki: Inhibition Constant; IC50: Half-maximal Inhibitory Concentration; DC50: Half-maximal Degradation Concentration.
Table 2: Cellular Efficacy of OICR-9429 and Comparators
| Compound | Cell Line(s) | Assay Type | IC50 (µM) | Effect | Reference(s) |
| OICR-9429 | Cebpap30/p30 AML cells | Colony Formation | Selective Inhibition | Inhibited proliferation, induced differentiation | [1] |
| T24, UM-UC-3 (Bladder Cancer) | Cell Viability (MTT) | 67.74, 70.41 | Reduced cell viability | [10] | |
| DU145, PC-3 (Prostate Cancer) | Cell Viability (MTT) | ~10-20 | Inhibited proliferation, enhanced cisplatin (B142131) chemosensitivity | [11] | |
| SW620, T84 (Colon Cancer) | Colony Formation | ~5-10 | Decreased colony growth | [12] | |
| MM-102 | MLL-AF9 transduced cells | Cell Growth | Not specified | Inhibited cell growth, induced apoptosis | [5][8] |
| MS67 (Degrader) | MLL-r AML cell lines | Cell Growth | GI50 < 1 | Increased growth inhibition vs. OICR-9429 | [9] |
| Venetoclax (B612062) | Various Leukemia/Lymphoma | Cell Viability | < 1 (in sensitive lines) | BCL-2 inhibition, induces apoptosis | [13] |
| Navitoclax | Myelofibrosis (in combo) | Clinical Trial | Not applicable | Spleen volume reduction, BMF improvement | [14] |
GI50: Half-maximal Growth Inhibition.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize OICR-9429.
Co-Immunoprecipitation to Show Disruption of WDR5-MLL Interaction
This assay assesses the ability of OICR-9429 to disrupt the interaction between WDR5 and other MLL complex components within a cellular context.
-
Cell Culture and Transfection: HEK293 cells are cultured and transfected with a plasmid expressing FLAG-tagged WDR5.
-
Compound Treatment: Transfected cells are treated with vehicle (DMSO) or varying concentrations of OICR-9429 for a specified period (e.g., 24 hours).
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Immunoprecipitation: Cell lysates are incubated with anti-FLAG antibody-conjugated beads to pull down FLAG-WDR5 and its interacting partners.
-
Washing: The beads are washed multiple times to remove non-specific binders.
-
Elution and Western Blotting: The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with antibodies against MLL, RBBP5, and FLAG (as a control) to detect the co-immunoprecipitated proteins. A dose-dependent decrease in MLL and RBBP5 signal indicates disruption of the complex by OICR-9429.[1]
Cell Viability Assay
This assay measures the effect of the inhibitor on cell proliferation and survival.
-
Cell Seeding: Actively proliferating cells (e.g., primary human AML cells) are seeded in 96-well plates at a specific density (e.g., 20,000 cells/well).[6]
-
Compound Addition: Cells are treated in triplicate with a range of concentrations of OICR-9429 or DMSO as a control.
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours) under standard cell culture conditions.[6]
-
Viability Measurement: Cell viability is measured using a luminescent assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the DMSO control, and IC50 values are calculated by plotting cell viability against the logarithm of the compound concentration.
Comparison with Other Inhibitor Classes
While OICR-9429 and its analogs directly target the epigenetic WDR5-MLL interaction, other small molecules like Venetoclax and Navitoclax are relevant in the context of AML and other hematological malignancies, but they operate through a different mechanism—inhibiting BCL-2 family anti-apoptotic proteins.
-
Direct WDR5-MLL Inhibitors (e.g., OICR-9429, MM-102): These compounds function by disrupting the MLL methyltransferase complex. Their efficacy is often specific to cancers dependent on this pathway, such as MLL-rearranged leukemias or those with specific transcription factor mutations like CEBPA p30.[1][5] They represent a targeted epigenetic therapy.
-
WDR5 Degraders (e.g., MS67): A newer strategy involves Proteolysis Targeting Chimeras (PROTACs) that use the OICR-9429 scaffold to link WDR5 to an E3 ligase, leading to its degradation. This approach can offer enhanced and more sustained pathway inhibition compared to simple antagonism.[9]
-
BCL-2 Family Inhibitors (e.g., Venetoclax, Navitoclax): These drugs target the intrinsic apoptosis pathway. They are effective in cancers that are "primed for death" and over-rely on anti-apoptotic proteins like BCL-2 to survive. Their mechanism is not directly epigenetic but targets a downstream cell survival pathway. Combining WDR5 inhibitors with BCL-2 inhibitors could be a synergistic strategy.[13][15]
Conclusion
OICR-9429 is a highly potent and selective chemical probe that has been instrumental in validating the WDR5-MLL interaction as a druggable target.[1][3][16] It exhibits clear on-target activity by disrupting the MLL complex, leading to anti-proliferative and pro-differentiative effects in specific cancer cell contexts.[1]
When compared to other small molecules, OICR-9429's key advantage is its targeted mechanism against an epigenetic regulator. While peptidomimetics like MM-102 show high affinity, the small-molecule nature of OICR-9429 offers more drug-like properties.[5][8] Furthermore, the development of PROTAC degraders based on the OICR-9429 scaffold, such as MS67, demonstrates superior potency in preclinical models, suggesting that targeted degradation may be a more effective long-term strategy than simple antagonism.[9]
In contrast, inhibitors like Venetoclax target a different, albeit crucial, cancer dependency—the apoptosis machinery.[13] The efficacy of these different classes of inhibitors highlights the heterogeneity of cancer and underscores the potential for combination therapies. For researchers, OICR-9429 remains an invaluable tool for dissecting the biological functions of WDR5 and the MLL complex, while its derivatives pave the way for a new generation of epigenetic cancer therapies.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FACIT Gains Rights to WDR5 Inhibitors for MLL Leukemia - Ontario Institute for Cancer Research [oicr.on.ca]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. scitechnol.com [scitechnol.com]
- 8. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential mechanisms of resistance to venetoclax and strategies to circumvent it - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. News - WDR5 inhibitor - LARVOL VERI [veri.larvol.com]
- 16. researchgate.net [researchgate.net]
OICR-9429 as a Control Compound in MLL Research: A Comparative Guide
In the landscape of epigenetic research, particularly the study of Mixed Lineage Leukemia (MLL), the use of precise chemical probes and their corresponding controls is paramount for validating specific biological effects. OICR-9429 has emerged as a potent and selective antagonist of the interaction between WD repeat-containing protein 5 (WDR5) and MLL.[1][2][3] This guide provides a comprehensive comparison of OICR-9429 with its established negative control, OICR-0547, and other alternative compounds used in MLL research, supported by experimental data and detailed protocols.
OICR-9429: A Potent WDR5-MLL Interaction Inhibitor
OICR-9429 is a small molecule that binds with high affinity to WDR5, a core component of the MLL1 complex, thereby disrupting its interaction with MLL1.[1][3][4] This disruption is critical as the WDR5-MLL1 interaction is essential for the histone methyltransferase activity of the MLL1 complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4).[5][6][7] Dysregulation of MLL1 activity is a hallmark of certain aggressive leukemias.[8][9][10] OICR-9429 has been shown to selectively inhibit the proliferation of cancer cells dependent on this interaction, such as in acute myeloid leukemia (AML) with specific mutations.[1][11][12]
The Importance of a Negative Control: OICR-0547
To ascertain that the observed cellular effects of OICR-9429 are due to its specific on-target activity against WDR5, a closely related but inactive control compound is indispensable. OICR-0547 serves this purpose.[3] This compound is structurally very similar to OICR-9429 but does not bind to WDR5 and therefore does not antagonize the WDR5-MLL interaction.[3] The use of OICR-0547 alongside OICR-9429 allows researchers to distinguish between specific WDR5-inhibition-mediated effects and any potential off-target or non-specific effects of the chemical scaffold.
Comparative Analysis of WDR5-MLL Inhibitors
Several small molecules have been developed to target the WDR5-MLL1 interaction. Below is a comparison of OICR-9429 with its negative control and another notable inhibitor, MM-401.
| Compound | Target | Mechanism of Action | Potency (Binding Affinity) | Cellular Activity |
| OICR-9429 | WDR5 | Antagonist of the WDR5-MLL interaction | KD = 93 ± 28 nM[1][2] | Induces differentiation and inhibits proliferation in specific AML cells[1][11] |
| OICR-0547 | N/A | Inactive control, does not bind to WDR5 | No significant binding | No effect on viability of OICR-9429-sensitive cells[1] |
| MM-401 | WDR5 | Peptidomimetic inhibitor of the WDR5-MLL interaction | IC50 = 0.32 µM (in vitro HMT assay)[13] | Induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL leukemia cells[12][13] |
| WDR5-0103 | WDR5 | Antagonist of the WDR5-MLL interaction | Kd = 450 nM[6][14] | Inhibits catalytic activity of the MLL core complex in vitro[6][14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines of key experiments frequently cited in the context of OICR-9429 research.
Cell Viability Assay
Objective: To determine the effect of OICR-9429 and control compounds on the proliferation and viability of cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., human AML cell lines) in 96-well plates at a predetermined density.[2]
-
Treat the cells with a range of concentrations of OICR-9429, OICR-0547, or other comparator compounds. A vehicle control (e.g., DMSO) should also be included.[2]
-
Incubate the plates for a specified period (e.g., 72 hours).[2]
-
Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[2]
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values by plotting the percentage of viable cells against the compound concentration.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate the disruption of the WDR5-MLL interaction in cells treated with OICR-9429.
Protocol:
-
Culture cells (e.g., HEK293 cells transfected with FLAG-tagged WDR5) and treat with either vehicle (DMSO) or varying concentrations of OICR-9429.[1]
-
Lyse the cells to extract proteins.
-
Incubate the cell lysates with an antibody specific to one of the proteins of interest (e.g., anti-FLAG antibody to pull down WDR5).
-
Add protein A/G beads to precipitate the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the proteins from the beads.
-
Analyze the eluted proteins by Western blotting using antibodies against both WDR5 and its interaction partners (e.g., MLL1, RbBP5). A decrease in the amount of co-precipitated MLL1 in the OICR-9429-treated samples compared to the vehicle control indicates disruption of the interaction.
Visualizing the Molecular Interactions and Experimental Logic
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
References
- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 4. scitechnol.com [scitechnol.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mixed lineage leukemia: a structure-function perspective of the MLL1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Discovery of Potent Small-Molecule Inhibitors of MLL Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
OICR-9429 and WDR5 Genetic Knockdown: A Comparative Analysis in Preclinical Models
A head-to-head comparison of the pharmacological inhibition of WDR5 by OICR-9429 and its genetic knockdown reveals overlapping but distinct cellular consequences. While both interventions effectively target the WDR5-MLL interaction and suppress cancer cell proliferation, evidence suggests that genetic knockdown can elicit a more pronounced phenotype, hinting at functions of WDR5 beyond the MLL complex that may not be fully addressed by OICR-9429.
This guide provides a comprehensive cross-validation of the effects of OICR-9429, a potent and selective small-molecule inhibitor of the WD repeat-containing protein 5 (WDR5), with the genetic knockdown of WDR5. The data presented here, compiled from multiple studies, will aid researchers, scientists, and drug development professionals in interpreting experimental results and designing future investigations into WDR5-targeted therapies.
Mechanism of Action: Targeting a Key Epigenetic Regulator
WDR5 is a critical component of several protein complexes, most notably the Mixed Lineage Leukemia (MLL) histone methyltransferase complex, which is responsible for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3).[1][2] This epigenetic mark is strongly associated with active gene transcription. Dysregulation of MLL activity is a hallmark of various cancers, particularly acute myeloid leukemia (AML).[2]
OICR-9429 is a high-affinity antagonist of the WDR5-MLL interaction.[3][4][5][6] It competitively binds to the MLL-binding pocket on WDR5, thereby disrupting the integrity of the MLL complex and inhibiting its methyltransferase activity.[3][5] Genetic knockdown, typically achieved through RNA interference (shRNA or siRNA), reduces the total cellular levels of the WDR5 protein, thereby impacting all complexes and functions in which WDR5 participates.
Comparative Efficacy: Pharmacological vs. Genetic Intervention
Quantitative Comparison of OICR-9429 Activity
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 93 ± 28 nM | Not Specified | [6] |
| 24 nM | Biacore | [4] | |
| 52 nM | Isothermal Titration Calorimetry (ITC) | [4] | |
| Displacement Constant (Kdisp) | 64 ± 4 nM | Not Specified | [6] |
| IC50 (WDR5-MLL Interaction) | < 1 µM | Cellular Assay | [4] |
| IC50 (Cell Viability) | 67.74 µM (T24 bladder cancer) | MTT Assay (48h) | [5] |
| 70.41 µM (UM-UC-3 bladder cancer) | MTT Assay (48h) | [5] | |
| 121.42 µM (TCCSUP bladder cancer) | MTT Assay (48h) | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving WDR5 and a typical experimental workflow for comparing OICR-9429 with WDR5 knockdown.
Caption: WDR5 is a core component of the MLL complex, which promotes H3K4 trimethylation and active gene transcription. OICR-9429 disrupts the WDR5-MLL interaction.
Caption: A typical workflow for comparing the effects of OICR-9429 and WDR5 knockdown on cancer cells.
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of OICR-9429 or vehicle control (DMSO) for a specified duration (e.g., 48 or 72 hours). For genetic knockdown experiments, cells are transduced with lentiviral particles containing WDR5 shRNA or a non-targeting control shRNA prior to the assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value for OICR-9429.
Western Blot Analysis
-
Cell Lysis: Harvest treated or transduced cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against WDR5, H3K4me3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., WDR5) or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the protein of interest and its potential binding partners (e.g., MLL, RBBP5).
Conclusion
The cross-validation of OICR-9429 with WDR5 genetic knockdown demonstrates that while both approaches effectively target the oncogenic activity of the WDR5-MLL axis, they may not be entirely equivalent. The observation that WDR5 depletion can lead to a more potent anti-cancer effect underscores the importance of further research into the non-MLL functions of WDR5. OICR-9429 remains a valuable chemical probe for studying the WDR5-MLL interaction and a promising lead for the development of novel cancer therapeutics. Future studies should aim to elucidate the mechanisms underlying the differential effects of pharmacological inhibition and genetic knockdown to refine WDR5-targeted therapeutic strategies.
References
- 1. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. WDR5 supports colon cancer cells by promoting methylation of H3K4 and suppressing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of OICR-9429's Specificity for WDR5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of OICR-9429, a widely used chemical probe for the WD repeat-containing protein 5 (WDR5), with other alternative inhibitors. The focus is on the independent validation of its specificity, supported by experimental data and detailed methodologies.
Introduction to OICR-9429 and WDR5
WD repeat domain 5 (WDR5) is a scaffold protein that plays a crucial role in various cellular processes, most notably as a core component of the mixed-lineage leukemia (MLL)/SET1 histone methyltransferase complexes.[1] It facilitates the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a mark associated with active gene transcription.[1] WDR5 interacts with its binding partners through two main sites: the "WDR5-interacting" (WIN) site and the "WDR5-binding motif" (WBM) site.[2][3] Given its role in sustaining oncogenesis in various cancers, WDR5 has emerged as an attractive therapeutic target.[4][5]
OICR-9429 is a potent and selective small-molecule antagonist of the WDR5-MLL interaction.[6][7] It competitively binds to the WIN site of WDR5, thereby disrupting the interaction with MLL and other WIN-motif containing proteins.[6][8] Its utility as a chemical probe has been demonstrated in numerous studies to investigate the biological functions of WDR5.[5][9]
Quantitative Comparison of WDR5 Inhibitors
The following tables summarize the quantitative data for OICR-9429 and a selection of alternative WDR5 inhibitors, providing a comparative view of their biochemical potency and cellular activity.
Table 1: Biochemical Potency of WDR5 Inhibitors
| Compound | Target Site | Assay Type | Binding Affinity (KD/Ki/Kdisp) | Reference |
| OICR-9429 | WIN | Isothermal Titration Calorimetry (ITC) | 52 nM | [10] |
| Biacore | 24 nM | [10] | ||
| Fluorescence Polarization (FP) | Kdisp = 64 ± 4 nM | [6][8] | ||
| TR-FRET | Ki = 20 pM (detection limit) | [4] | ||
| MM-589 | WIN | Not Specified | Not Specified | [4] |
| C6 | WIN | Not Specified | Potent WDR5 inhibitor | [4] |
| C16 | WIN | Not Specified | Highly potent WDR5 inhibitor | [4] |
| Compound 3 (Vertex) | WIN | TR-FRET | Ki = 20 pM (detection limit) | [4] |
| MR44397 | WIN | Surface Plasmon Resonance (SPR) | KD = 69 nM | [11] |
| Fluorescence Polarization (FP) | Kdisp = 1 µM (vs WIN peptide) | [11] | ||
| 4m | WBM | Fluorescence Polarization (FP) | Ki = 2.4 µM | [12] |
| 4o | WBM | Fluorescence Polarization (FP) | Ki = 1.0 µM | [12] |
| Compound 12 (Li et al.) | WBM | Biochemical Assay | Sub-micromolar inhibition | [13] |
Table 2: Cellular Activity of WDR5 Inhibitors
| Compound | Cell Line(s) | Assay Type | IC50 / GI50 | Reference |
| OICR-9429 | MV4:11, MOLM-13 (MLL-rearranged leukemia) | Cell Viability | Reduces viability | [4][8] |
| T24, UM-UC-3 (Bladder Cancer) | Cell Viability (48h) | IC50 = 67.74 µM, 70.41 µM | [9] | |
| TCCSUP (Bladder Cancer) | Cell Viability (48h) | IC50 = 121.42 µM | [9] | |
| Compound 3 (Vertex) | MV4:11, MOLM-13 | Cell Proliferation | Potent inhibition | [4] |
| 4m | SUDHL4, RAMOS, RAJI, H1650 (MYC-driven cancers) | Cell Proliferation | IC50 = 0.71 - 7.40 µM | [12] |
| 4o | SUDHL4, RAMOS, RAJI, H1650 (MYC-driven cancers) | Cell Proliferation | IC50 = 0.71 - 7.40 µM | [12] |
Independent Validation of OICR-9429's Specificity
A key study demonstrated the high selectivity of OICR-9429 for WDR5. The compound was tested against a broad panel of targets and showed no significant binding or inhibition of 22 human methyltransferases, 9 different WD40- and histone reader domains, and over 250 other common drug targets, including kinases, GPCRs, and ion channels.[6] Furthermore, a chemical proteomics experiment using a biotinylated version of OICR-9429 identified WDR5 as the primary target protein in cells, with no other components of the SET/MLL complexes being pulled down, indicating that the compound effectively disrupts these protein-protein interactions.[6]
A closely related analog, OICR-0547, which does not antagonize WDR5, can be used as a negative control in phenotypic assays to further validate that the observed cellular effects are due to WDR5 inhibition.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of OICR-9429 and a typical experimental workflow for its validation.
Caption: Mechanism of OICR-9429 action on the MLL complex.
Caption: Workflow for validating WDR5 inhibitor specificity.
Detailed Experimental Protocols
Below are summaries of key experimental methodologies used for the validation of WDR5 inhibitors.
1. Fluorescence Polarization (FP) Assay
-
Principle: This assay measures the change in polarization of fluorescently labeled peptides upon binding to a protein. Small, unbound fluorescent peptides tumble rapidly, resulting in low polarization. When bound to a larger protein like WDR5, the tumbling is slower, leading to higher polarization. Competitive inhibitors will displace the fluorescent peptide, causing a decrease in polarization.
-
Protocol Outline:
-
A fluorescently labeled peptide corresponding to the WDR5 binding motif (e.g., a WIN peptide from MLL) is incubated with purified WDR5 protein.
-
The test compound (e.g., OICR-9429) is added in increasing concentrations.
-
The fluorescence polarization is measured at each concentration.
-
The data is used to calculate the displacement constant (Kdisp) or IC50 value for the inhibitor.[6][11]
-
2. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
-
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity. For WDR5, this can be configured by using a labeled WDR5 protein (e.g., with terbium as a donor) and a labeled binding partner (e.g., a biotinylated MLL peptide that is detected with a streptavidin-conjugated acceptor). Inhibition of the interaction separates the donor and acceptor, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Incubate purified, tagged WDR5 with a tagged MLL peptide.
-
Add the test inhibitor at various concentrations.
-
After incubation, measure the time-resolved fluorescence signal at the donor and acceptor emission wavelengths.
-
Calculate the ratio of acceptor to donor signal to determine the level of inhibition and derive Ki values.[4]
-
3. Co-Immunoprecipitation (Co-IP)
-
Principle: This technique is used to demonstrate protein-protein interactions in a cellular context. An antibody against a target protein (e.g., WDR5) is used to pull down the protein from a cell lysate. If other proteins are bound to the target, they will be pulled down as well and can be detected by Western blotting.
-
Protocol Outline:
-
Treat cells with the WDR5 inhibitor (e.g., OICR-9429) or a vehicle control.
-
Lyse the cells to release the proteins.
-
Incubate the cell lysate with an antibody specific to WDR5 that is coupled to beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The protein complexes are eluted from the beads.
-
The presence of WDR5 and its interaction partners (e.g., MLL, RbBP5) in the eluate is analyzed by Western blotting. A reduction in the amount of co-precipitated partners in the inhibitor-treated sample indicates disruption of the interaction.[6][12]
-
4. NanoBRET™ Protein-Protein Interaction Assay
-
Principle: This is a proximity-based assay that measures energy transfer from a bioluminescent protein donor (NanoLuc® luciferase) to a fluorescent protein acceptor (HaloTag®) in living cells. It allows for the quantitative analysis of protein-protein interactions in real-time.
-
Protocol Outline:
-
Cells (e.g., HEK293T or U2OS) are co-transfected with constructs expressing WDR5 fused to NanoLuc® and a binding partner (e.g., Histone H3) fused to HaloTag®.
-
The HaloTag® is labeled with a fluorescent ligand.
-
The transfected cells are treated with the WDR5 inhibitor (e.g., OICR-9429).
-
The substrate for NanoLuc® is added, and both the donor and acceptor emission signals are measured.
-
A decrease in the BRET ratio indicates that the inhibitor is disrupting the WDR5-partner interaction.[3]
-
Conclusion
References
- 1. Fragment screening for a protein-protein interaction inhibitor to WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of WD Repeat-Containing Protein 5 (WDR5)-MYC inhibitors using fragment-based methods and structure-based design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WDR5 and histone H3 interaction cell assay report – openlabnotebooks.org [openlabnotebooks.org]
- 4. pnas.org [pnas.org]
- 5. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Identification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
OICR-9429 Versus Clinical Candidates: A Comparative Guide to MLL Complex Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Mixed Lineage Leukemia (MLL) complex, a critical regulator of histone H3 lysine (B10760008) 4 (H3K4) methylation, is a key therapeutic target in various cancers, particularly acute myeloid leukemia (AML). This guide provides a comprehensive comparison of the preclinical tool compound OICR-9429 with clinical candidates and other notable inhibitors targeting the MLL complex. The information presented is collated from publicly available experimental data to facilitate informed decisions in research and drug development.
Mechanism of Action: Targeting the MLL Complex
The MLL complex is a multi-protein assembly responsible for mono-, di-, and tri-methylation of H3K4, epigenetic marks crucial for transcriptional activation. A key interaction within this complex is between the core subunit WD Repeat Domain 5 (WDR5) and the MLL1 protein. This interaction is essential for the catalytic activity of the MLL1 methyltransferase.
OICR-9429 and other WDR5-targeting inhibitors act by disrupting the WDR5-MLL interaction. OICR-9429 binds to the "WIN" (WDR5-interacting) motif-binding pocket on WDR5, the same site that recognizes a specific arginine-containing sequence on MLL1.[1] By occupying this pocket, OICR-9429 competitively inhibits the binding of MLL1 to WDR5, leading to the disassembly of the MLL complex and subsequent downregulation of H3K4 methylation and target gene expression.
In contrast, a significant class of clinical candidates, including revumenib (SNDX-5613) and ziftomenib (KO-539) , are menin-MLL inhibitors . These molecules disrupt the interaction between menin, another critical component of the MLL complex, and the MLL1 protein (or its oncogenic fusion proteins).[2][3] This interaction is also essential for the proper localization and function of the MLL complex at its target genes. By inhibiting the menin-MLL interaction, these drugs similarly lead to the suppression of the MLL-driven leukemogenic program.
dot
References
- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. curetoday.com [curetoday.com]
Reproducibility of OICR-9429 Experiments: A Comparative Guide for Researchers
An in-depth analysis of the experimental reproducibility of the WDR5 inhibitor OICR-9429 across different laboratory settings, focusing on its biochemical and cellular activities in various cancer models.
This guide provides a comparative overview of the experimental data on OICR-9429, a potent and selective small-molecule antagonist of the WD repeat-containing protein 5 (WDR5)-Mixed Lineage Leukemia (MLL) interaction. By summarizing key quantitative findings from multiple studies, this document aims to offer researchers, scientists, and drug development professionals a clear perspective on the reproducibility of OICR-9429's effects and to provide detailed experimental protocols to aid in the design and execution of future studies.
Biochemical Activity: Binding Affinity and PPI Disruption
OICR-9429 is designed to bind to the "WIN" (WDR5-interacting) site on WDR5, thereby disrupting its interaction with MLL and other binding partners. The affinity of OICR-9429 for WDR5 and its ability to disrupt this protein-protein interaction (PPI) have been quantified in several studies using various biophysical and biochemical assays. The table below summarizes these findings for a cross-lab comparison.
| Parameter | Method | Reported Value | Original Study |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | 93 ± 28 nM | Grebien et al., 2015[1] |
| Isothermal Titration Calorimetry (ITC) | 52 nM | Structural Genomics Consortium[2] | |
| Surface Plasmon Resonance (Biacore) | 24 nM | Structural Genomics Consortium[2] | |
| Fluorescence Polarization (FP) | 64 nM | The discovery and evaluation of OICR-9429...[3] | |
| PPI Disruption (Kdisp) | Fluorescence Polarization (FP) | 64 ± 4 nM | Grebien et al., 2015[1] |
| PPI Disruption (IC50) | Co-Immunoprecipitation | < 1 µM | Structural Genomics Consortium[2] |
The reported binding affinities (Kd) for OICR-9429 to WDR5 are largely consistent across different methodologies, generally falling within the nanomolar range. This consistency suggests a high degree of reproducibility for the direct interaction between OICR-9429 and its target protein. Similarly, the concentration required to disrupt the WDR5-MLL interaction is consistently reported to be in the sub-micromolar to low micromolar range.
Cellular Activity: Inhibition of Cancer Cell Viability
A primary functional outcome of OICR-9429 treatment in cancer cells is the inhibition of proliferation and reduction of cell viability. This has been assessed in various cancer types, with acute myeloid leukemia (AML) and bladder cancer being prominent examples. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) for cell viability.
Table 2: OICR-9429 Cell Viability IC50 in Acute Myeloid Leukemia (AML)
| Cell Line / Condition | Assay Type | Incubation Time | IC50 | Original Study |
| Cebpap30/p30 fetal liver cells | Colony formation assay | Not specified | Markedly increased sensitivity vs. WT | Grebien et al., 2015[1] |
| Human AML with N-terminal CEBPA mutations (n=8) | CellTiter-Glo | 72 hours | Significant decrease in viability at 5 µM | Grebien et al., 2015[1] |
| Human AML with other mutations (n=5) | CellTiter-Glo | 72 hours | Little effect on viability at 5 µM | Grebien et al., 2015[1] |
Table 3: OICR-9429 Cell Viability IC50 in Bladder Cancer
| Cell Line | Assay Type | Incubation Time | IC50 | Original Study |
| T24 | MTT Assay | 48 hours | 67.74 µM | Chen et al., 2021[4][5] |
| UM-UC-3 | MTT Assay | 48 hours | 70.41 µM | Chen et al., 2021[4][5] |
| TCCSUP | MTT Assay | 48 hours | 121.42 µM | Chen et al., 2021[4][5] |
While direct comparison of IC50 values between different cancer types and studies is challenging due to variations in cell lines and experimental conditions, the data consistently demonstrates that OICR-9429 exhibits anti-proliferative effects. The selectivity for AML cells with CEBPA mutations is a key finding from the Grebien et al. study, suggesting a targeted therapeutic window. The bladder cancer data from Chen et al. provides a baseline for the compound's activity in a different solid tumor context.
Experimental Protocols
To facilitate the replication and further investigation of OICR-9429's effects, detailed experimental protocols for key assays are provided below. These are based on the methodologies described in the cited literature.
WDR5-MLL Interaction Assay (Fluorescence Polarization)
This assay measures the ability of OICR-9429 to disrupt the interaction between WDR5 and a fluorescently labeled peptide derived from MLL.
-
Reagents:
-
Recombinant human WDR5 protein
-
Fluorescently labeled MLL peptide (e.g., with FAM or a similar fluorophore)
-
OICR-9429 dissolved in DMSO
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
-
Procedure:
-
Prepare a series of dilutions of OICR-9429 in assay buffer.
-
In a microplate, combine the fluorescently labeled MLL peptide and WDR5 protein at concentrations optimized for a stable FP signal.
-
Add the OICR-9429 dilutions to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the Kdisp value by fitting the data to a competitive binding model.
-
Co-Immunoprecipitation (Co-IP) for WDR5-MLL Interaction
This technique is used to assess the disruption of the endogenous WDR5-MLL interaction within cells.
-
Cell Culture and Lysis:
-
Culture cells of interest (e.g., HEK293T cells overexpressing FLAG-tagged WDR5) to a suitable confluency.
-
Treat the cells with varying concentrations of OICR-9429 or DMSO (vehicle control) for a specified duration.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody targeting the "bait" protein (e.g., anti-FLAG antibody for FLAG-tagged WDR5).
-
Add protein A/G-coupled magnetic or agarose (B213101) beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the "prey" protein (e.g., anti-MLL) and the "bait" protein (e.g., anti-FLAG) to assess the amount of co-precipitated protein.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of OICR-9429 or DMSO as a control.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the OICR-9429 concentration.
-
Visualizing the Mechanism and Workflow
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Figure 1. Simplified signaling pathway of the WDR5-MLL complex and the inhibitory action of OICR-9429.
Figure 2. General experimental workflow for evaluating the activity of OICR-9429.
Conclusion
The available data on OICR-9429 demonstrates a consistent and reproducible biochemical profile, with multiple studies confirming its high-affinity binding to WDR5 and its ability to disrupt the WDR5-MLL interaction. The cellular effects, particularly on cell viability, are also consistently observed, although the magnitude of the effect varies depending on the cancer type and specific cell line. The selectivity of OICR-9429 for AML cells with CEBPA mutations highlights the importance of the genetic context in determining the compound's efficacy. The detailed protocols and compiled data in this guide should serve as a valuable resource for researchers working with OICR-9429, enabling more robust and reproducible experimental outcomes. Future studies directly comparing the effects of OICR-9429 in different laboratories using standardized protocols would be beneficial to further solidify our understanding of its reproducibility.
References
Safety Operating Guide
Navigating the Uncharted Territory of OICR11029 Disposal: A Guide for the Research Professional
For immediate release:
Scientists and laboratory personnel handling the novel chemical probe OICR11029 now have access to a comprehensive guide outlining essential safety and disposal procedures. In the absence of a publicly available Safety Data Sheet (SDS), this document provides a framework for the safe management of this compound, drawing upon established protocols for similar research-grade chemical compounds used in Ontario's advanced research facilities.
This compound is understood to be an internal designation for a chemical probe developed at the Ontario Institute for Cancer Research (OICR). While specific details regarding its chemical composition and inherent hazards are not publicly accessible, its likely nature as a chemical probe necessitates handling and disposal with the utmost care, adhering to stringent laboratory safety standards.
Core Principles of this compound Disposal
The proper disposal of this compound, like any laboratory chemical, is governed by the principles of waste minimization, hazard identification, and appropriate waste stream segregation. All personnel must handle this compound in a controlled environment, such as a certified chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.
Disposal procedures should be conducted in accordance with the hazardous waste management programs of your institution, which are designed to comply with provincial and federal environmental regulations.
Quantitative Guidelines for Chemical Waste Disposal
The following table summarizes general quantitative guidelines for the disposal of laboratory chemical waste, which should be applied to the management of this compound waste streams. These values are based on typical protocols at research institutions in Ontario.
| Parameter | Guideline | Notes |
| Liquid Waste Container Fill Level | Do not exceed 80% of the container's capacity. | This allows for vapor expansion and prevents spills during transport. |
| pH Range for Aqueous Waste | 5.5 - 10.5 | For disposal via laboratory drains (if permitted by institutional policy for neutralized, non-hazardous solutions). Note: Direct sewer disposal of this compound is not recommended without deactivation and institutional approval. |
| Halogenated Solvent Waste | Segregate from non-halogenated solvents. | Halogenated solvents require specific disposal methods due to their environmental impact. |
| Solid Chemical Waste | Must be in a sealed, clearly labeled container. | Prevent cross-contamination and ensure safe handling by waste disposal personnel. |
Experimental Protocol: General Deactivation of a Chemical Probe
While a specific deactivation protocol for this compound is not available, a general procedure for the quenching of reactive chemical probes can be adapted. This protocol should be performed in a fume hood with appropriate PPE.
-
Preparation: Prepare a quenching solution appropriate for the suspected reactive groups in this compound. A common approach for electrophilic compounds is to use a nucleophilic quenching agent, such as a solution of sodium thiosulfate (B1220275) or a primary amine (e.g., Tris base) in an appropriate solvent.
-
Reaction Quenching: Slowly add the quenching solution to the reaction mixture containing this compound under stirring. Monitor the reaction for any signs of heat generation or gas evolution.
-
Neutralization: After the initial quenching, adjust the pH of the solution to a neutral range (pH 6-8) using a suitable acid or base.
-
Waste Collection: Transfer the deactivated and neutralized solution to a designated hazardous waste container. Clearly label the container with all its chemical constituents.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals are urged to consult their institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound and other hazardous materials. Always prioritize the information provided by your institution's safety protocols.
Safeguarding Innovation: A Comprehensive Guide to Handling OICR11029
For researchers, scientists, and drug development professionals, the responsible handling of novel chemical entities is paramount to both personal safety and the integrity of groundbreaking research. While specific public data on the compound designated OICR11029 is not available, it is understood to be a novel small molecule inhibitor developed by the Ontario Institute for Cancer Research (OICR) Drug Discovery Program.[1][2][3][4] As with any new chemical entity (NCE) with unknown hazard potential, a cautious and systematic approach to handling is essential.
This guide provides a framework for the safe handling, operational planning, and disposal of this compound or any similar potent, novel compound. The following procedures are based on established best practices for managing chemicals with undetermined toxicological profiles.[5][6][7][8]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. Given the unknown pharmacological activity of this compound, it should be treated as a potent compound. The following table summarizes recommended PPE for various laboratory tasks.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Operations | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., nitrile, neoprene)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with all regulatory requirements.[6]
Operational and Disposal Plans: A Step-by-Step Protocol
A clear and concise plan for the handling and disposal of potent, novel compounds is essential to prevent contamination and ensure environmental safety.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
Key Experimental Protocols
1. Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[6]
-
Equipment: Assemble all necessary equipment and PPE before handling the compound.
-
Quantity: Use the minimum quantity of the compound necessary for the experiment to reduce the potential for exposure and waste.
2. Handling:
-
Weighing: When weighing solid this compound, use a disposable weigh boat.
-
Solution Preparation: If preparing a solution, add the solvent to the compound slowly to avoid splashing.
-
Manipulation: Conduct all manipulations of the compound within the designated handling area.
3. Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after each use.
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
4. Disposal:
-
Waste Streams: Segregate waste into solid, liquid, and sharps containers that are clearly labeled as hazardous.
-
Inactivation: If a validated inactivation procedure is available, it should be performed before disposal. If not, treat all waste as highly hazardous.
-
Disposal Method: The primary method for disposal of potent pharmaceutical waste is typically high-temperature incineration through a licensed hazardous waste disposal company. Never discharge this compound waste down the drain.
-
Container Disposal: Before disposing of empty containers, they should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Obliterate or remove all labels from the empty container before disposal.
By adhering to these stringent safety protocols, researchers can confidently and safely advance the science of novel therapeutics like this compound, fostering a culture of safety and innovation.
References
- 1. Drug Discovery Program - Ontario Institute for Cancer Research [oicr.on.ca]
- 2. oicr.on.ca [oicr.on.ca]
- 3. Programs - Ontario Institute for Cancer Research [oicr.on.ca]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. twu.edu [twu.edu]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
